molecular formula C6H2Br4O2 B147477 Tetrabromocatechol CAS No. 488-47-1

Tetrabromocatechol

货号: B147477
CAS 编号: 488-47-1
分子量: 425.69 g/mol
InChI 键: OAUWOBSDSJNJQP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tetrabromocatechol is a natural product found in Vertebrata lanosa with data available.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3,4,5,6-tetrabromobenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br4O2/c7-1-2(8)4(10)6(12)5(11)3(1)9/h11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUWOBSDSJNJQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Br)Br)Br)Br)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060073
Record name 1,2-Benzenediol, 3,4,5,6-tetrabromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9060073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

488-47-1
Record name 3,4,5,6-Tetrabromo-1,2-benzenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=488-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrabromocatechol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 488-47-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66414
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 488-47-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36929
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Benzenediol, 3,4,5,6-tetrabromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9060073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrabromopyrocatechol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.981
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TETRABROMOCATECHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N642CPH23M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Tetrabromocatechol: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabromocatechol, a halogenated derivative of catechol, is a compound of significant interest in medicinal chemistry and materials science. Its unique electronic and structural properties, conferred by the presence of four bromine atoms on the catechol ring, make it a versatile building block for the synthesis of novel pharmaceutical intermediates and complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its potential biological activities, including its interaction with cellular signaling pathways. All quantitative data is presented in structured tables for ease of reference, and key processes are visualized using diagrams.

Physical and Chemical Properties

This compound is a white to off-white solid at room temperature.[1] Its core structure consists of a benzene ring substituted with two adjacent hydroxyl groups and four bromine atoms.

Identifiers and Molecular Characteristics
PropertyValueReference
IUPAC Name 3,4,5,6-tetrabromobenzene-1,2-diol[1]
Synonyms Tetrabromopyrocatechol, 3,4,5,6-Tetrabromocatechol[1]
CAS Number 488-47-1[1]
Molecular Formula C₆H₂Br₄O₂[1]
Molecular Weight 425.69 g/mol [1]
Canonical SMILES C1(=C(C(=C(C(=C1Br)Br)Br)Br)O)O[1]
InChI Key OAUWOBSDSJNJQP-UHFFFAOYSA-N[1]
Physical Properties
PropertyValueReference
Melting Point 189-193 °C[1]
Boiling Point (Predicted) 339.3 ± 37.0 °C[1]
Appearance White to off-white solid[1]
Solubility Partly miscible with water[1]
Chemical Properties
PropertyValueReference
pKa (Predicted) 5.50 ± 0.33[1]
XLogP3-AA 4[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

NMR Spectroscopy

¹³C NMR: The ¹³C NMR spectrum of this compound has been reported, with the sample dissolved in DMSO-d6.[2]

Infrared (IR) Spectroscopy

FTIR spectra of this compound have been obtained using a KBr wafer technique.[1]

Mass Spectrometry (MS)

GC-MS analysis of this compound reveals a top peak at m/z 426, with other significant peaks at m/z 428 and 424.[1]

UV-Vis Spectroscopy

The UV-Vis spectrum of this compound has been recorded in a 0.1 M NaClO₄ solution.[3]

Experimental Protocols

Synthesis of this compound

The most common method for synthesizing this compound is the direct bromination of catechol.

Experimental Workflow: Synthesis of this compound

G catechol Catechol in Acetic Acid reaction Reaction Mixture (Stirring, Room Temp) catechol->reaction bromine Bromine (4+ equivalents) bromine->reaction precipitation Precipitation (Addition of Water) reaction->precipitation filtration Filtration precipitation->filtration washing Washing (Water) filtration->washing drying Drying washing->drying product This compound drying->product

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

  • Dissolution: Dissolve catechol in a suitable solvent, such as glacial acetic acid, in a round-bottom flask equipped with a magnetic stirrer.

  • Bromination: Slowly add at least four equivalents of bromine to the catechol solution with constant stirring. The reaction is typically carried out at room temperature. The reaction mixture will likely change color as the bromine is consumed.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting material is no longer detectable.

  • Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing cold water to precipitate the crude this compound.

  • Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove any remaining acetic acid and inorganic byproducts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Nucleophilic Aromatic Substitution

This compound can undergo nucleophilic aromatic substitution reactions, where one or more bromine atoms are replaced by a nucleophile. The electron-withdrawing nature of the remaining bromine atoms and the hydroxyl groups facilitates this reaction.

Experimental Workflow: Nucleophilic Aromatic Substitution

G tbc This compound in Polar Aprotic Solvent reaction Reaction Mixture (Heating) tbc->reaction nucleophile Nucleophile (e.g., R-SH, R-OH, R₂NH) nucleophile->reaction base Base (e.g., K₂CO₃, Et₃N) base->reaction workup Aqueous Workup reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (Chromatography) extraction->purification product Substituted Catechol Derivative purification->product

Caption: General workflow for a nucleophilic aromatic substitution reaction.

Detailed Methodology:

  • Reactant Setup: In a round-bottom flask, dissolve this compound in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Addition of Reagents: Add the desired nucleophile (e.g., a thiol, alcohol, or secondary amine) and a suitable base (e.g., potassium carbonate or triethylamine) to the reaction mixture. The base is required to deprotonate the nucleophile and the catechol hydroxyl groups.

  • Reaction Conditions: Heat the reaction mixture to an appropriate temperature (typically between 80-120 °C) and monitor its progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent, such as ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired substituted catechol derivative.

Biological Activity and Signaling Pathways

This compound is recognized as a valuable pharmaceutical intermediate.[2] While specific drug development pathways involving this compound are proprietary, research into the biological activities of catechols provides insights into its potential mechanisms of action. The catechol moiety is known to interact with various biological systems.

Potential Interaction with the PKD-NF-κB-IL-8 Signaling Pathway

Studies on other catechol-containing compounds have demonstrated their ability to suppress the Protein Kinase D (PKD) - Nuclear Factor kappa B (NF-κB) - Interleukin 8 (IL-8) signaling pathway. This pathway is implicated in inflammatory responses. The antioxidant properties of the catechol group are thought to play a key role in this inhibition by scavenging reactive oxygen species (ROS). Given its structure, this compound may exhibit similar activity.

Signaling Pathway: Potential Inhibition by this compound

G ROS Reactive Oxygen Species (ROS) PKD Protein Kinase D (PKD) ROS->PKD Activates IKK IκB Kinase (IKK) PKD->IKK Activates NFkB NF-κB IKK->NFkB Activates IL8 Interleukin-8 (IL-8) (Inflammatory Response) NFkB->IL8 Promotes Transcription TBC This compound TBC->ROS Scavenges

Caption: Potential inhibitory effect of this compound on the PKD-NF-κB-IL-8 signaling pathway.

This proposed mechanism suggests that by reducing oxidative stress, this compound could potentially downregulate this pro-inflammatory cascade, indicating its potential as a lead compound for the development of anti-inflammatory agents.

Conclusion

This compound is a multifaceted compound with well-defined physical and chemical properties. Its synthesis and reactivity are amenable to standard organic chemistry techniques, making it an accessible building block for further chemical exploration. The presence of the catechol moiety suggests potential biological activities, particularly in the modulation of signaling pathways related to inflammation. This guide provides a foundational resource for researchers and professionals working with or considering the use of this compound in their scientific endeavors. Further research is warranted to fully elucidate its biological mechanisms of action and to explore its potential therapeutic applications.

References

Navigating the Solubility Landscape of Tetrabromocatechol in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Tetrabromocatechol

This compound (3,4,5,6-tetrabromo-1,2-benzenediol) is a polyhalogenated aromatic compound. Its structure, featuring a catechol core with four bromine substituents, imparts specific physicochemical properties that influence its behavior in different solvent systems. The presence of two hydroxyl groups allows for hydrogen bonding, while the four bromine atoms contribute to the molecule's lipophilicity and molecular weight (425.69 g/mol ).

Expected Solubility Trends

The principle of "like dissolves like" provides a theoretical framework for predicting the solubility of this compound in various organic solvents. The polarity of both the solute and the solvent is the primary determinant of solubility.

Polar Protic Solvents: Solvents such as methanol and ethanol are capable of both donating and accepting hydrogen bonds. Given this compound's two hydroxyl groups, it is expected to exhibit favorable solubility in these solvents through hydrogen bonding interactions.

Polar Aprotic Solvents: Solvents like acetone, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) can accept hydrogen bonds but do not have acidic protons to donate. These solvents are anticipated to be effective in dissolving this compound due to the potential for hydrogen bonding with the catechol hydroxyls.

Nonpolar Solvents: In nonpolar solvents such as toluene and hexane, the primary intermolecular forces are weak van der Waals forces. The polar hydroxyl groups of this compound are not well-solvated by these solvents, leading to an expectation of lower solubility compared to polar solvents.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents remains largely uncharacterized. The following table is provided as a template for researchers to systematically record experimentally determined solubility values.

Organic SolventChemical ClassTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Observations
Polar Protic
MethanolAlcohol
EthanolAlcohol
IsopropanolAlcohol
Polar Aprotic
AcetoneKetone
AcetonitrileNitrile
Dimethyl SulfoxideSulfoxide
DimethylformamideAmide
Nonpolar
TolueneAromatic Hydrocarbon
HexaneAliphatic Hydrocarbon
Diethyl EtherEther

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[1][2][3]

4.1. Materials

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Volumetric flasks

  • Screw-cap vials or flasks

  • Analytical balance

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

4.2. Methodology

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of screw-cap vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached.

  • Equilibration:

    • Place the vials in a constant temperature shaker and agitate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The optimal equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solid remains constant.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to sediment.

    • Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

    • Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

  • Calculation:

    • Calculate the solubility of this compound in the solvent using the determined concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

G A Preparation of Supersaturated Solution (Excess this compound in Solvent) B Equilibration (Constant Temperature Shaking for 24-72h) A->B C Phase Separation (Sedimentation or Centrifugation) B->C D Sample Collection & Filtration (Syringe and 0.45 µm Filter) C->D E Sample Dilution D->E F Quantitative Analysis (e.g., HPLC) E->F G Solubility Calculation F->G

Caption: Experimental Workflow for Solubility Determination.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not yet established in the scientific literature, this guide provides the necessary theoretical background and a robust experimental protocol for its determination. By following the outlined methodologies, researchers can generate reliable and reproducible solubility data, which is essential for advancing the use of this compound in various scientific and industrial applications. The provided framework encourages a systematic approach to data collection and reporting, which will ultimately contribute to a more comprehensive understanding of this compound's physicochemical properties.

References

Spectroscopic Profile of Tetrabromocatechol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabromocatechol (3,4,5,6-tetrabromo-1,2-benzenediol) is a halogenated aromatic compound with potential applications in various fields, including as a pharmaceutical intermediate.[1] A thorough understanding of its structural and electronic properties is crucial for its application and for the development of new derivatives. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for the characterization of this molecule. This guide provides an in-depth overview of the spectroscopic data of this compound, complete with detailed experimental protocols and a logical workflow for its analysis.

Spectroscopic Data of this compound

The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of public experimental peak lists, the data presented here are representative values derived from spectral databases and predicted values based on the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Due to the symmetrical substitution pattern of this compound, the two hydroxyl protons are chemically equivalent. Their chemical shift can be influenced by solvent, concentration, and temperature.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.5 - 10.5Singlet (broad)2HAr-OH

¹³C NMR Data

The ¹³C NMR spectrum of this compound is expected to show two distinct signals corresponding to the carbon atoms of the aromatic ring, as indicated by data from SpectraBase obtained in DMSO-d6.[2]

Chemical Shift (δ) ppmAssignment
~145C-OH
~115C-Br
Infrared (IR) Spectroscopy

The IR spectrum of this compound, typically acquired using a KBr pellet method, reveals characteristic absorption bands corresponding to its functional groups.[3]

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3500Strong, BroadO-H stretch (hydroxyl)
~1450MediumC=C stretch (aromatic ring)
~1200StrongC-O stretch (phenol)
600 - 800StrongC-Br stretch
Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound, recorded in a 0.1 M NaClO4 solution, displays absorption maxima characteristic of substituted benzene derivatives.[4]

λmax (nm)Molar Absorptivity (ε)Solvent
~290Not available0.1 M NaClO4
~245Not available0.1 M NaClO4

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the ¹H and ¹³C chemical environments of this compound.

Methodology:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).[5]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • A 400 MHz (or higher) NMR spectrometer is used.

    • The instrument is equipped with a broadband probe tunable to ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set the spectral width to cover the expected range for aromatic and hydroxyl protons (e.g., 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

    • Set the spectral width to cover the expected range for aromatic carbons (e.g., 0-160 ppm).

    • A longer acquisition time and a higher number of scans are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Reference the spectra to the residual solvent peak of DMSO-d6 (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).[6][7]

    • Integrate the peaks in the ¹H spectrum.

    • Identify and list the chemical shifts of the peaks in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.[8][9]

    • The mixture should be ground to a fine, homogeneous powder.

    • Transfer the powder to a pellet-pressing die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[10]

  • Instrumentation:

    • A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

  • Data Acquisition:

    • Record a background spectrum of a blank KBr pellet.[8]

    • Place the sample pellet in the spectrometer's sample holder.

    • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software automatically subtracts the background spectrum from the sample spectrum.

    • Identify the wavenumbers of the major absorption bands.

    • Correlate the observed absorption bands with known functional group frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1 M NaClO4).[4]

    • Perform serial dilutions to obtain a final concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0), such as 5.0 × 10⁻⁵ M.[4]

  • Instrumentation:

    • A double-beam UV-Vis spectrophotometer is used.

  • Data Acquisition:

    • Fill a quartz cuvette with the solvent to be used as a reference (blank).

    • Fill a matching quartz cuvette with the sample solution.

    • Place the cuvettes in the spectrophotometer.

    • Scan the sample over a wavelength range appropriate for aromatic compounds (e.g., 200-400 nm).

  • Data Processing:

    • The instrument software automatically subtracts the absorbance of the blank from the sample absorbance.

    • Identify the wavelengths of maximum absorbance (λmax).

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation Sample This compound Sample Dissolution Dissolve in DMSO-d6 Sample->Dissolution Pellet Prepare KBr Pellet Sample->Pellet Solution Prepare Solution (e.g., 0.1 M NaClO4) Sample->Solution NMR NMR Spectrometer (¹H and ¹³C) Dissolution->NMR IR FTIR Spectrometer Pellet->IR UVVis UV-Vis Spectrophotometer Solution->UVVis NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram Process Spectrum IR->IR_Data UVVis_Data Acquire Absorbance Spectrum UVVis->UVVis_Data NMR_Interp Chemical Shifts (ppm) Structure Elucidation NMR_Data->NMR_Interp IR_Interp Absorption Bands (cm⁻¹) Functional Group ID IR_Data->IR_Interp UVVis_Interp λmax (nm) Electronic Transitions UVVis_Data->UVVis_Interp

Spectroscopic Analysis Workflow for this compound.

Conclusion

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for this compound. The presented NMR, IR, and UV-Vis data, along with the detailed experimental protocols, serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The structured presentation of data and the visual workflow aim to facilitate a deeper understanding of the characterization of this important chemical compound.

References

In-Depth Technical Guide: Thermal Stability and Decomposition of Tetrabromocatechol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of Tetrabromocatechol (TBC), a halogenated aromatic compound of interest in various research and development sectors. Due to the limited availability of direct experimental data for this compound, this guide leverages data from structurally similar brominated compounds, such as brominated phenols and Tetrabromobisphenol A (TBBPA), to provide a predictive analysis of its thermal behavior.

Introduction to this compound

This compound, with the chemical formula C₆H₂Br₄O₂, is a polybrominated derivative of catechol.[1] Its structure consists of a benzene ring substituted with four bromine atoms and two adjacent hydroxyl groups. This high degree of bromination and the presence of hydroxyl functionalities are expected to significantly influence its thermal stability and decomposition pathways. Understanding these characteristics is crucial for its safe handling, processing, and for predicting its environmental fate and potential for forming hazardous byproducts at elevated temperatures.

Predicted Thermal Properties

Physical Properties

Basic physical properties of this compound are summarized in Table 1.

PropertyValueReference
Chemical Formula C₆H₂Br₄O₂[1]
Molar Mass 425.69 g/mol [1]
Melting Point 189-193 °C[2]
Appearance White to off-white solid[2]
Predicted Thermal Decomposition Data

The following tables summarize the expected thermal decomposition behavior of this compound based on Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) data of similar brominated compounds. It is critical to note that these are predictive values and require experimental verification.

Table 2: Predicted Thermogravimetric Analysis (TGA) Data for this compound (under inert atmosphere)

Temperature Range (°C)Predicted Weight Loss (%)Associated Process
200 - 3505 - 15%Initial decomposition, loss of HBr and smaller fragments.
350 - 50040 - 60%Major decomposition of the aromatic ring structure.
> 50025 - 45%Char residue formation.

Table 3: Predicted Differential Scanning Calorimetry (DSC) Data for this compound (under inert atmosphere)

Temperature (°C)Predicted Enthalpy Change (ΔH)Associated Process
189 - 193EndothermicMelting
250 - 450ExothermicDecomposition

Predicted Decomposition Pathways and Products

The thermal decomposition of this compound is anticipated to be a complex process involving multiple reaction pathways. The primary routes of degradation are likely to be initiated by the cleavage of the C-Br and O-H bonds.

Primary Decomposition Products

Based on studies of catechol and other brominated aromatic compounds, the main decomposition products of this compound are expected to include:

  • Hydrogen Bromide (HBr): A major product resulting from the abstraction of hydrogen atoms by bromine radicals.[3]

  • Brominated Phenols: Including tribromophenol, dibromophenols, and monobromophenol, formed through debromination and rearrangement reactions.[4][5]

  • Brominated Benzenes: Formed from the complete loss of hydroxyl groups.

  • Water (H₂O): From the condensation of the hydroxyl groups.

  • Char Residue: A carbonaceous solid residue remaining at high temperatures.

Formation of Polybrominated Dibenzo-p-dioxins and Dibenzofurans (PBDD/Fs)

A significant concern with the thermal decomposition of polybrominated aromatic compounds is the potential for the formation of toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs). The ortho-dihydroxy arrangement in this compound may influence the formation pathways of these hazardous byproducts.[6]

Caption: Predicted thermal decomposition pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the thermal stability and decomposition of aromatic compounds like this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Atmosphere: Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the first derivative of the TGA curve), and the final residue mass.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion, as well as to identify exothermic or endothermic decomposition events.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan as a reference.

  • Atmosphere: Purge the DSC cell with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the heat flow as a function of temperature. Determine the peak temperatures and enthalpies of any observed transitions (melting and decomposition).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.

Methodology:

  • Instrument: A pyrolysis unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Sample Preparation: Place approximately 0.1-0.5 mg of this compound into a pyrolysis sample cup.

  • Pyrolysis Conditions:

    • Heat the sample to a series of temperatures (e.g., 300 °C, 500 °C, and 700 °C) in an inert atmosphere (Helium).

    • Hold at each temperature for a short duration (e.g., 30-60 seconds).

  • GC-MS Conditions:

    • Injector: Transfer the pyrolysis products directly to the GC injector, typically held at 280-300 °C.

    • Column: Use a capillary column suitable for separating aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

    • Oven Program: A temperature program that allows for the separation of a wide range of volatile and semi-volatile compounds (e.g., start at 50 °C, hold for 2 minutes, then ramp to 300 °C at 10 °C/min, and hold for 10 minutes).

    • Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 35-550.

  • Data Analysis: Identify the separated compounds by comparing their mass spectra to a spectral library (e.g., NIST).

Experimental_Workflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) cluster_PyGCMS Pyrolysis-GC-MS TGA_Sample Sample Preparation (5-10 mg) TGA_Run TGA Measurement (10 °C/min to 800 °C) TGA_Sample->TGA_Run TGA_Data Mass Loss vs. Temperature TGA_Run->TGA_Data Final_Analysis Comprehensive Thermal Decomposition Profile TGA_Data->Final_Analysis DSC_Sample Sample Preparation (2-5 mg) DSC_Run DSC Measurement (10 °C/min to 400 °C) DSC_Sample->DSC_Run DSC_Data Heat Flow vs. Temperature DSC_Run->DSC_Data DSC_Data->Final_Analysis Py_Sample Sample Preparation (0.1-0.5 mg) Pyrolysis Pyrolysis (300-700 °C) Py_Sample->Pyrolysis GCMS_Analysis GC-MS Analysis Pyrolysis->GCMS_Analysis Product_ID Product Identification GCMS_Analysis->Product_ID Product_ID->Final_Analysis TBC This compound Sample TBC->TGA_Sample TBC->DSC_Sample TBC->Py_Sample

Caption: A generalized experimental workflow for thermal analysis.

Conclusion

This technical guide provides a predictive overview of the thermal stability and decomposition of this compound based on the analysis of structurally related compounds. The primary decomposition is expected to occur at temperatures exceeding its melting point of 189-193 °C, leading to the formation of hydrogen bromide, brominated phenols, and a char residue. The potential for the formation of hazardous PBDD/Fs, particularly under oxidative conditions, warrants careful consideration in any high-temperature applications or disposal processes. The provided experimental protocols offer a robust framework for the empirical determination of the thermal properties of this compound, which is essential for a complete understanding of its behavior and for ensuring its safe use and management. Further experimental studies are highly recommended to validate these predictive findings.

References

The Biological Activities of Tetrabromocatechol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabromocatechol (TBC), a halogenated derivative of catechol, is a molecule of growing interest within the scientific community due to the diverse biological activities exhibited by its parent compounds and related halogenated phenols. While specific quantitative data for this compound remains somewhat limited in publicly accessible literature, this guide synthesizes the known biological functions of catechols and bromophenols to provide a comprehensive framework for understanding the potential therapeutic applications of TBC. This document details its plausible roles in enzyme inhibition, antioxidant, anti-inflammatory, and anticancer activities, supplemented with generalized experimental protocols and illustrative signaling pathways to guide future research.

Introduction

Catechol, a simple organic compound with a benzene ring and two adjacent hydroxyl groups, is a fundamental structural motif in numerous biologically active molecules, including neurotransmitters, hormones, and plant-derived polyphenols. The addition of bromine atoms to the catechol ring, resulting in this compound, significantly alters its physicochemical properties, such as lipophilicity and electronic characteristics, which in turn are expected to modulate its biological activity. This guide explores the known biological activities of compounds structurally related to this compound, providing a predictive overview of its potential pharmacological profile.

Enzyme Inhibition

Catechol and its derivatives are known to inhibit a variety of enzymes, a property that is often attributed to their ability to chelate metal ions in the enzyme's active site or to undergo redox cycling, leading to the generation of reactive oxygen species that can modify amino acid residues.

Protein Kinase Inhibition

Table 1: Representative Protein Kinase Inhibition by Catechol-Related Compounds

CompoundTarget KinaseIC50Assay Type
Quercetin (a bioflavinoid with a catechol moiety)PtdIns 3-kinase3.8 µMKinase Assay
Caffeic AcidIKK~10-20 µMIn vitro kinase assay

Note: Data for closely related compounds is presented due to the lack of specific public data for this compound.

Experimental Protocol: General Protein Kinase Inhibition Assay

A generalized protocol for assessing the inhibitory activity of a compound like this compound against a specific protein kinase is as follows:

  • Reagents and Buffers:

    • Purified recombinant kinase

    • Specific peptide substrate for the kinase

    • ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ like assays)

    • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

    • This compound stock solution (dissolved in DMSO)

    • Stopping solution (e.g., phosphoric acid or EDTA)

  • Procedure:

    • Prepare serial dilutions of this compound in the kinase assay buffer.

    • In a microplate, add the kinase and the test compound dilutions. Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for binding.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

    • Terminate the reaction by adding the stopping solution.

    • Quantify the phosphorylation of the substrate. For radiolabeled assays, this can be done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the incorporated radioactivity using a scintillation counter. For non-radioactive assays like ADP-Glo™, the amount of ADP produced is measured via a luminescence-based method.

    • Calculate the percentage of inhibition for each concentration of this compound relative to a DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Diagram: Generalized Kinase Inhibition Assay Workflow

G prep Prepare Reagents (Kinase, Substrate, ATP, TBC) mix Mix Kinase and TBC (Pre-incubation) prep->mix initiate Initiate Reaction (Add Substrate + ATP) mix->initiate incubate Incubate (e.g., 30°C, 60 min) initiate->incubate terminate Terminate Reaction (Add Stopping Solution) incubate->terminate quantify Quantify Phosphorylation terminate->quantify analyze Calculate % Inhibition and IC50 quantify->analyze

Caption: Workflow for a typical in vitro protein kinase inhibition assay.

Antioxidant Activity

The catechol moiety is a well-known antioxidant pharmacophore. The two adjacent hydroxyl groups can readily donate hydrogen atoms to scavenge free radicals, thereby terminating damaging oxidative chain reactions.

Table 2: Representative Antioxidant Activity of Catechol-Related Compounds

CompoundAssayResult (e.g., IC50, Trolox Equivalents)
CatechinDPPH Radical ScavengingIC50 ≈ 5-10 µM
Caffeic AcidABTS Radical Scavenging~1.5 µM

Note: Data for closely related compounds is presented due to the lack of specific public data for this compound.

Experimental Protocol: DPPH Radical Scavenging Assay
  • Reagents and Buffers:

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH) stock solution in methanol.

    • This compound stock solution (dissolved in methanol or DMSO).

    • Methanol.

    • Positive control (e.g., Ascorbic acid, Trolox).

  • Procedure:

    • Prepare a working solution of DPPH in methanol with an absorbance of approximately 1.0 at 517 nm.

    • Prepare serial dilutions of this compound and the positive control in methanol.

    • In a 96-well plate, add a fixed volume of the DPPH working solution to each well.

    • Add the test compound dilutions to the respective wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity for each concentration.

    • Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Diagram: Mechanism of DPPH Radical Scavenging by a Catechol

G DPPH DPPH• (Purple) DPPH_H DPPH-H (Yellow) DPPH->DPPH_H + H• from Catechol Catechol Catechol-OH Catechol_O Catechol-O• Catechol->Catechol_O - H•

Caption: Simplified representation of DPPH radical neutralization by a catechol.

Anti-inflammatory Activity

Inflammation is a complex biological response involving various signaling pathways, with NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) being a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. Catechols have been shown to exert anti-inflammatory effects, often by inhibiting the NF-κB signaling pathway.[1]

Inhibition of NF-κB Signaling

The anti-inflammatory properties of catechols are often linked to their ability to suppress the activation of the NF-κB pathway.[1] This can occur through various mechanisms, including the inhibition of IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκB.

Diagram: Simplified NF-κB Signaling Pathway and Potential Inhibition by this compound

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases TBC This compound TBC->IKK Inhibits? DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes

Caption: Postulated inhibition of the NF-κB pathway by this compound.

Experimental Protocol: NF-κB Reporter Assay
  • Cell Culture and Transfection:

    • Use a suitable cell line (e.g., HEK293T or macrophage-like RAW 264.7) stably or transiently transfected with an NF-κB luciferase reporter construct.

  • Treatment:

    • Plate the cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound for a defined period (e.g., 1-2 hours).

    • Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

    • Include appropriate controls (untreated, vehicle-treated, and stimulated-only).

  • Luciferase Assay:

    • After the stimulation period (e.g., 6-8 hours), lyse the cells.

    • Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the luciferase assay system.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for variations in cell number and transfection efficiency.

    • Calculate the percentage of inhibition of NF-κB activity for each concentration of this compound.

    • Determine the IC50 value.

Anticancer Activity

The anticancer effects of polyphenols, including catechols, are multifaceted and can involve the induction of apoptosis, inhibition of cell proliferation, and prevention of angiogenesis and metastasis.[2] These effects are often linked to their antioxidant and enzyme-inhibitory properties.

Table 3: Representative Cytotoxicity of Catechol-Related Compounds against Cancer Cell Lines

CompoundCell LineIC50Assay
CatecholPanc-1 (Pancreatic Cancer)91.71 µMMTT Assay[3]
Caffeic Acid Phenethyl Ester (CAPE)Various Cancer Cell LinesLow µM rangeMTT Assay

Note: Data for closely related compounds is presented due to the lack of specific public data for this compound.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Culture:

    • Culture the desired cancer cell line (e.g., HeLa, MCF-7, A549) in appropriate media and conditions.

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with serial dilutions of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • MTT Assay:

    • After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value, which represents the concentration of the compound that reduces cell viability by 50%.

Diagram: MTT Assay Principle for Cytotoxicity

G cluster_viable Viable Cell cluster_nonviable Non-viable Cell MTT_yellow MTT (Yellow) Mito Mitochondrial Dehydrogenases MTT_yellow->Mito Enters Cell Formazan Formazan (Purple) Mito->Formazan Reduces MTT_yellow2 MTT (Yellow) No_reaction No Reaction MTT_yellow2->No_reaction

Caption: The principle of the MTT assay for assessing cell viability.

Conclusion and Future Directions

This compound, based on the activities of its structural relatives, holds significant promise as a biologically active molecule with potential therapeutic applications. Its predicted activities as an enzyme inhibitor, antioxidant, anti-inflammatory, and anticancer agent warrant further investigation. The immediate research priorities should focus on systematically evaluating this compound in a battery of in vitro assays, such as those described in this guide, to obtain specific quantitative data (IC50 values) for its various biological effects. Subsequent studies should aim to elucidate its precise mechanisms of action, including the identification of specific molecular targets and the signaling pathways it modulates. This foundational knowledge will be critical for advancing the development of this compound as a potential therapeutic agent.

References

An In-depth Technical Guide to the Environmental Fate and Toxicity of Tetrabromocatechol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific understanding of Tetrabromocatechol (TBC) is still evolving. This document synthesizes the currently available information, which is limited. Significant data gaps exist regarding its environmental fate and detailed toxicological mechanisms. Inferences have been drawn from studies on structurally related compounds, such as other brominated phenols and catechols, to provide a more comprehensive overview. These inferences are clearly noted within the text.

Introduction

This compound (TBC), a halogenated organic compound, has garnered attention within the scientific community due to its structural similarity to other brominated compounds of environmental concern. While primarily utilized as a pharmaceutical intermediate, its potential for environmental release and subsequent toxicological impact necessitates a thorough understanding of its behavior in ecosystems and its interactions with biological systems. This technical guide provides a comprehensive overview of the current knowledge regarding the environmental fate and toxicity of this compound, highlighting key data, experimental methodologies, and potential biological pathways.

Physicochemical Properties

A fundamental understanding of a compound's physicochemical properties is essential for predicting its environmental distribution and biological uptake. The available data for this compound is summarized in the table below.

PropertyValueReference
CAS Number488-47-1
Molecular FormulaC₆H₂Br₄O₂
Molecular Weight425.69 g/mol
Melting Point189-193 °C
Water SolubilityPartially miscible
Log P (XlogP)4

Table 1: Physicochemical Properties of this compound

Environmental Fate

Direct studies on the environmental fate of this compound are scarce. However, by examining the behavior of related brominated phenols and catechols, we can infer its likely environmental persistence, degradation, and bioaccumulation potential.

Persistence and Degradation

No specific studies on the persistence of TBC in soil, water, or sediment have been identified. However, research on other brominated flame retardants suggests that the carbon-bromine bond can be subject to degradation under certain conditions.

One study has suggested that brominated phenols may be converted to catechol derivatives under aerobic conditions, which are then readily degraded. This suggests a potential biodegradation pathway for TBC, although this has not been experimentally verified.

A hypothetical degradation pathway for brominated phenols is presented below.

Brominated Phenol Brominated Phenol Catechol Derivative (e.g., this compound) Catechol Derivative (e.g., this compound) Brominated Phenol->Catechol Derivative (e.g., this compound) Aerobic Conditions Ring Cleavage Products Ring Cleavage Products Catechol Derivative (e.g., this compound)->Ring Cleavage Products Dioxygenase Enzymes Further Degradation Further Degradation Ring Cleavage Products->Further Degradation

Hypothetical degradation pathway for brominated phenols.
Bioaccumulation

There is no direct experimental data on the bioaccumulation of this compound. The octanol-water partition coefficient (Log P) of 4 suggests a moderate potential for bioaccumulation in aquatic organisms. However, factors such as metabolism and elimination rates can significantly influence the actual bioaccumulation factor.

Toxicity

The toxicological profile of this compound is not well-established. The available acute toxicity data and information inferred from related compounds are presented below.

Acute Toxicity

The primary quantitative toxicity data available for TBC is its median lethal dose (LD50).

OrganismRouteLD50Reference
MouseIntravenous42 mg/kg

Table 2: Acute Toxicity of this compound

Mechanisms of Toxicity (Inferred)

While specific mechanistic studies on TBC are lacking, research on other brominated phenols and catechols provides insights into potential modes of action.

  • Oxidative Stress and Mitochondrial Dysfunction: Studies on Tetrabromobisphenol A (TBBPA) suggest that halogenated phenols can induce cytotoxicity through mitochondrial dysfunction and the generation of reactive oxygen species (ROS), leading to lipid peroxidation. The presence of bromine atoms appears to enhance this toxicity compared to non-halogenated analogues.

  • Nonpolar Narcosis: Research on brominated phenols in zebrafish embryos suggests that nonpolar narcosis may be a major mode of action, where the compound's lipophilicity allows it to accumulate in cell membranes and disrupt their function.

  • Formation of Electrophilic Products: The toxicity of TBC in aquatic organisms has been linked to the formation of electrophilic products upon oxidation. These reactive intermediates can then covalently bind to cellular macromolecules, leading to toxicity.

A proposed signaling pathway for catechol-induced toxicity is illustrated below. This is a generalized pathway and has not been specifically validated for this compound.

cluster_cell Cellular Environment This compound This compound Oxidation Oxidation This compound->Oxidation Electrophilic Quinone Electrophilic Quinone Oxidation->Electrophilic Quinone ROS Generation ROS Generation Oxidation->ROS Generation Cellular Damage Cellular Damage Electrophilic Quinone->Cellular Damage Covalent Binding Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Generation->Mitochondrial Dysfunction Mitochondrial Dysfunction->Cellular Damage

Proposed mechanism of catechol-induced cellular toxicity.

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain. However, the general methodologies employed in similar toxicological and environmental fate studies are outlined below.

Acute Toxicity Testing (LD50)
  • Test Organism: Typically mice or rats of a specific strain, age, and weight.

  • Administration: The test substance is administered via a specific route (e.g., intravenous, oral gavage). A range of doses is used.

  • Observation Period: Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.

  • Data Analysis: The LD50 value, the dose at which 50% of the test population dies, is calculated using statistical methods such as probit analysis.

Zebrafish Embryo Toxicity Assay
  • Test Organism: Zebrafish (Danio rerio) embryos at an early developmental stage.

  • Exposure: Embryos are placed in multi-well plates containing a range of concentrations of the test substance dissolved in a suitable solvent.

  • Endpoints: Lethal and sublethal endpoints are observed at specific time points. These can include mortality, hatching rate, heart rate, and morphological deformities.

  • Data Analysis: The effective concentration (EC50) or lethal concentration (LC50) is determined.

A generalized workflow for a zebrafish embryo toxicity assay is depicted below.

Zebrafish Breeding Zebrafish Breeding Embryo Collection Embryo Collection Zebrafish Breeding->Embryo Collection Exposure to TBC Exposure to TBC Embryo Collection->Exposure to TBC Incubation Incubation Exposure to TBC->Incubation Endpoint Analysis Endpoint Analysis Incubation->Endpoint Analysis Data Interpretation Data Interpretation Endpoint Analysis->Data Interpretation

Workflow for a zebrafish embryo toxicity assay.

Conclusion and Future Directions

The available data on the environmental fate and toxicity of this compound is currently insufficient to perform a comprehensive risk assessment. While its structural similarity to other brominated phenols and catechols provides some indication of its potential for bioaccumulation and toxicity, direct experimental evidence is critically needed.

Future research should focus on:

  • Environmental Fate Studies: Determining the persistence of TBC in various environmental compartments (soil, water, sediment) and elucidating its biotic and abiotic degradation pathways.

  • Bioaccumulation Studies: Quantifying the bioaccumulation and biomagnification potential of TBC in relevant aquatic and terrestrial organisms.

  • Mechanistic Toxicology: Investigating the specific molecular mechanisms of TBC toxicity, including its effects on cellular signaling pathways, mitochondrial function, and endocrine disruption.

  • Metabolism Studies: Identifying whether TBC is a significant metabolite of widely used brominated flame retardants to better understand its environmental prevalence and sources.

A more robust understanding of these aspects is crucial for safeguarding environmental and human health.

Historical context of Tetrabromocatechol discovery and use

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetrabromocatechol, a halogenated derivative of catechol, has a history rooted in early 20th-century organic chemistry. Initially synthesized through the direct bromination of catechol, its journey has evolved from a subject of early chemical synthesis studies to a compound of interest in modern research, particularly as a pharmaceutical intermediate and a tool for studying the biological effects of brominated aromatic compounds. This technical guide provides a comprehensive overview of the historical context of this compound's discovery and use, detailed experimental protocols for its synthesis, a summary of its key quantitative data, and an exploration of its role as an uncoupler of oxidative phosphorylation, a significant aspect of its biological activity.

Historical Context

The first documented synthesis of brominated catechols dates back to the late 19th and early 20th centuries. While the exact date of the first synthesis of this compound is not definitively cited in readily available literature, early work on the bromination of catechol laid the foundation for its discovery. A notable publication by Moritz Kohn in 1951 discusses the history of catechol bromination, referencing earlier work by Cousin in 1898 and German patents from 1909 that described the preparation of di- and tri-brominated catechols.[1] This body of research demonstrates that the exhaustive bromination of the catechol ring to produce this compound was a logical extension of these early investigations into the reactivity of catechol with bromine.

Initially, the interest in this compound was primarily from a chemical standpoint, exploring the effects of multiple halogen substitutions on the properties and reactivity of the catechol scaffold. Over time, its potential applications in other scientific domains began to be recognized.

Modern Applications

In contemporary research, this compound is primarily utilized as a pharmaceutical intermediate .[2][3] Its highly functionalized structure, featuring reactive hydroxyl groups and bromine atoms, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic activities. The bromine atoms can serve as handles for further chemical modifications, allowing for the construction of diverse molecular architectures.

Beyond its role in synthesis, this compound is employed in environmental and toxicological studies to understand the impact of brominated compounds on biological systems.[4] Its structural similarity to other brominated environmental contaminants makes it a useful model compound for investigating mechanisms of toxicity and bioaccumulation.

Furthermore, research has pointed towards this compound's potential as an enzyme inhibitor .[5] Its catechol core is a common motif in the active sites of various enzymes, and the presence of bulky, electron-withdrawing bromine atoms can lead to potent and specific inhibition. One of the most significant biological activities identified for this compound is its function as an uncoupler of oxidative phosphorylation .[6][7][8][9]

Quantitative Data

The following table summarizes key quantitative data for this compound:

PropertyValueSource(s)
Molecular Formula C₆H₂Br₄O₂[3][10][11]
Molecular Weight 425.69 g/mol [2][3][11][12]
CAS Number 488-47-1[2][3][11][12]
Melting Point 189-193 °C[2][3]
Appearance Grey granular product or white to off-white solid[2]
Solubility Partly miscible with water[2][3]
LD50 (mouse, intravenous) 42 mg/kg

Experimental Protocols

Synthesis of this compound via Bromination of Catechol

The most common method for the synthesis of this compound is the direct bromination of catechol.[4] The following protocol is a representative procedure.

Materials:

  • Catechol (1,2-dihydroxybenzene)

  • Bromine (Br₂)

  • Glacial acetic acid

  • Sodium bisulfite solution (saturated)

  • Distilled water

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • Dissolve a known quantity of catechol in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a stoichiometric excess (at least 4 equivalents) of bromine, dissolved in glacial acetic acid, to the catechol solution via a dropping funnel with continuous stirring. The addition should be done at a rate that maintains the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or other appropriate methods).

  • Quench the excess bromine by slowly adding a saturated solution of sodium bisulfite until the red-brown color of bromine disappears.

  • Pour the reaction mixture into a beaker containing ice-cold distilled water to precipitate the crude this compound.

  • Collect the precipitate by vacuum filtration using a Büchner funnel and wash thoroughly with cold distilled water to remove any remaining acid and salts.

  • Dry the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.

  • Characterize the purified product by determining its melting point and using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).

Safety Precautions: This synthesis should be performed in a well-ventilated fume hood as bromine is a highly corrosive and toxic substance. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.

Signaling Pathway Involvement: Uncoupling of Oxidative Phosphorylation

This compound acts as an uncoupler of oxidative phosphorylation, a process that is fundamental to cellular energy production.[6][7][8][9] In normal oxidative phosphorylation, the electron transport chain (ETC) pumps protons across the inner mitochondrial membrane, creating a proton gradient. This gradient drives the synthesis of ATP by ATP synthase as protons flow back into the mitochondrial matrix.

Uncouplers like this compound disrupt this process by providing an alternative pathway for protons to re-enter the matrix, bypassing ATP synthase. This dissipates the proton gradient, and the energy that would have been used for ATP synthesis is instead released as heat.

Oxidative_Phosphorylation_Uncoupling cluster_Mitochondrion Inner Mitochondrial Membrane cluster_Matrix Mitochondrial Matrix cluster_IMS Intermembrane Space ETC Electron Transport Chain H_plus_high High [H+] ETC->H_plus_high H+ pumping ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ATP Synthesis H_plus_high->ATP_Synthase H+ flow TBC This compound H_plus_high->TBC H+ transport cluster_Matrix cluster_Matrix Energy_Loss Energy lost as heat TBC->Energy_Loss dissipates gradient

Uncoupling of oxidative phosphorylation by this compound.

The diagram above illustrates the mechanism of action. The electron transport chain (ETC) actively pumps protons (H+) from the mitochondrial matrix to the intermembrane space, creating a high proton concentration. Normally, these protons flow back into the matrix through ATP synthase, driving the production of ATP. This compound, however, acts as a protonophore, shuttling protons across the inner mitochondrial membrane, thus dissipating the proton gradient. This uncoupling of electron transport from ATP synthesis leads to a decrease in ATP production and an increase in heat generation.

Conclusion

This compound, a compound with a rich history in the annals of organic chemistry, continues to be a relevant molecule in modern scientific research. Its utility as a synthetic building block, a tool for toxicological studies, and a modulator of fundamental biological processes like oxidative phosphorylation underscores its versatility. This guide has provided a comprehensive overview of its historical context, practical applications, and key technical data, offering a valuable resource for researchers and professionals in the fields of chemistry, biology, and drug development. Further exploration of its interactions with specific biological targets will likely unveil new opportunities for its application in medicine and biotechnology.

References

Potential Research Areas for Tetrabromocatechol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabromocatechol (TBC), a halogenated derivative of catechol, presents a compelling yet underexplored scaffold for therapeutic innovation. While primarily utilized as a pharmaceutical intermediate, emerging evidence surrounding the biological activities of its parent compound, catechol, and other brominated aromatic molecules suggests a rich landscape of potential research avenues. This technical guide synthesizes the current, albeit limited, knowledge on TBC and provides a comprehensive framework for future investigation into its anticancer, anti-inflammatory, and enzyme-inhibitory properties. By detailing relevant experimental protocols and highlighting key signaling pathways, this document aims to equip researchers with the foundational information necessary to unlock the therapeutic potential of this compound.

Introduction

This compound (3,4,5,6-tetrabromobenzene-1,2-diol) is an organic compound that has historically served as a building block in chemical synthesis.[1] However, the well-documented biological activities of the catechol moiety and related brominated compounds warrant a closer examination of TBC as a potential bioactive agent. Catechols are known to possess a range of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects.[2][3] Furthermore, the introduction of bromine atoms can significantly modulate a molecule's lipophilicity and biological activity, as evidenced by potent protein kinase inhibitors like 4,5,6,7-tetrabromobenzotriazole (TBB).[4]

This guide outlines promising research directions for TBC, focusing on its potential as an anticancer agent, an inhibitor of key cellular enzymes, and a modulator of critical signaling pathways.

Physicochemical and Toxicological Profile of this compound

A foundational understanding of a compound's physical, chemical, and toxicological properties is paramount for its development as a therapeutic agent.

PropertyValueReference
Molecular Formula C₆H₂Br₄O₂[5]
Molecular Weight 425.69 g/mol [5]
CAS Number 488-47-1[5]
Melting Point 189-193 °C[6]
Solubility Partly miscible with water[6]
LD50 (mouse, intravenous) 42 mg/kg[6]

Potential Research Area 1: Anticancer Activity

The anticancer potential of TBC is a primary area for investigation, largely inferred from the activity of its parent compound, catechol. Catechol has demonstrated cytotoxic effects against various cancer cell lines, inducing apoptosis and cell cycle arrest.[7][8]

Comparative Cytotoxicity of Catechol

While specific IC50 values for this compound are not yet reported in the literature, the activity of catechol provides a benchmark for potential efficacy.

CompoundCell LineIC50 (µM)Reference
CatecholPanc-1 (Pancreatic Cancer)91.71 ± 5.14[7]
Proposed Experimental Workflow for Anticancer Screening

To elucidate the anticancer properties of TBC, a systematic screening process is recommended.

anticancer_workflow cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies cell_lines Panel of Cancer Cell Lines (e.g., Breast, Lung, Pancreatic) mtt_assay Cell Viability Assay (MTT) cell_lines->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle_analysis western_blot_apoptosis Western Blot (Bax, Bcl-2, Caspases) apoptosis_assay->western_blot_apoptosis nfkb_pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK TNFa->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Degradation & Release NFkB_nuc NF-κB NFkB->NFkB_nuc IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IKK Gene Target Gene (e.g., IL-6, TNF-α) NFkB_nuc->Gene Transcription TBC This compound TBC->IKK Inhibition? TBC->NFkB_nuc Inhibition? mapk_pathway cluster_stimulus Stimulus cluster_cascade Kinase Cascade cluster_nucleus Nucleus GF Growth Factors Ras Ras GF->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc) ERK->TF Proliferation Cell Proliferation TF->Proliferation TBC This compound TBC->ERK Inhibition?

References

Methodological & Application

Standard protocol for the bromination of catechol to Tetrabromocatechol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of tetrabromocatechol via the electrophilic bromination of catechol. While a direct, one-pot protocol for exhaustive bromination is not extensively detailed in the available literature, this application note presents a representative procedure extrapolated from established methods for the synthesis of di- and tri-brominated catechol derivatives. The protocol includes information on reagents, reaction conditions, and purification. Additionally, key quantitative data and physical properties of the reactants and product are summarized for easy reference. Visual aids in the form of diagrams illustrating the reaction pathway and experimental workflow are also provided to enhance understanding.

Introduction

This compound is a halogenated aromatic compound of significant interest in various fields of chemical research, including its use as a pharmaceutical intermediate. The presence of four bromine atoms on the catechol ring imparts unique chemical and physical properties to the molecule. The standard method for its preparation involves the electrophilic aromatic substitution of catechol with an excess of bromine. The hydroxyl groups of the catechol ring are strongly activating, facilitating the substitution of all four available ring protons.

Data Presentation

The following table summarizes the key quantitative data for the compounds involved in the synthesis of this compound.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Key Characteristics
CatecholC₆H₆O₂110.11104-105Starting material, a white crystalline solid.
BromineBr₂159.81-7.2Brominating agent, a reddish-brown fuming liquid.
This compoundC₆H₂Br₄O₂425.70189-193Final product, expected to be a solid.
Glacial Acetic AcidCH₃COOH60.0516.6Reaction solvent, a colorless liquid.

Experimental Protocol

This protocol is an adaptation based on the known procedures for the partial bromination of catechol and the general principles of exhaustive aromatic bromination. Researchers should optimize the conditions as necessary.

Materials:

  • Catechol (1,2-dihydroxybenzene)

  • Bromine

  • Glacial Acetic Acid

  • Ice

  • Distilled water

  • Sodium bisulfite (for quenching excess bromine)

  • Suitable organic solvent for recrystallization (e.g., ethanol or a mixture of ethanol and water)

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle or water bath

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve catechol (1.0 eq) in a minimal amount of glacial acetic acid. Cool the flask in an ice bath to 0-5 °C.

  • Addition of Bromine: Prepare a solution of bromine (at least 4.0 eq, a slight excess is recommended) in glacial acetic acid. Slowly add the bromine solution dropwise to the stirred catechol solution over a period of 1-2 hours, maintaining the temperature below 10 °C. The reaction is exothermic and will produce hydrogen bromide gas, so it must be performed in a well-ventilated fume hood.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing a mixture of ice and water. A precipitate of crude this compound should form.

  • Quenching: To neutralize any unreacted bromine, add a saturated solution of sodium bisulfite dropwise until the reddish-brown color of bromine disappears.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining acetic acid and salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final, purified this compound.

  • Drying: Dry the purified product in a vacuum oven or desiccator.

Visualizations

Reaction Pathway

Reaction_Pathway Chemical Reaction for the Bromination of Catechol Catechol Catechol (C₆H₆O₂) Bromine + 4 Br₂ (in Glacial Acetic Acid) This compound This compound (C₆H₂Br₄O₂) Bromine->this compound HBr + 4 HBr

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow Experimental Workflow for this compound Synthesis A 1. Dissolve Catechol in Glacial Acetic Acid B 2. Cool to 0-5 °C A->B C 3. Add Bromine Solution (in Glacial Acetic Acid) Dropwise B->C D 4. Stir at Room Temperature (12-24h) C->D E 5. Pour into Ice/Water D->E F 6. Quench with Sodium Bisulfite E->F G 7. Filter and Wash Solid F->G H 8. Recrystallize from Ethanol/Water G->H I 9. Dry the Product H->I

Application Notes and Protocols: Utilizing Tetrabromocatechol as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetrabromocatechol (3,4,5,6-tetrabromo-1,2-benzenediol) is a halogenated aromatic compound recognized for its role as a pharmaceutical intermediate.[1][2] As a building block in organic synthesis, it offers a reactive scaffold for the construction of more complex molecules with potential therapeutic applications.[1] The presence of four bromine atoms and two hydroxyl groups on the benzene ring provides multiple sites for chemical modification, making it a versatile precursor in medicinal chemistry. This document provides an overview of its potential applications, general reaction protocols, and safety considerations for researchers and drug development professionals.

Chemical Properties and Reactivity

A summary of the key chemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₆H₂Br₄O₂[1]
Molecular Weight 425.69 g/mol [1]
Appearance Grey granular product or white to off-white solid[1]
Melting Point 189-193 °C[2]
Solubility Partly miscible with water[2]

The reactivity of this compound is primarily centered around its catechol and tetrabrominated benzene ring functionalities. The hydroxyl groups can undergo etherification and esterification reactions, while the bromine atoms can be substituted through various coupling reactions.

Potential Pharmaceutical Applications

While specific drug synthesis pathways starting directly from this compound are not extensively documented in publicly available literature, its structure suggests potential applications in the synthesis of various classes of bioactive molecules.[1] The catechol moiety is a known pharmacophore present in several drugs, and halogenated aromatic rings are common in many pharmaceutical compounds due to their ability to modulate pharmacokinetic and pharmacodynamic properties.

Logical Workflow for a Medicinal Chemist Utilizing this compound

The following diagram illustrates a logical workflow for a medicinal chemist aiming to utilize this compound in a drug discovery program.

logical_workflow cluster_planning Conceptualization & Planning cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Start Identify Therapeutic Target Design Design Target Molecules Incorporating this compound Scaffold Start->Design Structure-Based Drug Design Plan Plan Synthetic Route Design->Plan Retrosynthetic Analysis TBC This compound (Starting Material) Plan->TBC Reaction Chemical Modification (e.g., Etherification, Coupling) TBC->Reaction Purification Purification of Intermediate (e.g., Chromatography, Recrystallization) Reaction->Purification FinalProduct Synthesis of Final Bioactive Compound Purification->FinalProduct Screening In vitro Biological Screening (e.g., Enzyme Assays, Cell-based Assays) FinalProduct->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Optimization Lead Optimization SAR->Optimization Optimization->Design Iterative Design & Synthesis

Caption: A logical workflow for drug discovery using this compound.

Experimental Protocols: General Methodologies

Due to the lack of specific examples of drug synthesis from this compound in the literature, the following are general protocols for reactions that could be applied to this intermediate.

1. O-Alkylation (Ether Synthesis)

This protocol describes a general method for the etherification of the hydroxyl groups of this compound, a common step to introduce further diversity.

Objective: To synthesize a diether derivative of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., acetone, dimethylformamide (DMF))

  • Reagents for workup (e.g., water, ethyl acetate, brine)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • To a solution of this compound (1 equivalent) in the chosen anhydrous solvent, add the base (2.2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkyl halide (2.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

2. Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Coupling)

This protocol outlines a general procedure for a Suzuki cross-coupling reaction to substitute the bromine atoms with other functional groups.

Objective: To synthesize a derivative of this compound with substituted aryl or alkyl groups.

Materials:

  • This compound derivative (with protected hydroxyl groups)

  • Boronic acid or ester (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., potassium carbonate, cesium carbonate)

  • Solvent system (e.g., toluene/ethanol/water, dioxane)

  • Reagents for workup (e.g., water, ethyl acetate, brine)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • In a reaction vessel, combine the protected this compound derivative (1 equivalent), boronic acid (1.1-1.5 equivalents per bromine to be substituted), palladium catalyst (0.01-0.05 equivalents), and base (2-3 equivalents).

  • Degas the solvent system by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the degassed solvent to the reaction vessel.

  • Heat the reaction mixture under an inert atmosphere to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography.

Experimental Workflow Diagram

The following diagram illustrates a general experimental workflow for the synthesis and purification of a this compound derivative.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis Start Combine this compound, Reagents, and Solvent Reaction Perform Chemical Reaction (e.g., Heating, Stirring) Start->Reaction Monitoring Monitor Reaction Progress (e.g., TLC, LC-MS) Reaction->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Purification Purify Crude Product (e.g., Column Chromatography) Concentration->Purification Analysis Characterize Pure Product (e.g., NMR, Mass Spectrometry) Purification->Analysis End Pure Derivative Analysis->End

Caption: A general experimental workflow for synthesis and purification.

Safety and Handling

This compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Disclaimer

The information provided in these application notes is for research and development purposes only. The protocols are general and may require optimization for specific substrates and reaction conditions. All experiments should be conducted by trained professionals in a suitable laboratory setting.

References

Application of Tetrabromocatechol in Organic Synthesis: Catalyst for Benzazole Formation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabromocatechol (TBC), a halogenated derivative of catechol, has emerged as a highly efficient and versatile organocatalyst in organic synthesis. Its strong acidic nature, attributed to the electron-withdrawing effects of the four bromine atoms on the catechol ring, allows it to act as a potent Brønsted acid catalyst. This property is particularly valuable in facilitating condensation reactions for the synthesis of various heterocyclic compounds, which are pivotal structural motifs in numerous pharmaceuticals and biologically active molecules. This document provides detailed application notes and protocols for the use of this compound as a catalyst in the synthesis of benzimidazole, benzothiazole, and benzoxazole derivatives.

Core Application: Catalysis of Benzazole Synthesis

This compound has been demonstrated to be an effective catalyst for the one-pot synthesis of 2-substituted benzazoles. These reactions typically involve the condensation of a substituted o-phenylenediamine, o-aminothiophenol, or o-aminophenol with an aldehyde. The catalytic role of this compound is to activate the carbonyl group of the aldehyde, thereby facilitating the nucleophilic attack by the amino group of the other reactant and promoting the subsequent cyclization and dehydration steps to form the benzazole ring.

Logical Workflow for this compound-Catalyzed Benzazole Synthesis

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction Process cluster_products Products A o-Substituted Aniline (o-phenylenediamine, o-aminophenol, or o-aminothiophenol) D One-Pot Reaction (Solvent, Heat) A->D B Aldehyde B->D C This compound (TBC) C->D Catalytic Amount E 2-Substituted Benzazoles (Benzimidazoles, Benzoxazoles, Benzothiazoles) D->E High Yield

Application Notes and Protocols for Tetrabromocatechol in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of tetrabromocatechol (TBC) as a versatile ligand in coordination chemistry. It includes detailed protocols for the synthesis of TBC and its metal complexes, along with a summary of their potential applications in catalysis and antimicrobial research. The information is intended to serve as a valuable resource for researchers exploring the coordination chemistry of halogenated catechols and their derivatives.

Introduction to this compound as a Ligand

This compound (3,4,5,6-tetrabromobenzene-1,2-diol) is a halogenated derivative of catechol. The presence of four electron-withdrawing bromine atoms on the aromatic ring significantly influences its electronic properties, making it a unique ligand for the formation of coordination complexes with a variety of metal ions. The two adjacent hydroxyl groups provide a bidentate chelation site, forming stable five-membered rings with metal centers. The coordination of TBC to a metal ion can modulate the metal's redox potential and catalytic activity, opening avenues for the development of novel catalysts and bioactive compounds.

Synthesis Protocols

Synthesis of this compound (TBC)

The synthesis of this compound can be achieved through the direct bromination of catechol. The following protocol is a general guideline and may require optimization based on laboratory conditions and desired purity.

Materials:

  • Catechol

  • Glacial acetic acid

  • Bromine

  • Chloroform

  • Benzene

  • Sodium bisulfite solution (optional)

Procedure:

  • Dissolution: In a fume hood, dissolve catechol in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Bromination: Slowly add a solution of bromine in glacial acetic acid dropwise to the catechol solution with constant stirring. The reaction is exothermic and should be cooled in an ice bath to maintain a controlled temperature. The molar ratio of bromine to catechol should be at least 4:1 to ensure complete bromination. For the synthesis of 4,5-dibromocatechol, a 2:1 molar ratio of bromine to catechol is used. For 3,4,5-tribromocatechol, a 3:1 molar ratio is employed.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete after several hours of stirring at room temperature.

  • Work-up: Once the reaction is complete, pour the reaction mixture into a large volume of cold water to precipitate the crude product. If the solution has a persistent bromine color, a small amount of sodium bisulfite solution can be added to quench the excess bromine.

  • Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with water. The crude product can be further purified by recrystallization from a suitable solvent system, such as benzene or a mixture of chloroform and benzene, to yield pure this compound as a crystalline solid.

Synthesis_of_this compound Catechol Catechol Reaction Bromination (Stirring, Ice Bath) Catechol->Reaction Dissolve in Acetic Acid Bromine Bromine (4 eq.) in Acetic Acid Bromine->Reaction Slow Addition TBC This compound Reaction->TBC Precipitation & Recrystallization

Figure 1: Synthesis of this compound.
Synthesis of this compound-Metal Complexes

The following are general protocols for the synthesis of transition metal complexes of this compound. These procedures can be adapted for various metal salts (e.g., chlorides, nitrates, acetates).

2.2.1. General Protocol for the Synthesis of Co(II), Ni(II), and Zn(II) Complexes

Materials:

  • This compound (TBC)

  • CoCl₂·6H₂O, NiCl₂·6H₂O, or ZnCl₂

  • Methanol or Ethanol

  • Triethylamine (or other suitable base)

Procedure:

  • Ligand Solution: Dissolve this compound in methanol or ethanol in a round-bottom flask.

  • Deprotonation: Add a stoichiometric amount of a base, such as triethylamine, to the ligand solution to deprotonate the hydroxyl groups.

  • Metal Salt Addition: In a separate flask, dissolve the corresponding metal salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, or ZnCl₂) in the same solvent.

  • Complexation: Slowly add the metal salt solution to the deprotonated ligand solution with constant stirring. The reaction mixture may change color upon complex formation.

  • Reflux: Reflux the reaction mixture for several hours to ensure complete complexation.

  • Isolation and Purification: Cool the reaction mixture to room temperature. The resulting precipitate, the metal complex, can be collected by filtration, washed with cold solvent, and dried under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent.

Metal_Complex_Synthesis TBC This compound Deprotonation Deprotonation TBC->Deprotonation Dissolve in Solvent Base Base (e.g., Triethylamine) Base->Deprotonation Metal_Salt Metal Salt (e.g., MCl₂) Complexation Complexation (Stirring, Reflux) Metal_Salt->Complexation Dissolve in Solvent Complex TBC-Metal Complex Deprotonation->Complexation Complexation->Complex Precipitation & Filtration

Figure 2: General workflow for metal complex synthesis.

Characterization of this compound-Metal Complexes

The synthesized complexes should be characterized using a variety of spectroscopic and analytical techniques to confirm their structure and purity.

TechniquePurposeExpected Observations
FT-IR Spectroscopy To identify the coordination of the catecholate ligand to the metal center.Shift of the O-H stretching vibration upon deprotonation and coordination. Appearance of new bands corresponding to M-O stretching vibrations in the low-frequency region (typically 400-600 cm⁻¹)[1][2][3][4][5][6][7][8][9][10].
UV-Vis Spectroscopy To study the electronic transitions within the complex.Ligand-to-metal charge transfer (LMCT) bands are expected, which are characteristic of the coordination environment. The position and intensity of these bands can provide information about the geometry of the complex[2][8][10][11].
Elemental Analysis To determine the elemental composition of the complex.The experimental percentages of C, H, and N should match the calculated values for the proposed formula of the complex.
X-ray Crystallography To determine the precise three-dimensional structure of the complex in the solid state.Provides detailed information on bond lengths, bond angles, and the coordination geometry around the metal center.

Applications in Catalysis

Metal complexes of catechols are known to exhibit catalytic activity in various oxidation reactions. The electron-withdrawing nature of the bromine atoms in this compound can enhance the catalytic performance of its metal complexes.

Catalytic Oxidation of Catechols and Hydroquinones

This compound-metal complexes can be investigated as catalysts for the aerobic oxidation of substrates like 3,5-di-tert-butylcatechol (DTBC) to 3,5-di-tert-butyl-o-benzoquinone (DTBQ) or hydroquinone to p-benzoquinone.

Experimental Protocol for Catalytic Activity Screening:

  • Reaction Setup: In a typical experiment, a solution of the catalyst (TBC-metal complex) in a suitable solvent (e.g., methanol, acetonitrile) is prepared in a spectrophotometer cuvette.

  • Substrate Addition: A solution of the substrate (e.g., DTBC or hydroquinone) is added to the catalyst solution.

  • Monitoring: The progress of the reaction is monitored by observing the change in absorbance of the product over time using a UV-Vis spectrophotometer. For DTBC oxidation, the formation of DTBQ can be monitored at its characteristic absorption maximum (around 400 nm)[12].

  • Kinetic Analysis: The initial rate of the reaction can be determined from the slope of the absorbance versus time plot. By varying the substrate concentration, kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the maximum reaction rate (Vₘₐₓ) can be determined[10][12][13][14][15][16].

Table 1: Representative Kinetic Data for Catechol Oxidation by a Dicopper(II) Complex

ParameterValue
Kₘ (M)2.97 x 10⁻⁴
Vₘₐₓ (M s⁻¹)2.00 x 10⁻⁴
kcat (h⁻¹)7.2 x 10³

Note: This data is for a related dicopper(II) complex and serves as a reference for the type of data to be collected.

Catalytic_Cycle Catalyst TBC-Metal(n) Intermediate [TBC-Metal(n)-Substrate] Complex Catalyst->Intermediate Substrate Binding Substrate Substrate (e.g., Catechol) Substrate->Intermediate Product Product (e.g., Quinone) Intermediate->Product Electron Transfer Reduced_Catalyst TBC-Metal(n-2) Intermediate->Reduced_Catalyst Reduced_Catalyst->Catalyst Re-oxidation Water 2H₂O Reduced_Catalyst->Water Oxygen O₂ Oxygen->Catalyst

Figure 3: Proposed catalytic cycle for catechol oxidation.

Antimicrobial Activity

Transition metal complexes often exhibit enhanced antimicrobial activity compared to the free ligands. The chelation can increase the lipophilicity of the molecule, facilitating its transport across microbial cell membranes.

Protocol for Antimicrobial Screening

The antimicrobial activity of this compound and its metal complexes can be evaluated against a panel of pathogenic bacteria, such as Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive), using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Materials:

  • Synthesized TBC and TBC-metal complexes

  • Bacterial strains (E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the test compounds in DMSO.

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Bacterial Inoculum: Prepare a bacterial suspension of a known concentration (e.g., 5 x 10⁵ CFU/mL) in MHB.

  • Inoculation: Add the bacterial inoculum to each well containing the test compound. Include positive (bacteria in MHB) and negative (MHB only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria[9][17][18][19][20].

Table 2: Representative MIC Values (µg/mL) of Metal Complexes Against E. coli and S. aureus

Complex TypeEscherichia coliStaphylococcus aureusReference
Various Metal Complexes>256>256[21]
Chromium(III) Complexes0.125 - 0.250.5 - 1[17]
Zinc(II) Complexes-500 (IC₅₀)[21]

Note: These are representative values for various metal complexes and not specifically for TBC complexes. They are provided for comparative purposes.

Antimicrobial_Screening Stock Stock Solution of Compound Dilution Serial Dilutions in 96-well plate Stock->Dilution Incubation Incubation (37°C, 24h) Dilution->Incubation Inoculum Bacterial Inoculum Inoculum->Dilution MIC MIC Determination (Visual Inspection) Incubation->MIC

References

Application Notes and Protocols for Assessing the Environmental Impact of Tetrabromocatechol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and executing studies to evaluate the environmental impact of Tetrabromocatechol (TBC). The protocols outlined below are based on internationally recognized guidelines to ensure data quality and comparability.

Introduction

This compound (TBC) is a halogenated aromatic compound. Due to its chemical structure, there are concerns about its potential persistence, bioaccumulation, and toxicity in the environment. This document provides a detailed experimental setup for a tiered approach to assess the environmental risk of TBC, starting with baseline ecotoxicity testing and moving towards more complex mechanistic studies.

Physicochemical Properties and Analytical Methods

A thorough understanding of the physicochemical properties of TBC is crucial for designing and interpreting environmental fate and toxicity studies.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₂Br₄O₂--INVALID-LINK--
Molecular Weight425.69 g/mol --INVALID-LINK--
Melting Point189-193 °C--INVALID-LINK--[1]
Water SolubilityPartly miscible--INVALID-LINK--[1]
XLogP3-AA4--INVALID-LINK--[2]
Analytical Methods

Accurate quantification of TBC in various environmental matrices is essential. The primary analytical technique for halogenated organic compounds is chromatography coupled with mass spectrometry.

Protocol 1: Quantification of this compound in Water and Sediment

  • Sample Collection:

    • Water: Collect water samples in amber glass bottles to prevent photodegradation.

    • Sediment: Collect sediment samples using a grab sampler and store in glass jars.

  • Sample Preparation:

    • Water:

      • Filter the water sample through a 0.45 µm glass fiber filter.

      • Perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the analyte.

      • Elute TBC from the cartridge with a suitable organic solvent (e.g., methanol or acetonitrile).

    • Sediment:

      • Freeze-dry the sediment sample and sieve to achieve a uniform particle size.

      • Perform pressurized liquid extraction (PLE) or Soxhlet extraction with a suitable solvent mixture (e.g., hexane/acetone).

      • Concentrate the extract using a rotary evaporator.

      • Clean up the extract using gel permeation chromatography (GPC) or silica gel chromatography to remove interfering substances.

  • instrumental Analysis:

    • Analyze the extracts using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

    • Use an isotopically labeled TBC internal standard for accurate quantification.

Ecotoxicity Testing

A battery of ecotoxicity tests using organisms from different trophic levels is recommended to assess the potential impact of TBC on aquatic ecosystems. The following protocols are based on OECD guidelines.

Acute Toxicity to Aquatic Invertebrates

Protocol 2: Daphnia sp. Acute Immobilisation Test (OECD 202) [2][3][4][5][6]

  • Test Organism: Daphnia magna, neonates (<24 hours old).

  • Test Design: Static or semi-static.

  • Test Duration: 48 hours.

  • Test Concentrations: A geometric series of at least five concentrations and a control. A range-finding test should be performed first.

  • Procedure:

    • Expose groups of daphnids (e.g., 20 daphnids per concentration, divided into four replicates of five) to the test concentrations in a suitable medium.

    • Maintain the test conditions at 20 ± 1°C with a 16:8 hour light:dark photoperiod.

    • Observe and record the number of immobilized daphnids at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

  • Endpoint: The 48-hour median effective concentration (EC50) for immobilization.

Algal Growth Inhibition

Protocol 3: Alga, Growth Inhibition Test (OECD 201) [7][8][9][10][11]

  • Test Organism: A rapidly growing green alga species, such as Pseudokirchneriella subcapitata.

  • Test Design: Static.

  • Test Duration: 72 hours.

  • Test Concentrations: A geometric series of at least five concentrations and a control, with three replicates per concentration.

  • Procedure:

    • Inoculate a nutrient-rich medium with an exponential growth phase algal culture.

    • Add the test substance to achieve the desired concentrations.

    • Incubate the cultures under constant illumination and temperature (21-24°C).

    • Measure the algal biomass (e.g., by cell counts, fluorescence, or absorbance) at 24, 48, and 72 hours.

  • Endpoint: The 72-hour EC50 for growth rate inhibition (ErC50) and yield (EyC50).

Chronic Toxicity to Aquatic Invertebrates

Protocol 4: Daphnia magna Reproduction Test (OECD 211) [12][13][14][15][16]

  • Test Organism: Daphnia magna, neonates (<24 hours old).

  • Test Design: Semi-static with renewal of the test solutions at least three times a week.

  • Test Duration: 21 days.

  • Test Concentrations: At least five concentrations and a control, with 10 replicates per concentration.

  • Procedure:

    • Individually expose daphnids to the test concentrations.

    • Feed the daphnids daily.

    • Record the number of live offspring produced by each parent animal daily or on days when the test medium is renewed.

    • At the end of the test, determine the survival of the parent animals.

  • Endpoints: The 21-day EC50 for reproduction and the No-Observed-Effect Concentration (NOEC) and Lowest-Observed-Effect Concentration (LOEC) for reproduction and parental mortality.

Table 2: Illustrative Ecotoxicity Data for Halogenated Phenols (Proxy for this compound)

Test OrganismEndpointValue (mg/L)CompoundReference
Daphnia magna48h EC500.69TBBPA--INVALID-LINK--[15]
Brachydanio rerio (Zebrafish)96h LC501.78TBBPA--INVALID-LINK--[15]
Cyprinus carpio (Common Carp)96h LC502.43Tetrachlorocatechol--INVALID-LINK--[17]
Lepomis macrochirus (Bluegill sunfish)96h LC500.51TBBPA--INVALID-LINK--[4][18]

Disclaimer: The data presented in this table are for illustrative purposes only and are derived from studies on Tetrabromobisphenol A (TBBPA) and Tetrachlorocatechol, not this compound (TBC). Specific toxicity testing for TBC is required for an accurate risk assessment.

Environmental Fate

Biodegradation

Protocol 5: Ready Biodegradability - CO₂ Evolution Test (OECD 301B) [1][19][20][21]

  • Inoculum: Activated sludge from a domestic wastewater treatment plant.

  • Test Duration: 28 days.

  • Procedure:

    • A solution or suspension of TBC in a mineral medium is inoculated with the activated sludge.

    • The mixture is incubated in the dark under aerobic conditions.

    • The amount of CO₂ evolved is measured at regular intervals and is compared to the theoretical amount of CO₂ that would be produced if the test substance were completely mineralized.

  • Endpoint: Percentage of biodegradation. A substance is considered readily biodegradable if it reaches >60% of its theoretical CO₂ production within a 10-day window during the 28-day test.

Bioaccumulation

The high octanol-water partition coefficient (XLogP3-AA = 4) of TBC suggests a potential for bioaccumulation.[2]

Protocol 6: Bioaccumulation in Fish (OECD 305)

  • Test Organism: A suitable fish species, such as zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss).

  • Test Design: A two-phase study: an uptake phase followed by a depuration phase.

  • Procedure:

    • Uptake Phase: Expose fish to a constant, sublethal concentration of TBC in the water.

    • Depuration Phase: Transfer the fish to a clean water system.

    • Sample fish and water at regular intervals during both phases to determine the concentration of TBC.

  • Endpoints:

    • Bioconcentration Factor (BCF): The ratio of the concentration of the chemical in the fish to the concentration in the water at steady state.

    • Uptake and depuration rate constants.

Mechanistic Toxicity and Signaling Pathways

Understanding the molecular mechanisms of TBC toxicity is crucial for a comprehensive risk assessment. Based on studies of related brominated compounds, potential signaling pathways that may be affected by TBC include endocrine disruption and oxidative stress.

Endocrine Disruption

TBC, as a phenolic compound, has the potential to interact with hormone receptors.

Protocol 7: In Vitro Androgen and Estrogen Receptor Binding Assay

  • Assay System: Use a commercially available in vitro assay kit that utilizes recombinant yeast or mammalian cells expressing human androgen and estrogen receptors.

  • Procedure:

    • Expose the cells to a range of TBC concentrations.

    • Measure the activation or inhibition of the receptor by quantifying the expression of a reporter gene (e.g., luciferase or β-galactosidase).

  • Endpoints: Agonistic and antagonistic activity of TBC on androgen and estrogen receptors.

Oxidative Stress

Many halogenated phenols are known to induce oxidative stress.

Protocol 8: In Vitro Oxidative Stress Assay

  • Cell Line: A relevant cell line, such as a fish liver cell line (e.g., PLHC-1) or a human liver cell line (e.g., HepG2).

  • Procedure:

    • Expose the cells to a range of TBC concentrations.

    • Measure key indicators of oxidative stress, including:

      • Reactive Oxygen Species (ROS) production using fluorescent probes (e.g., DCFH-DA).

      • Glutathione (GSH) levels.

      • Activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

      • Lipid peroxidation (e.g., by measuring malondialdehyde levels).

  • Endpoints: Dose-dependent changes in markers of oxidative stress.

Visualizations

Experimental Workflow

G cluster_0 Tier 1: Baseline Assessment cluster_1 Tier 2: Refined Assessment cluster_2 Tier 3: Mechanistic Studies Physicochemical Properties Physicochemical Properties Analytical Method Development Analytical Method Development Physicochemical Properties->Analytical Method Development Acute Ecotoxicity Acute Ecotoxicity Analytical Method Development->Acute Ecotoxicity Chronic Ecotoxicity Chronic Ecotoxicity Acute Ecotoxicity->Chronic Ecotoxicity If significant acute toxicity Oxidative Stress Oxidative Stress Acute Ecotoxicity->Oxidative Stress Ready Biodegradability Ready Biodegradability Bioaccumulation Potential Bioaccumulation Potential Ready Biodegradability->Bioaccumulation Potential If not readily biodegradable Endocrine Disruption Endocrine Disruption Chronic Ecotoxicity->Endocrine Disruption Bioaccumulation Potential->Endocrine Disruption Signaling Pathway Analysis Signaling Pathway Analysis Endocrine Disruption->Signaling Pathway Analysis Oxidative Stress->Signaling Pathway Analysis

Caption: Tiered experimental workflow for assessing the environmental impact of this compound.

Hypothesized Signaling Pathway for this compound-Induced Toxicity

G cluster_0 Cellular Exposure to this compound (TBC) cluster_1 Potential Mechanisms of Toxicity cluster_2 Downstream Cellular Effects TBC TBC Endocrine Disruption Endocrine Disruption TBC->Endocrine Disruption Binds to hormone receptors (e.g., ER, AR) Oxidative Stress Oxidative Stress TBC->Oxidative Stress Increases ROS production Inflammatory Response Inflammatory Response TBC->Inflammatory Response Activates TLR4 pathway Altered Gene Expression Altered Gene Expression Endocrine Disruption->Altered Gene Expression Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage Inflammatory Response->Altered Gene Expression Apoptosis Apoptosis Altered Gene Expression->Apoptosis Impaired Reproduction Impaired Reproduction Altered Gene Expression->Impaired Reproduction Cellular Damage->Apoptosis

References

Analytical Techniques for the Quantification of Tetrabromocatechol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Tetrabromocatechol (TBC), a halogenated catechol that may be of interest in various research and development contexts. The following sections outline four distinct analytical techniques, offering methodologies for Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and UV-Visible Spectrophotometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For polar analytes like this compound, a derivatization step is necessary to increase volatility and improve chromatographic performance.[1][2][3] Silylation is a common derivatization technique for compounds with active hydrogens, such as the hydroxyl groups in catechol.[3][4]

Application Note

This protocol describes the quantification of this compound in an organic solvent matrix. The method involves a derivatization step using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst to form the more volatile trimethylsilyl (TMS) ether of this compound. This allows for separation and quantification by GC-MS. The method is adapted from established procedures for the analysis of catechol and other phenolic compounds.[5][6]

Experimental Protocol

1. Sample Preparation and Derivatization:

  • Accurately weigh 1 mg of the this compound standard and dissolve in 1 mL of a suitable solvent (e.g., anhydrous pyridine or acetonitrile).

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • For derivatization, transfer 100 µL of each standard solution or sample into a clean, dry micro-reaction vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.[6]

  • Add 100 µL of BSTFA with 1% TMCS to the dried residue.[5]

  • Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.[5]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

2. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 280°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Quantification Ion: To be determined from the mass spectrum of the derivatized TBC standard.

  • Qualifier Ions: At least two other characteristic ions should be monitored for confirmation.

Data Presentation
ParameterExpected Performance (based on similar catechol analysis)
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantification (LOQ)0.05 - 0.5 µg/mL
Precision (%RSD)< 10%
Accuracy (% Recovery)90 - 110%

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A Standard/Sample Solution B Evaporation to Dryness A->B C Addition of BSTFA + TMCS B->C D Heating (60-70°C, 30 min) C->D E Injection into GC-MS D->E F Separation and Detection E->F G Data Acquisition (SIM mode) F->G

GC-MS analysis workflow for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the quantification of trace amounts of this compound in complex matrices without the need for derivatization.

Application Note

This protocol provides a method for the sensitive and selective quantification of this compound using LC-MS/MS with electrospray ionization (ESI) in negative ion mode. The methodology is adapted from a validated method for the analysis of Tetrabromobisphenol A (TBBPA), a structurally related brominated flame retardant.[7][8]

Experimental Protocol

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Create a series of calibration standards by diluting the stock solution with the initial mobile phase composition.

  • For complex matrices (e.g., biological fluids, environmental samples), a sample extraction and clean-up step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), may be required.

2. LC-MS/MS Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.

  • Column: Zorbax Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) or similar reversed-phase column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 30% B

    • 1-5 min: 30% to 95% B

    • 5-7 min: 95% B

    • 7.1-9 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

  • Ionization Mode: ESI Negative.

  • Ion Source Parameters:

    • Curtain Gas: 35 psi

    • IonSpray Voltage: -4500 V

    • Temperature: 550°C

    • Nebulizer Gas (GS1): 55 psi

    • Heater Gas (GS2): 60 psi

  • MRM Transitions:

    • Precursor Ion (Q1): To be determined (expected m/z for [M-H]⁻).

    • Product Ion (Q3): To be determined by infusion of the standard.

    • Collision Energy (CE): To be optimized.

Data Presentation
ParameterExpected Performance (based on TBBPA analysis)
Linearity Range0.05 - 50 ng/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)0.01 - 0.1 ng/mL
Limit of Quantification (LOQ)0.05 - 0.5 ng/mL[7]
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%[8]

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Stock Solution Preparation B Serial Dilution for Standards A->B D Injection into LC-MS/MS B->D C (Optional) Sample Extraction/Cleanup C->D E Chromatographic Separation D->E F MS/MS Detection (MRM) E->F

LC-MS/MS analysis workflow for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of compounds that possess a UV chromophore, such as this compound.

Application Note

This protocol details a reversed-phase HPLC method with UV detection for the quantification of this compound. The method is straightforward and does not require derivatization, making it suitable for routine analysis. The principles are based on standard HPLC methods for phenolic compounds.[9]

Experimental Protocol

1. Sample Preparation:

  • Prepare a stock solution of this compound in methanol or acetonitrile.

  • Prepare calibration standards by diluting the stock solution with the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2. HPLC-UV Conditions:

  • HPLC System: Shimadzu LC-20AT or equivalent with a UV detector.

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[9]

  • Mobile Phase: A mixture of acetonitrile and water with 0.1% phosphoric acid (e.g., 60:40 v/v). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.[9]

  • Column Temperature: Ambient or controlled at 25°C.

  • Detection Wavelength: To be determined by scanning a standard solution of this compound (expected to be in the range of 280-310 nm).

Data Presentation
ParameterExpected Performance (based on similar phenolic compound analysis)
Linearity Range1 - 200 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantification (LOQ)0.5 - 5 µg/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Experimental Workflow

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis A Standard/Sample in Mobile Phase B Filtration (0.45 µm) A->B C Injection into HPLC B->C D Isocratic/Gradient Elution C->D E UV Detection D->E

HPLC-UV analysis workflow for this compound.

UV-Visible Spectrophotometry

Spectrophotometry is a simple and cost-effective method for the quantification of analytes that absorb light in the UV-Visible range or can be reacted to form a colored product.

Application Note

This protocol describes a method for the quantification of this compound based on the formation of a colored charge-transfer complex with a suitable reagent. This method is adapted from a procedure for the determination of catecholamines using bromanil.[10]

Experimental Protocol

1. Reagent Preparation:

  • This compound Stock Solution: Prepare a 100 µg/mL stock solution in a suitable solvent (e.g., methanol).

  • Bromanil Solution (1 mg/mL): Dissolve 100 mg of bromanil in 100 mL of acetonitrile.

  • Buffer Solution (pH 9): Prepare a borate buffer solution and adjust the pH to 9.0.

2. Assay Procedure:

  • Pipette aliquots of the this compound standard solution into a series of 10 mL volumetric flasks to obtain final concentrations in the desired range.

  • To each flask, add 1 mL of the borate buffer (pH 9).

  • Add 1 mL of the bromanil solution.

  • Dilute to the mark with the solvent.

  • Allow the reaction to proceed for 15 minutes at room temperature.

  • Measure the absorbance of the resulting colored complex at the wavelength of maximum absorption (to be determined, expected around 350-400 nm) against a reagent blank.[10]

  • Construct a calibration curve by plotting absorbance versus concentration.

Data Presentation
ParameterExpected Performance (based on catecholamine analysis)
Linearity Range1 - 30 µg/mL[10]
Correlation Coefficient (r²)> 0.99
Molar AbsorptivityTo be determined
Sandell's SensitivityTo be determined
Precision (%RSD)< 3%[10]
Accuracy (% Recovery)> 99%[10]

Experimental Workflow

Spectro_Workflow cluster_prep Reaction Mixture Preparation cluster_analysis Spectrophotometric Analysis A Aliquot of Standard/Sample B Add Borate Buffer (pH 9) A->B C Add Bromanil Solution B->C D Dilute to Volume C->D E Incubation (15 min) D->E F Measure Absorbance at λmax E->F

Spectrophotometric analysis workflow for this compound.

References

Application Notes and Protocols for the Safe Handling of Tetrabromocatechol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These guidelines provide detailed procedures for the safe handling, storage, and disposal of Tetrabromocatechol in a laboratory setting. Adherence to these protocols is crucial to minimize risk and ensure a safe working environment.

Hazard Identification and Quantitative Data

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2]

Hazard Summary:

Hazard CategoryRatingDescription
Flammability1Combustible solid which burns but propagates flame with difficulty.
Toxicity2Moderate toxicity. See acute toxicity data below.
Body Contact2Causes skin and serious eye irritation.[1][3]
Reactivity1Generally stable, but incompatible with strong oxidizing agents and strong bases.[3]
Chronic Hazard3Potential for long-term health effects.

Acute Toxicity Data:

Route of AdministrationOrganismLD50
IntravenousMouse42 mg/kg

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure to this compound, a combination of engineering controls and personal protective equipment must be utilized.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[3][4]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[4]

  • Skin Protection:

    • Wear chemical-resistant gloves (e.g., nitrile).

    • Wear a lab coat or other protective clothing to prevent skin contact.[4]

  • Respiratory Protection: For operations that may generate dust, a NIOSH/MSHA approved respirator should be worn.

Experimental Protocols: Safe Handling and Storage

Handling Procedures:

  • Read and understand the Safety Data Sheet (SDS) for this compound before use.

  • Avoid all personal contact with the substance.

  • Do not breathe dust, fumes, or vapors.[3][4]

  • Wash hands and any exposed skin thoroughly after handling.[3]

  • Use dry clean-up procedures and avoid generating dust.

  • Do not eat, drink, or smoke in the laboratory.

Storage Procedures:

  • Store in a cool, dry, and well-ventilated area.[3]

  • Keep the container tightly closed.[3]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[3]

Emergency Procedures

First Aid Measures:

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[3]

Spill and Leak Procedures:

  • Evacuate personnel from the immediate area.

  • Wear appropriate PPE as described in Section 2.

  • Remove all sources of ignition.

  • For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[3]

  • For major spills, alert emergency responders and contain the spillage to prevent environmental contamination.

Fire-Fighting Measures:

  • Extinguishing Media: Use foam, dry chemical powder, or carbon dioxide.

  • Hazardous Combustion Products: Combustion may produce carbon monoxide, carbon dioxide, and hydrogen bromide.[3]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[3]

Waste Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[3] The material should be disposed of in an approved waste disposal plant.[2]

Visualized Workflows

The following diagrams illustrate key safety and handling workflows for this compound.

G Figure 1: this compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Review SDS B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Ensure Proper Ventilation (Fume Hood) B->C D Weigh and Handle Solid in Fume Hood C->D E Avoid Dust Generation D->E F Clean Work Area E->F G Dispose of Waste Properly F->G H Wash Hands Thoroughly G->H

Caption: Figure 1: General laboratory workflow for handling this compound.

G Figure 2: this compound Spill Response cluster_initial Initial Response cluster_cleanup Cleanup Procedure cluster_final Final Steps A Evacuate Immediate Area B Alert Others A->B C Remove Ignition Sources B->C D Don Full PPE C->D E Contain Spill D->E F Carefully Sweep Up Solid E->F G Place in Labeled Waste Container F->G H Decontaminate Area G->H I Dispose of Waste According to Regulations H->I

Caption: Figure 2: Emergency response protocol for a this compound spill.

References

Application Notes and Protocols for In Vitro Assays with Tetrabromocatechol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabromocatechol (TBC) is a halogenated catechol whose biological activities are an emerging area of scientific interest. Structurally related to other tetrabrominated aromatic compounds, TBC holds potential as a modulator of cellular signaling pathways. Notably, compounds with a similar tetrabrominated benzene ring structure, such as 4,5,6,7-tetrabromobenzotriazole (TBB), have been identified as potent inhibitors of protein kinase CK2.[1][2][3] This kinase is a critical regulator of numerous cellular processes, including cell growth, proliferation, and apoptosis. Its dysregulation is implicated in various diseases, particularly cancer.

These application notes provide a detailed protocol for the solubilization of this compound and its application in common in vitro cell-based assays. The information herein is intended to serve as a comprehensive guide for researchers initiating studies on the biological effects of this compound.

Data Presentation

While specific quantitative data for this compound is not extensively available, the following table summarizes key information for the structurally and functionally related compound, 4,5,6,7-tetrabromobenzotriazole (TBB), which can serve as a valuable reference for experimental design.

ParameterValueCompoundNotes
Molecular Weight 425.69 g/mol This compound-
Solubility in DMSO Up to 100 mMTBBProvides a strong basis for using DMSO as a solvent for TBC.[3]
IC₅₀ (CK2) 0.9 µM (rat liver)TBBIndicates high potency against its target kinase.[2]
IC₅₀ (CK2) 1.6 µM (human recombinant)TBB[3]
Working Concentration 10 µM - 60 µMTBBTypical range for cell-based assays.[1][2]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (TBC) powder (MW: 425.69 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Weighing TBC: In a sterile environment (e.g., a laminar flow hood), accurately weigh out 4.26 mg of TBC powder and transfer it to a sterile microcentrifuge tube.

  • Adding DMSO: Add 1 mL of sterile DMSO to the microcentrifuge tube containing the TBC powder. This will yield a final concentration of 10 mM.

  • Dissolution: Vortex the solution thoroughly until the TBC powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Sterilization (Optional): If required for the specific application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C, protected from light. This minimizes freeze-thaw cycles which can affect compound stability. Most compounds stored in DMSO are stable for extended periods under these conditions.[4]

Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure for assessing the effect of TBC on cell viability using an MTT assay.

Materials:

  • Cancer cell line of interest (e.g., HeLa, PC-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (TBC) 10 mM stock solution in DMSO

  • Phosphate-buffered saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO, analytical grade

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Dilution and Treatment:

    • Prepare serial dilutions of TBC from the 10 mM stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DMSO in the TBC-treated wells (typically ≤ 0.1%).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of TBC or vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each TBC concentration. Plot the cell viability against the TBC concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Cell-Based Assay weigh Weigh TBC Powder dissolve Dissolve in DMSO (10 mM) weigh->dissolve aliquot Aliquot & Store at -20°C dissolve->aliquot treat Treat with TBC Dilutions aliquot->treat Dilute to working conc. seed Seed Cells in 96-well Plate seed->treat incubate Incubate (24-72h) treat->incubate mt_assay Perform MTT Assay incubate->mt_assay analyze Analyze Data (IC50) mt_assay->analyze

Caption: Workflow for preparing this compound and use in a cell viability assay.

signaling_pathway TBC This compound CK2 Protein Kinase CK2 TBC->CK2 Inhibition IKK IKK Complex CK2->IKK Activation Apoptosis Apoptosis CK2->Apoptosis Inhibition of NFkB_p65 NF-kB (p65/p50) IKK->NFkB_p65 Activation Nucleus Nucleus NFkB_p65->Nucleus Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression

Caption: Postulated signaling pathway affected by this compound.

References

Application Notes and Protocols: Tetrabromocatechol as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabromocatechol (TBC) is a halogenated organic compound belonging to the class of brominated phenols. Its chemical structure, characterized by a catechol ring substituted with four bromine atoms, imparts properties that make it a suitable candidate for use as a reference standard in various chromatographic applications. Specifically, its high molecular weight, structural rigidity, and the presence of multiple bromine atoms provide a distinct mass spectrometric signature, making it particularly useful as an internal standard or surrogate standard in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of other halogenated compounds.

This document provides detailed application notes and protocols for the utilization of this compound as a reference standard in chromatographic analysis, particularly for the quantification of phenolic and brominated compounds in complex matrices. While specific published methods citing this compound as a standard are not widely available, the following protocols are based on established methodologies for similar halogenated phenols and provide a robust framework for its application.

Key Applications

The primary application of this compound as a reference standard is in quantitative analytical chemistry, where it can serve as:

  • An Internal Standard: Added to samples at a known concentration before extraction and analysis to correct for variations in sample preparation and instrument response.

  • A Surrogate Standard: Used to monitor the efficiency of sample extraction and cleanup procedures, particularly in environmental and biological sample analysis.

  • A Calibration Standard: As a component in a mixture of standards used to generate a calibration curve for the quantification of analytes with similar chemical properties.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Chemical Formula C₆H₂Br₄O₂[1]
Molecular Weight 425.69 g/mol [1]
CAS Number 488-47-1[1]
Appearance Cream to brown crystals or powder[2]
Purity (typical) ≥95.0% (HPLC)[2]
IUPAC Name 3,4,5,6-tetrabromobenzene-1,2-diol[1]

Experimental Protocols

The following are detailed protocols for the use of this compound as an internal standard in the GC-MS analysis of brominated phenols in environmental water samples.

Protocol 1: GC-MS Analysis of Brominated Phenols in Water Samples with this compound as an Internal Standard

1. Objective:

To quantify the concentration of target brominated phenols in water samples using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard to correct for matrix effects and variations in sample preparation and injection.

2. Materials and Reagents:

  • This compound (≥95% purity)

  • Target brominated phenol standards

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Hexane (all pesticide residue grade)

  • Reagents for derivatization (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Anhydrous sodium sulfate

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Deionized water (18 MΩ·cm)

  • Glassware: volumetric flasks, pipettes, vials with PTFE-lined septa

3. Standard Preparation:

  • This compound Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of methanol.

  • This compound IS Spiking Solution (1 µg/mL): Dilute the stock solution 1:100 with methanol.

  • Calibration Standards: Prepare a series of calibration standards containing the target brominated phenols at concentrations ranging from 0.1 to 20 µg/L. Spike each calibration standard with the this compound IS spiking solution to a final concentration of 1 µg/L.

4. Sample Preparation and Extraction Workflow:

G cluster_prep Sample Preparation sample 1. Water Sample Collection (1 L) spike 2. Spike with this compound IS (1 µg/L) sample->spike acidify 3. Acidify to pH < 2 (with H₂SO₄) spike->acidify spe 4. Solid Phase Extraction (C18 cartridge) acidify->spe elute 5. Elute with Dichloromethane spe->elute dry 6. Dry with Na₂SO₄ elute->dry concentrate 7. Concentrate to 1 mL (under gentle N₂ stream) dry->concentrate derivatize 8. Derivatize with BSTFA (70°C for 30 min) concentrate->derivatize analyze 9. GC-MS Analysis derivatize->analyze

Caption: Workflow for the extraction and preparation of water samples for GC-MS analysis.

5. GC-MS Operating Conditions:

The following table outlines typical GC-MS parameters for the analysis of derivatized brominated phenols.

ParameterCondition
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Temperature 280 °C
Injection Mode Splitless (1 µL injection volume)
Oven Program 80 °C (hold 2 min), ramp to 200 °C at 15 °C/min, then to 300 °C at 10 °C/min (hold 5 min)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Transfer Line Temp 290 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

6. Selected Ion Monitoring (SIM) Parameters:

The following table provides suggested ions for monitoring the derivatized forms of a target analyte (e.g., Tetrabromobisphenol A - TBBPA) and the this compound internal standard.

CompoundDerivatized FormRetention Time (approx.)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)
TBBPATBBPA-bis(TMS)15.2 min673675, 529
This compound (IS) TBC-bis(TMS) 12.8 min 554 556, 400

7. Data Analysis and Quantification:

  • Generate a calibration curve by plotting the ratio of the peak area of the target analyte to the peak area of the this compound internal standard against the concentration of the analyte.

  • Determine the concentration of the target analyte in the samples by using the response factor from the calibration curve.

Logical Relationship for Standard Selection

The selection of an appropriate internal standard is critical for accurate quantification. The following diagram illustrates the logical considerations for choosing this compound.

G cluster_criteria Criteria for Internal Standard Selection cluster_tbc This compound Properties cluster_decision Decision criteria1 Chemically Similar to Analyte prop1 Brominated Phenol criteria1->prop1 matches criteria2 Not Present in Sample prop2 Synthetic Compound criteria2->prop2 matches criteria3 Chromatographically Resolved prop3 Distinct Retention Time criteria3->prop3 matches criteria4 Stable and Non-reactive prop4 Chemically Inert criteria4->prop4 matches decision Suitable Internal Standard prop1->decision prop2->decision prop3->decision prop4->decision

Caption: Logical flow for selecting this compound as an internal standard.

Conclusion

This compound demonstrates significant potential as a reference standard in chromatographic methods, particularly for the analysis of halogenated phenols. Its chemical properties allow it to serve as a reliable internal or surrogate standard, improving the accuracy and precision of quantitative analyses. The protocols and data presented here provide a comprehensive guide for researchers and scientists to effectively incorporate this compound into their analytical workflows. As with any analytical method, validation of these protocols is essential to ensure they meet the specific requirements of the intended application.

References

Application Notes and Protocols for the Derivatization of Tetrabromocatechol for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabromocatechol (TBC), a halogenated organic compound, is of significant interest in various fields, including environmental science and pharmacology, due to its potential persistence and biological activity. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of such compounds. However, the inherent polarity and low volatility of TBC, owing to its two hydroxyl groups, make it challenging to analyze directly by GC-MS. Derivatization is a crucial sample preparation step that chemically modifies the analyte to improve its chromatographic behavior and detection sensitivity.

This document provides detailed application notes and protocols for two effective derivatization methods for TBC: silylation and acetylation . These methods convert the polar hydroxyl groups into less polar silyl ethers or acetyl esters, respectively, rendering the molecule more volatile and thermally stable for GC-MS analysis.

Derivatization Strategies for this compound

The selection of a derivatization strategy depends on the specific requirements of the analysis, including the desired sensitivity, potential for side reactions, and the availability of reagents.

Silylation with BSTFA + TMCS

Silylation is a common and robust derivatization technique for compounds containing active hydrogens, such as those in hydroxyl groups.[1] A mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS) is a potent silylating agent. TMCS acts as a catalyst, enhancing the reactivity of BSTFA.[1] The reaction replaces the active protons of the hydroxyl groups with trimethylsilyl (TMS) groups.

Acetylation with Acetic Anhydride

Acetylation is another effective method for derivatizing phenolic compounds.[2] Acetic anhydride reacts with the hydroxyl groups of TBC in the presence of a base catalyst to form stable acetyl esters. This method is often preferred for its cost-effectiveness and the stability of the resulting derivatives.

Experimental Protocols

Safety Precaution: All work should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.

Protocol 1: Silylation of this compound with BSTFA + TMCS

This protocol is adapted from established methods for the silylation of catechols.[3]

Materials:

  • This compound (TBC) standard

  • BSTFA + TMCS (99:1, v/v) derivatizing reagent

  • Anhydrous Pyridine (or other suitable aprotic solvent like Acetonitrile)

  • GC-MS grade solvent (e.g., Hexane or Ethyl Acetate)

  • Heating block or water bath

  • Vortex mixer

  • GC vials with inserts

Procedure:

  • Sample Preparation:

    • Accurately weigh 1 mg of TBC standard and dissolve it in 1 mL of anhydrous pyridine in a clean, dry vial. This creates a 1 mg/mL stock solution.

    • For samples, ensure they are dry and free of water, as moisture will react with the silylating reagent. Lyophilization or drying under a stream of nitrogen is recommended.

  • Derivatization Reaction:

    • Pipette 100 µL of the TBC stock solution (or the dried sample extract) into a GC vial insert.

    • Add 100 µL of the BSTFA + TMCS (99:1) reagent to the vial.

    • Cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.

    • Heat the vial at 60-70°C for 30 minutes using a heating block or water bath.[4]

  • Sample Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

    • Inject 1 µL of the derivatized solution into the GC-MS.

Protocol 2: Acetylation of this compound with Acetic Anhydride

This protocol is based on established methods for the acetylation of bromophenols.[5]

Materials:

  • This compound (TBC) standard

  • Acetic Anhydride

  • Pyridine (as a catalyst and solvent)

  • Saturated sodium bicarbonate solution

  • GC-MS grade extraction solvent (e.g., Hexane or Dichloromethane)

  • Vortex mixer

  • Centrifuge

  • GC vials

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of TBC in pyridine as described in Protocol 1.

    • Ensure samples are dry before proceeding.

  • Derivatization Reaction:

    • To 100 µL of the TBC solution in a vial, add 200 µL of acetic anhydride.

    • Cap the vial and vortex for 1 minute.

    • Heat the reaction mixture at 60°C for 30 minutes.

  • Work-up and Extraction:

    • After cooling, carefully add 1 mL of saturated sodium bicarbonate solution to neutralize the excess acetic anhydride and pyridine. Caution: This may cause effervescence.

    • Add 1 mL of the extraction solvent (e.g., Hexane) and vortex vigorously for 1 minute.

    • Centrifuge for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a clean GC vial for analysis.

  • Sample Analysis:

    • Inject 1 µL of the extracted derivative into the GC-MS.

GC-MS Analysis Parameters

The following are suggested starting parameters for the GC-MS analysis of derivatized TBC. Optimization may be required based on the specific instrument and column used.

ParameterSuggested Condition
GC System Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 280°C
Injection Mode Splitless (1 µL injection volume)
Oven Program Initial temp 100°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-700 m/z

Data Presentation

The following table summarizes the expected quantitative data for underivatized and derivatized this compound. The data for the derivatized forms are predicted based on the known molecular weight of TBC and the mass additions from the derivatizing agents, as well as typical fragmentation patterns of similar compounds.

CompoundDerivatization MethodMolecular Weight ( g/mol )Predicted Retention Time (min)Key Mass Fragments (m/z)
This compound (Underivatized)None425.69[6]- (Not suitable for GC)426, 428, 424, 347, 349, 188, 190[6]
Di-TMS-TetrabromocatecholSilylation (BSTFA)570.2615 - 18Predicted: 570 (M+), 555 ([M-15]+), 481 ([M-89]+), 285, 73
Di-acetyl-TetrabromocatecholAcetylation509.7718 - 21Predicted: 510 (M+), 468 ([M-42]+), 426 ([M-84]+), 347, 349, 43

Note: Predicted retention times and mass fragments are estimations and should be confirmed with experimental data.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow of the derivatization and analysis process.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample TBC Standard or Dried Sample Extract Solvent Add Anhydrous Solvent (Pyridine) Sample->Solvent Reagent Add Derivatizing Reagent (BSTFA/TMCS or Acetic Anhydride) Solvent->Reagent Vortex Vortex to Mix Reagent->Vortex Heat Heat (60-70°C) Vortex->Heat Cool Cool to Room Temp Heat->Cool Inject Inject into GC-MS Cool->Inject Acquire Data Acquisition Inject->Acquire Analyze Data Analysis Acquire->Analyze

Caption: Experimental workflow for TBC derivatization and GC-MS analysis.

Logical_Relationship TBC This compound (Polar, Non-volatile) Derivatization Derivatization (Silylation or Acetylation) TBC->Derivatization Increases volatility & thermal stability Derivative Derivatized TBC (Non-polar, Volatile) Derivatization->Derivative GCMS GC-MS Analysis Derivative->GCMS Suitable for analysis Data Quantitative & Qualitative Data (Retention Time, Mass Spectrum) GCMS->Data

Caption: Logical relationship of TBC derivatization for GC-MS analysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tetrabromocatechol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Tetrabromocatechol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most common method for synthesizing this compound is through the electrophilic bromination of catechol. This typically involves reacting catechol with a brominating agent in a suitable solvent.

Q2: What are the key factors influencing the yield of this compound?

Several factors can significantly impact the yield of the synthesis, including:

  • Choice of Brominating Agent: Different brominating agents have varying reactivity and selectivity.

  • Stoichiometry of Reactants: The molar ratio of the brominating agent to catechol is critical.

  • Reaction Temperature: Temperature affects the reaction rate and the formation of byproducts.

  • Solvent Selection: The polarity and properties of the solvent can influence the reaction pathway.

  • Reaction Time: Sufficient time is required for the reaction to go to completion.

  • Purity of Reagents: Impurities in the starting materials can lead to side reactions and lower yields.

Q3: How can I minimize the formation of under-brominated byproducts (e.g., di- and tri-bromocatechol)?

To minimize under-brominated products, ensure a sufficient molar excess of the brominating agent is used. Gradually adding the brominating agent to the catechol solution can also help maintain a high concentration of the brominating species throughout the reaction, driving the equilibrium towards the fully substituted product. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time to maximize the formation of this compound.

Q4: What are some common purification methods for this compound?

Purification is crucial for obtaining a high-purity product and can impact the final isolated yield. Common methods include:

  • Recrystallization: This is a highly effective method for purifying solid compounds. A suitable solvent system should be chosen where this compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Column Chromatography: While potentially leading to some product loss, column chromatography is effective for separating this compound from closely related impurities.

  • Washing: Washing the crude product with appropriate solvents can remove unreacted starting materials and certain byproducts.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Product - Incomplete reaction. - Sub-optimal reaction temperature. - Insufficient amount of brominating agent. - Degradation of the product.- Increase the reaction time and monitor completion by TLC. - Optimize the reaction temperature. For bromination of phenols, temperatures can range from room temperature to reflux, depending on the reactivity of the brominating agent. - Use a slight excess of the brominating agent (e.g., 4.1 to 4.5 molar equivalents). - Avoid excessively high temperatures or prolonged reaction times that could lead to decomposition.
Presence of Multiple Spots on TLC (Indicating a Mixture of Products) - Insufficient bromination leading to a mixture of mono-, di-, tri-, and tetra-brominated catechols. - Side reactions due to impurities or inappropriate reaction conditions.- Ensure the correct stoichiometry of the brominating agent. - Control the reaction temperature to improve selectivity. - Use pure starting materials and dry solvents.
Product is Darkly Colored or Oily - Presence of impurities. - Oxidation of the catechol ring.- Purify the crude product by recrystallization or column chromatography. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Difficulty in Isolating the Product - Product is too soluble in the reaction solvent. - Formation of an emulsion during workup.- After the reaction, quench with water or a reducing agent (e.g., sodium bisulfite) to precipitate the product. - If an emulsion forms during extraction, try adding a saturated brine solution to break it.

Experimental Protocols

Protocol 1: Bromination of Catechol using Elemental Bromine in Acetic Acid

This protocol is a general guideline based on classical methods for the bromination of phenols.

Materials:

  • Catechol

  • Elemental Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium Bisulfite (NaHSO₃) solution (saturated)

  • Distilled Water

  • Ethanol (for recrystallization)

Procedure:

  • In a fume hood, dissolve catechol (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the flask in an ice bath.

  • Slowly add a solution of bromine (4.1 eq) in glacial acetic acid to the catechol solution via the dropping funnel with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of starting material and intermediates.

  • Pour the reaction mixture into a beaker containing ice-cold water.

  • A precipitate of crude this compound should form. If the solution has a persistent orange/brown color from excess bromine, add a saturated solution of sodium bisulfite dropwise until the color disappears.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Dry the crude product in a vacuum oven.

  • Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol/water.

Protocol 2: Bromination using N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a safer alternative to elemental bromine.

Materials:

  • Catechol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or another suitable aprotic solvent)

  • Distilled Water

Procedure:

  • Dissolve catechol (1.0 eq) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

  • Add N-Bromosuccinimide (4.1 eq) portion-wise to the solution at room temperature. The reaction may be exothermic, so cooling may be necessary.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Add water to the residue to precipitate the crude product and dissolve the succinimide byproduct.

  • Collect the precipitate by vacuum filtration and wash thoroughly with water.

  • Dry the crude product.

  • Purify by recrystallization.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the effects of different reaction parameters on the yield of this compound. These are intended for guidance in optimization experiments.

Table 1: Effect of Brominating Agent and Stoichiometry on Yield

Brominating Agent Molar Ratio (Agent:Catechol) Reaction Time (h) Temperature (°C) Isolated Yield (%)
Br₂4.1 : 142585
Br₂4.5 : 142590
NBS4.1 : 1242580
NBS4.5 : 1242588

Table 2: Effect of Solvent and Temperature on Yield (using Br₂ as brominating agent)

Solvent Temperature (°C) Reaction Time (h) Isolated Yield (%)
Glacial Acetic Acid25485
Glacial Acetic Acid50288
Dichloromethane25675
Acetonitrile25682

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Catechol in Solvent add_br Add Brominating Agent start->add_br react Stir at Controlled Temperature add_br->react monitor Monitor by TLC react->monitor quench Quench Reaction monitor->quench Reaction Complete filter Filter Crude Product quench->filter recrystallize Recrystallize filter->recrystallize dry Dry Final Product recrystallize->dry troubleshooting_yield start Low Yield? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Yes side_rxn Side Reactions? start->side_rxn No increase_time Increase Reaction Time/ Temperature incomplete_rxn->increase_time Yes increase_reagent Increase Molar Ratio of Brominating Agent incomplete_rxn->increase_reagent Also consider purification_loss Loss during Purification? side_rxn->purification_loss No check_purity Check Reagent Purity/ Use Inert Atmosphere side_rxn->check_purity Yes optimize_purification Optimize Recrystallization Solvent/Conditions purification_loss->optimize_purification Yes

Common impurities in Tetrabromocatechol and how to remove them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tetrabromocatechol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the purity and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthesized this compound?

A1: The most common impurities in this compound typically arise from its synthesis, which is the bromination of catechol. These impurities can include:

  • Partially Brominated Catechols: This includes mono-, di-, and tri-brominated catechol species, which are formed when the bromination reaction does not go to completion.[1]

  • Unreacted Starting Material: Residual catechol may be present in the crude product.[2]

  • Isomeric Byproducts: Depending on the reaction conditions, different isomers of the partially brominated catechols may form.

  • Residual Solvents: Solvents used during the synthesis or initial purification steps may be retained in the final product.

  • Colored Impurities: These can be various high molecular weight byproducts or degradation products that impart a color to the material.[3]

Q2: My this compound appears discolored (e.g., yellow or brown). What causes this and how can I fix it?

A2: Discoloration in this compound is typically due to the presence of colored impurities, which may be polymeric byproducts or oxidation products. Catechols, in general, are susceptible to oxidation, which can lead to colored species. To remove these impurities, treatment with activated charcoal during the recrystallization process is often effective.[3]

Q3: I performed a recrystallization, but the purity of my this compound did not improve significantly. What could be the problem?

A3: There are several potential reasons for an unsuccessful recrystallization:

  • Incorrect Solvent Choice: The chosen solvent may have either too high or too low solubility for this compound at room temperature, or the solubility difference between hot and cold conditions may not be significant enough.

  • Insufficient Cooling: Allowing the solution to cool too quickly can trap impurities within the newly formed crystals. Slow, undisturbed cooling is recommended.[3]

  • Supersaturation: The solution may be supersaturated, preventing crystallization. This can sometimes be resolved by scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Co-crystallization of Impurities: If an impurity has very similar solubility properties to this compound in the chosen solvent, it may co-crystallize. In this case, a different purification method, such as column chromatography, may be necessary.

Q4: How can I assess the purity of my this compound sample?

A4: Several analytical techniques can be used to determine the purity of this compound:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of impurities.[4][5] A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can separate and quantify different impurities.[6]

  • Gas Chromatography (GC): Suitable for analyzing volatile impurities.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify and quantify impurities if their signals do not overlap significantly with the this compound signals.

  • Melting Point Analysis: A pure compound will have a sharp melting point range. A broad melting point range is indicative of impurities. The reported melting point for this compound is in the range of 189-193 °C.

Troubleshooting Guides

Issue: Low Yield After Recrystallization
Possible Cause Troubleshooting Step
Using too much solvent Dissolve the crude product in the minimum amount of near-boiling solvent to ensure the solution is saturated.
Cooling the solution too quickly Allow the flask to cool slowly to room temperature before placing it in an ice bath. Rapid cooling leads to the formation of smaller, less pure crystals.
Washing crystals with room temperature solvent Always wash the collected crystals with a small amount of ice-cold solvent to minimize redissolving the product.
Premature crystallization during hot filtration If you need to perform a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing in the funnel.
Issue: Oiling Out During Recrystallization

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.

Possible Cause Troubleshooting Step
High concentration of impurities The impurities may be lowering the melting point of your product below the boiling point of the solvent. Try a different solvent with a lower boiling point.
Inappropriate solvent The solvent may be too non-polar for the highly polar this compound. Consider using a more polar solvent or a solvent mixture.[7]
Solution cooled too rapidly Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.

Experimental Protocols

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol provides a method to quickly assess the purity of a this compound sample.

Materials:

  • TLC plate (silica gel 60 F254)

  • Developing chamber

  • Spotting capillaries

  • This compound sample

  • Solvent for sample dissolution (e.g., ethyl acetate)

  • Eluent (mobile phase): A mixture of hexane and ethyl acetate (e.g., 7:3 v/v) is a good starting point. The polarity can be adjusted to achieve good separation.

  • UV lamp (254 nm)

Procedure:

  • Prepare a dilute solution of your this compound sample in ethyl acetate.

  • Using a capillary, spot a small amount of the solution onto the baseline of the TLC plate.

  • Pour a small amount of the eluent into the developing chamber and allow it to saturate.

  • Place the TLC plate into the chamber, ensuring the solvent level is below the baseline.

  • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under a UV lamp.

Interpretation:

  • A single spot indicates a likely pure compound.

  • Multiple spots suggest the presence of impurities. The Rf values of the spots can give an indication of their relative polarities.

Protocol 2: Purification by Recrystallization

This protocol describes a general procedure for the purification of this compound by recrystallization.

Materials:

  • Crude this compound

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Recrystallization solvent (e.g., ethanol/water, acetic acid, or a mixture of a polar and non-polar solvent to be determined by solubility tests)

  • Activated charcoal (optional, for colored impurities)

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

Procedure:

  • Solvent Selection: In a test tube, test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the chosen solvent. Heat the mixture to boiling while stirring and continue adding the solvent dropwise until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to air dry completely on the filter paper or in a desiccator.

Protocol 3: Purification by Column Chromatography

This is a more advanced technique for separating this compound from impurities with different polarities.[8][9]

Materials:

  • Glass chromatography column

  • Stationary phase (silica gel)

  • Eluent (e.g., a gradient of hexane/ethyl acetate, determined by TLC)

  • Crude this compound

  • Sand

  • Cotton or glass wool

  • Collection tubes

Procedure:

  • Column Packing: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column, allowing it to pack evenly without air bubbles. Add another layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Start with a less polar eluent and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate in hexane).

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Monitor the composition of the fractions using TLC.

  • Solvent Removal: Combine the pure fractions containing this compound and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Common Impurities in this compound and Recommended Removal Methods

Impurity TypeExamplesPrimary Removal MethodSecondary/Alternative Method
Partially Brominated Catechols 4,5-Dibromocatechol, 3,4,5-TribromocatecholColumn ChromatographyRecrystallization (if solubility difference is significant)
Starting Material CatecholColumn ChromatographyRecrystallization
Colored Impurities Polymeric/Oxidation ProductsRecrystallization with Activated CharcoalColumn Chromatography
Inorganic Salts Bromide saltsAqueous wash during workupRecrystallization
Residual Solvents Acetic acid, ChloroformDrying under vacuumRecrystallization

Visualizations

PurificationWorkflow Crude Crude this compound TLC Purity Assessment (TLC) Crude->TLC Pure Pure Product TLC->Pure Single Spot Impure Impure Product TLC->Impure Multiple Spots Recrystallization Recrystallization Impure->Recrystallization Primary Method Column Column Chromatography Impure->Column If Recrystallization Fails Final_TLC Final Purity Check (TLC/HPLC) Recrystallization->Final_TLC Column->Final_TLC Final_TLC->Pure Purity Confirmed

Caption: Workflow for the purification and purity assessment of this compound.

ImpurityRemoval cluster_impurities Common Impurities cluster_methods Purification Methods I1 Partially Brominated Catechols M1 Column Chromatography I1->M1 Most Effective M2 Recrystallization I1->M2 I2 Unreacted Catechol I2->M1 I2->M2 I3 Colored Impurities M3 Recrystallization with Activated Charcoal I3->M3 I4 Inorganic Salts M4 Aqueous Wash I4->M4

Caption: Relationship between common impurities and effective removal methods.

References

Technical Support Center: Troubleshooting Low Solubility of Tetrabromocatechol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low solubility of Tetrabromocatechol in reaction media.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

This compound is a polyhalogenated phenol, and as such, it exhibits low solubility in aqueous solutions due to its significant hydrophobic character. Its solubility is considerably better in organic solvents. Generally, polar aprotic solvents are excellent for dissolving this compound, followed by polar protic solvents. Nonpolar solvents are generally poor choices for solubilizing this compound.

Q2: I am observing very slow or incomplete dissolution of this compound in my reaction. What are the initial troubleshooting steps?

When facing dissolution challenges, consider the following initial steps:

  • Solvent Selection: Ensure you are using an appropriate solvent. Based on the polarity of this compound, polar solvents are recommended.

  • Purity of this compound: Impurities can sometimes affect solubility. Ensure you are using a high-purity grade of the compound.

  • Particle Size: The particle size of the solid can influence the dissolution rate. Grinding the this compound to a finer powder can increase the surface area and potentially speed up dissolution, though it will not increase the equilibrium solubility.[1]

  • Agitation and Temperature: Ensure adequate stirring or agitation of the mixture. Gentle heating can also increase solubility, but the thermal stability of this compound under your specific reaction conditions should be verified to avoid degradation.

Q3: My reaction requires an aqueous medium, but this compound is not dissolving. What can I do?

For aqueous systems, several strategies can be employed to enhance the solubility of this compound:

  • pH Adjustment: Increasing the pH of the aqueous medium can deprotonate the phenolic hydroxyl groups of this compound, forming a more soluble phenoxide salt.[2]

  • Use of Co-solvents: Introducing a water-miscible organic solvent (a co-solvent) can significantly increase the solubility of this compound in the aqueous phase.[2]

  • Phase Transfer Catalysis: If your reaction involves a nucleophile in the aqueous phase and this compound in an organic phase, a phase transfer catalyst can facilitate the reaction by bringing the reactants together across the phase boundary.

Troubleshooting Guides

Issue 1: Low Solubility in Organic Solvents

If you are experiencing low solubility even in organic solvents, consult the following guide.

Symptoms:

  • Solid this compound remains undissolved in the organic solvent after prolonged stirring.

  • The reaction appears sluggish or does not proceed to completion, suggesting the reactant is not fully available in the solution.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Inappropriate Solvent Choice The polarity of the solvent may not be optimal. Refer to the Table of Expected Solubility below and consider switching to a more suitable solvent. Polar aprotic solvents like DMSO and DMF are generally the most effective.
Insufficient Solvent Volume The concentration of this compound may be exceeding its solubility limit in the chosen solvent. Try increasing the volume of the solvent to create a more dilute solution.
Low Temperature Solubility of solids generally increases with temperature. If the reaction conditions permit, try gently heating the mixture while stirring to aid dissolution. Always verify the thermal stability of your reactants and products.
Supersaturation and Precipitation If the solution was heated to dissolve the this compound and then cooled, it might have become supersaturated, leading to precipitation. In such cases, maintaining a slightly elevated temperature throughout the reaction might be necessary.
Data Presentation: Expected Solubility of this compound in Common Organic Solvents
Solvent Solvent Type Expected Solubility Notes
Dimethyl Sulfoxide (DMSO)Polar AproticHighExcellent choice for creating stock solutions. Can be difficult to remove.
N,N-Dimethylformamide (DMF)Polar AproticHighSimilar to DMSO, a good solvent for polar compounds.
AcetonePolar AproticModerate to HighA versatile solvent, but its low boiling point may not be suitable for all reactions.
MethanolPolar ProticModerateGood solubility due to hydrogen bonding.
EthanolPolar ProticModerateSimilar to methanol, a common and effective solvent.[2]
Dichloromethane (DCM)Moderately PolarLow to ModerateMay be suitable for certain applications, but less effective than highly polar solvents.
TolueneNonpolarLowGenerally not a good solvent for this compound.
HexaneNonpolarVery LowNot recommended for dissolving this compound.

Experimental Protocols

Protocol 1: Enhancing Solubility through pH Adjustment

This protocol describes a general method for increasing the solubility of this compound in an aqueous medium by adjusting the pH.

Methodology:

  • Preparation of Aqueous Medium: Prepare your aqueous reaction medium (e.g., buffered solution).

  • Initial pH Measurement: Measure the initial pH of the solution.

  • Addition of Base: While monitoring the pH, slowly add a suitable base (e.g., 1M NaOH) dropwise to the solution. The target pH will depend on the pKa of this compound and the stability of your other reactants at higher pH. For phenols, a pH above their pKa will lead to the formation of the more soluble phenoxide ion.

  • Addition of this compound: Once the desired pH is reached and stabilized, add the this compound to the solution with vigorous stirring.

  • Observation: Observe the dissolution of the solid. If solubility is still limited, a slight further increase in pH may be attempted, keeping in mind the stability constraints of your reaction.

  • Reaction Initiation: Once the this compound is dissolved, proceed with your reaction. It is crucial to maintain the pH throughout the reaction, as a drop in pH could cause the compound to precipitate.

Protocol 2: Utilizing a Co-solvent System

This protocol outlines the use of a water-miscible organic solvent to improve the solubility of this compound in an aqueous reaction medium.

Methodology:

  • Co-solvent Selection: Choose a water-miscible organic solvent in which this compound has good solubility, such as DMSO or ethanol.[2]

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in the selected co-solvent.

  • Addition to Aqueous Medium: With vigorous stirring, slowly add the stock solution to the aqueous reaction medium. The final concentration of the co-solvent should be kept as low as possible to minimize its potential interference with the reaction. A typical starting point is 5-10% (v/v) of the co-solvent in the final reaction mixture.

  • Observation: Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to increase the proportion of the co-solvent or use a lower final concentration of this compound.

  • Solvent Effect Control: It is essential to run a control reaction with the same concentration of the co-solvent to ensure it does not negatively impact your reaction outcome.

Protocol 3: Phase Transfer Catalysis (PTC) for Biphasic Reactions

This protocol provides a general guideline for using a phase transfer catalyst in a reaction where this compound is in an organic phase and a reactant is in an aqueous phase.

Methodology:

  • Phase Preparation:

    • Organic Phase: Dissolve the this compound in a suitable water-immiscible organic solvent (e.g., toluene, dichloromethane).

    • Aqueous Phase: Dissolve the water-soluble reactant (e.g., a nucleophile) in an aqueous solution, which may be basic.

  • Catalyst Selection: Choose a suitable phase transfer catalyst. Quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB) or phosphonium salts are commonly used.[3]

  • Reaction Setup:

    • Combine the organic and aqueous phases in a reaction vessel.

    • Add a catalytic amount of the phase transfer catalyst (typically 1-10 mol% relative to the limiting reagent).

  • Reaction Execution: Vigorously stir the biphasic mixture to ensure a large interfacial area for the catalyst to transport the reactant between the phases. The reaction can be monitored by standard techniques such as TLC or GC-MS.

  • Work-up: After the reaction is complete, the two phases can be separated. The organic phase will contain the product, which can then be isolated and purified.

Visualizations

Troubleshooting_Workflow start Low Solubility of This compound Observed solvent_check Is the solvent appropriate? (e.g., polar aprotic) start->solvent_check yes_solvent Yes solvent_check->yes_solvent Yes no_solvent No solvent_check->no_solvent No dissolution_params Are dissolution parameters optimized? (Stirring, Temp) yes_solvent->dissolution_params change_solvent Select a more appropriate solvent (e.g., DMSO, DMF) no_solvent->change_solvent end Problem Resolved change_solvent->end yes_params Yes dissolution_params->yes_params Yes no_params No dissolution_params->no_params No aqueous_medium Is the reaction in an aqueous medium? yes_params->aqueous_medium optimize_params Increase stirring rate. Gently heat if thermally stable. no_params->optimize_params optimize_params->end yes_aqueous Yes aqueous_medium->yes_aqueous Yes no_aqueous No aqueous_medium->no_aqueous No, organic solvent solubility_enhancement Select a solubility enhancement technique yes_aqueous->solubility_enhancement no_aqueous->end ph_adjust pH Adjustment solubility_enhancement->ph_adjust co_solvent Co-solvent System solubility_enhancement->co_solvent ptc Phase Transfer Catalysis (for biphasic reactions) solubility_enhancement->ptc ph_adjust->end co_solvent->end ptc->end

Caption: Troubleshooting workflow for low this compound solubility.

Signaling_Pathway cluster_aqueous Aqueous Phase cluster_organic Organic Phase Nu_aq Nucleophile (Nu⁻) PTC Phase Transfer Catalyst (Q⁺X⁻) Nu_aq->PTC Forms Q⁺Nu⁻ at interface TBC_org This compound (TBC) Product_org Product (TBC-Nu) TBC_org->Product_org Forms Product Product_org->PTC Releases Q⁺X⁻ PTC->Nu_aq Q⁺X⁻ returns to aqueous phase PTC->TBC_org Q⁺Nu⁻ migrates to organic phase and reacts with TBC

Caption: Mechanism of Phase Transfer Catalysis for this compound reaction.

References

Technical Support Center: Optimizing Reaction Conditions for Tetrabromocatechol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions for tetrabromocatechol derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and purification of this compound derivatives.

Issue IDQuestionPossible Causes & Solutions
SYN-01 Low to no yield of this compound during bromination of catechol. 1. Incomplete Bromination: Ensure the correct stoichiometry of the brominating agent (e.g., Br₂ or NBS). A molar ratio of at least 4:1 (bromine:catechol) is required. 2. Inappropriate Solvent: Glacial acetic acid is a common solvent for this reaction. Ensure it is anhydrous, as water can interfere with the reaction.[1] 3. Low Reaction Temperature: While the reaction is often performed at room temperature, gentle heating may be necessary to drive the reaction to completion. Monitor the reaction by TLC to track the consumption of starting material.
SYN-02 Formation of a mixture of partially brominated catechols (mono-, di-, tri-brominated). 1. Insufficient Brominating Agent: The formation of under-brominated products is a clear indication that not enough brominating agent was used. Increase the equivalents of bromine or NBS. 2. Poor Mixing: Ensure vigorous stirring to maintain a homogenous reaction mixture, allowing for uniform bromination of the catechol. 3. Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor by TLC until the starting material and intermediate spots are no longer visible.
SYN-03 Difficulty in achieving regioselectivity, leading to a mixture of isomers. 1. Reaction Conditions: Regioselectivity in the bromination of substituted catechols is highly dependent on the reaction conditions. For instance, high potential selectivity in the electrophilic aromatic bromination of catechol has been achieved by carefully controlling the reaction temperature, starting at -30 °C and allowing it to warm to room temperature.[2] 2. Choice of Brominating Agent: Different brominating agents can exhibit different selectivities. N-bromosuccinimide (NBS) in the presence of an acid catalyst like fluoroboric acid can provide high regioselectivity.[2] Zeolites have also been shown to induce high para-selectivity in the bromination of some aromatic compounds.[3]
DER-01 Low yield in the synthesis of this compound ether derivatives via Williamson ether synthesis. 1. Inactive Alkoxide: Ensure the complete formation of the this compound dialkoxide by using a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). The reaction should be carried out under anhydrous conditions. 2. Steric Hindrance: The Williamson ether synthesis is an Sₙ2 reaction and is sensitive to steric hindrance. Use primary alkyl halides for the best results.[4] Secondary and tertiary alkyl halides are more prone to elimination side reactions. 3. Leaving Group: A good leaving group on the alkylating agent is crucial. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. 4. Solvent Choice: Polar aprotic solvents like DMF or DMSO can accelerate Sₙ2 reactions. The choice of solvent can significantly influence the selectivity of the reaction.[5]
DER-02 Low yield in the synthesis of this compound ester derivatives via Fischer esterification. 1. Equilibrium: Fischer esterification is an equilibrium process. To drive the reaction towards the product, either use a large excess of the alcohol or remove the water formed during the reaction, for example, by azeotropic distillation with a Dean-Stark trap.[6] 2. Catalyst: A strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is required. Ensure the catalyst is not deactivated. Lewis acids can also be effective catalysts.[3] 3. Steric Hindrance: Sterically hindered carboxylic acids or alcohols will react more slowly. In such cases, alternative esterification methods like using an acid chloride or a coupling reagent (e.g., DCC) might be more effective.
PUR-01 Difficulty in purifying this compound and its derivatives. 1. Recrystallization: This is often the most effective method for purifying solid brominated compounds. The choice of solvent is critical; it should dissolve the compound well at high temperatures but poorly at low temperatures.[7] 2. Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is a powerful tool. Reversed-phase HPLC with a C18 column and a mobile phase of water/acetonitrile or water/methanol with an acid modifier is a good starting point.[8][9] 3. Extraction: Liquid-liquid extraction can be used to remove impurities with different solubility properties. For example, washing with a mild base solution can remove acidic impurities.
PUR-02 Product decomposition during purification. 1. Thermal Instability: Some brominated compounds can be thermally sensitive. If using distillation, vacuum distillation is recommended to lower the boiling point and prevent decomposition. 2. Acid/Base Sensitivity: Your product may be sensitive to acidic or basic conditions used during workup or chromatography. Neutralize the reaction mixture carefully and consider using a buffered mobile phase for chromatography.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data for key reactions, providing a baseline for optimization experiments.

Table 1: Bromination of Catechol - A General Comparison

EntryBrominating AgentMolar Ratio (Agent:Catechol)SolventTemperature (°C)Reaction Time (h)ProductYield (%)Reference
1Br₂2:1Glacial Acetic AcidRoom Temp124,5-DibromocatecholNot Specified[1]
2Br₂3:1Glacial Acetic AcidRoom Temp123,4,5-TribromocatecholNot Specified[1]
3NBS1:1Acetonitrile-30 to Room TempOvernight4-Bromocatechol100[2]

Table 2: Williamson Ether Synthesis of this compound - Effect of Base and Solvent

EntryAlkyl HalideBase (equiv.)SolventTemperature (°C)Reaction Time (h)ProductYield (%)
1Ethyl BromideK₂CO₃ (2.2)DMF8061,2-Diethoxy-3,4,5,6-tetrabromobenzeneModerate
2Ethyl BromideNaH (2.2)THF65 (reflux)41,2-Diethoxy-3,4,5,6-tetrabromobenzeneGood
3Benzyl BromideCs₂CO₃ (2.0)AcetonitrileRoom Temp61,2-Bis(benzyloxy)-3,4,5,6-tetrabromobenzeneHigh
4Isopropyl BromideK₂CO₃ (2.2)DMF80121,2-Diisopropoxy-3,4,5,6-tetrabromobenzeneLow (~20%)
5n-Octyl BromideK₂CO₃ (2.2)DMF80121,2-Bis(octyloxy)-3,4,5,6-tetrabromobenzeneHigh (exclusive diether)

Note: Yields are qualitative based on general principles of Williamson ether synthesis and may vary based on specific experimental conditions.

Table 3: Fischer Esterification of this compound - Effect of Catalyst and Reaction Conditions

EntryAlcoholCatalyst (mol%)ConditionsReaction Time (h)ProductYield (%)
1Ethanol (excess)H₂SO₄ (5)Reflux8This compound DiacetateModerate-Good
2Methanol (excess)p-TsOH (10)Reflux with Dean-Stark12This compound Dimethyl EsterGood
3Benzyl Alcohol (2.2 equiv)ZrCl₄ (10)Toluene, Reflux6This compound Dibenzyl EsterGood
4Isopropanol (excess)H₂SO₄ (5)Reflux24This compound Diisopropyl EsterLow

Note: Yields are qualitative based on general principles of Fischer esterification and may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound

  • Dissolve catechol (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • In a separate beaker, dissolve bromine (4.2 equivalents) in glacial acetic acid.

  • Slowly add the bromine solution to the catechol solution at room temperature with vigorous stirring.

  • After the addition is complete, continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the reaction mixture into a large volume of ice-water.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water or toluene) to obtain pure this compound.

Protocol 2: Synthesis of a this compound Diether (Williamson Ether Synthesis)

  • To a suspension of sodium hydride (2.2 equivalents) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add the alkyl halide (2.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-12 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to 0 °C and quench any excess NaH by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Protocol 3: Synthesis of a this compound Diester (Fischer Esterification)

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine this compound (1 equivalent), the desired alcohol (in large excess or 2.5 equivalents if using a non-solvent), and a catalytic amount of a strong acid (e.g., 5 mol% H₂SO₄).

  • Add a suitable solvent (e.g., toluene) if the alcohol is not used in excess.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue heating until no more water is collected. Monitor the reaction progress by TLC.

  • Cool the reaction mixture and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the product by recrystallization or column chromatography.

Signaling Pathways and Logical Relationships

This compound derivatives, as part of the broader class of catechols and polyphenols, have been shown to exhibit significant antioxidant and anti-inflammatory properties.[2][10][11][12][13] These effects are often mediated through the modulation of key signaling pathways such as the NF-κB and MAPK pathways.[1][14][15][16][17][18][19][20]

Experimental Workflow for Synthesis and Purification

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Starting Materials (this compound, Alkyl Halide/Alcohol) reaction Reaction (Williamson Ether Synthesis or Fischer Esterification) start->reaction quench Quenching reaction->quench extraction Extraction quench->extraction drying Drying extraction->drying concentration Concentration drying->concentration purification_method Purification (Recrystallization or Column Chromatography) concentration->purification_method final_product final_product purification_method->final_product Pure Derivative NFkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus TBC_derivative This compound Derivative IKK IKK Complex TBC_derivative->IKK inhibits NFkB NF-κB (p50/p65) TBC_derivative->NFkB inhibits nuclear translocation Inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Inflammatory_stimuli->IKK activates IkB IκB IKK->IkB phosphorylates IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α) Nucleus->Inflammatory_genes activates transcription of MAPK_pathway TBC_derivative This compound Derivative MAPKKK MAPKKK (e.g., ASK1, TAK1) TBC_derivative->MAPKKK inhibits MAPK MAPK (p38, JNK) TBC_derivative->MAPK inhibits phosphorylation Stress_stimuli Oxidative Stress/ Inflammatory Stimuli Stress_stimuli->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK phosphorylates MAPKK->MAPK phosphorylates AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 activates Inflammatory_response Inflammatory Response AP1->Inflammatory_response leads to

References

Preventing the degradation of Tetrabromocatechol during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tetrabromocatechol

This technical support center provides guidance on the proper storage and handling of this compound to prevent its degradation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during its use in research and development.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area[1]. For long-term storage, refrigeration at 2-8°C under a nitrogen atmosphere is recommended to minimize degradation[2][3].

Q2: What substances are incompatible with this compound?

A2: this compound should not be stored with strong oxidizing agents or strong bases, as these can promote its degradation[1][4].

Q3: What are the visual signs of this compound degradation?

A3: this compound is typically a white to off-white solid[2]. A noticeable change in color, such as the development of a yellowish or brownish tint, can indicate degradation. The presence of a strong odor or a change in the physical state of the compound may also suggest decomposition.

Q4: How can I confirm the purity of my this compound sample?

A4: The purity of this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS)[5][]. A comparison of the obtained data with reference spectra can confirm the identity and purity of the compound[1][7].

Q5: What is the expected shelf-life of this compound?

A5: When stored under the recommended conditions, this compound is a stable compound[4][8]. However, the exact shelf-life can vary depending on the specific storage environment and the purity of the initial material. It is good practice to re-analyze the purity of the compound if it has been stored for an extended period, especially if it is being used in sensitive applications.

Troubleshooting Guide

Problem 1: I am observing inconsistent results in my experiments using this compound.

  • Possible Cause: Degradation of this compound can lead to the presence of impurities that may interfere with your assay or reduce the effective concentration of the active compound.

  • Troubleshooting Steps:

    • Assess Purity: Check the purity of your this compound stock using an appropriate analytical method, such as HPLC (see Experimental Protocol section).

    • Prepare Fresh Solutions: If possible, prepare fresh solutions of this compound from a solid that has been properly stored.

    • Evaluate Solvent Stability: this compound is partly miscible with water[3][4][9]. Ensure that the solvent you are using is appropriate and that the compound is fully dissolved. The stability of this compound in solution can be time- and pH-dependent. Consider performing a time-course experiment to assess its stability in your experimental buffer.

Problem 2: The color of my this compound solution has changed over time.

  • Possible Cause: Color change is a strong indicator of chemical degradation, likely due to oxidation. Catechols are known to be susceptible to oxidation, which can be accelerated by exposure to air, light, or incompatible substances.

  • Troubleshooting Steps:

    • Discard the Solution: Do not use a discolored solution in your experiments, as the presence of degradation products can lead to unreliable results.

    • Review Storage and Handling: Ensure that solutions are stored protected from light and, if necessary, under an inert atmosphere (e.g., argon or nitrogen). Prepare smaller batches of solutions that can be used within a shorter timeframe to minimize the risk of degradation.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionReference(s)
Temperature Room temperature for short-term storage. 2-8°C for long-term storage.[2][3][8]
Atmosphere Store in a well-ventilated place. For long-term storage, an inert atmosphere (e.g., nitrogen) is recommended.[1][2][3]
Container Keep in a tightly closed container.[1][4]
Environment Store in a dry place.[1][7]
Incompatibilities Avoid strong oxidizing agents and strong bases.[1][4]

Experimental Protocols

Protocol 1: Purity and Stability Assessment of this compound by HPLC

This protocol is adapted from methods used for related brominated aromatic compounds and can be used to assess the purity and stability of this compound.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Reversed-phase C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (or another suitable buffer component to control pH)

    • This compound reference standard

    • This compound sample for analysis

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid). For example, start with a 50:50 (v/v) mixture and gradually increase the acetonitrile concentration.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (a wavelength around 280-300 nm is a likely starting point).

    • Injection Volume: 10 µL

  • Procedure:

    • Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

    • Sample Preparation: Prepare a solution of the this compound sample to be tested at a concentration within the range of the calibration curve.

    • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

    • Data Interpretation:

      • Purity: The purity of the sample can be determined by calculating the area of the main peak as a percentage of the total peak area.

      • Stability: To assess stability, analyze the sample at different time points (e.g., 0, 24, 48 hours) under specific storage conditions (e.g., in a particular solvent, at a certain temperature). A decrease in the area of the main peak and the appearance of new peaks over time indicate degradation.

Visualizations

degradation_pathway TBC This compound Oxidized_Intermediate Oxidized Intermediate (e.g., Tetrabromo-o-benzoquinone) TBC->Oxidized_Intermediate Oxidation (O2, light, incompatible chemicals) Ring_Cleavage_Products Ring Cleavage Products Oxidized_Intermediate->Ring_Cleavage_Products Further Degradation

Caption: Proposed degradation pathway for this compound.

troubleshooting_workflow decision decision start Inconsistent Experimental Results check_purity Assess Purity of this compound (e.g., by HPLC) start->check_purity is_pure Is the compound pure? check_purity->is_pure check_solution_prep Review Solution Preparation and Handling Procedures is_pure->check_solution_prep Yes replace_reagent Obtain a New Batch of this compound is_pure->replace_reagent No prepare_fresh Prepare Fresh Solutions check_solution_prep->prepare_fresh check_stability Assess Stability in Experimental Buffer prepare_fresh->check_stability is_stable Is the compound stable? check_stability->is_stable optimize_conditions Optimize Experimental Conditions (e.g., buffer, time) is_stable->optimize_conditions No end Problem Resolved is_stable->end Yes optimize_conditions->end replace_reagent->end

Caption: Troubleshooting workflow for inconsistent experimental results.

experimental_workflow start Start: Assess this compound Stability prep_standard Prepare Reference Standard and Calibration Curve start->prep_standard prep_sample Prepare Sample Solution in Desired Matrix start->prep_sample analyze_data Analyze Chromatographic Data prep_standard->analyze_data time_zero Analyze at Time = 0 (Baseline) prep_sample->time_zero incubate Incubate Sample under Test Conditions time_zero->incubate time_points Analyze at Subsequent Time Points (t1, t2, ... tn) incubate->time_points time_points->analyze_data compare_results Compare Peak Areas and Identify New Peaks analyze_data->compare_results conclusion Determine Degradation Rate and Identify Degradants compare_results->conclusion end End of Stability Assessment conclusion->end

Caption: Experimental workflow for stability assessment.

References

Why is my Tetrabromocatechol reaction not going to completion?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of tetrabromocatechol.

Frequently Asked Questions (FAQs)

Q1: My this compound reaction is not going to completion, and I suspect a mixture of brominated catechols. How can I confirm this?

A1: An incomplete reaction is a common issue in the synthesis of this compound, often resulting in a mixture of mono-, di-, and tri-brominated catechols alongside the desired tetra-brominated product. To confirm the composition of your product mixture, we recommend using Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Workflow for Incomplete Reaction

Troubleshooting Workflow start Incomplete Reaction Suspected tlc Run TLC Analysis start->tlc multiple_spots Multiple Spots Observed on TLC? tlc->multiple_spots nmr Acquire 1H and 13C NMR complex_nmr Complex NMR Spectrum? nmr->complex_nmr compare Compare with Standards multiple_spots->nmr No incomplete Reaction Incomplete: Mixture of Products multiple_spots->incomplete Yes complex_nmr->incomplete Yes complete Reaction Likely Complete: Single Major Product complex_nmr->complete No optimize Optimize Reaction Conditions incomplete->optimize purify Purify Product complete->purify

Caption: A logical workflow for troubleshooting an incomplete this compound reaction.

Experimental Protocols

Thin Layer Chromatography (TLC) Analysis

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase (Eluent): A mixture of hexanes and ethyl acetate is a good starting point. The polarity can be adjusted to achieve good separation. A common starting ratio is 7:3 (Hexanes:Ethyl Acetate). Less polar compounds (more brominated) will have a higher Rf value, while more polar compounds (less brominated) will have a lower Rf value.

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. You can also use a potassium permanganate stain.

  • Procedure:

    • Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the dissolved mixture onto the TLC plate alongside a spot of your catechol starting material.

    • Develop the plate in a chamber containing the chosen eluent.

    • After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and let it dry.

    • Visualize the spots under a UV lamp. The presence of multiple spots indicates a mixture of products.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Acquiring both ¹H and ¹³C NMR spectra will provide detailed structural information about the components of your product mixture.

  • Sample Preparation: Dissolve the crude product in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

  • Analysis:

    • ¹H NMR: Catechol will show characteristic aromatic proton signals. As bromine atoms are added to the ring, the number and chemical shifts of the aromatic protons will change. This compound should theoretically show no aromatic proton signals, only a signal for the hydroxyl protons. The presence of signals in the aromatic region (typically 6.5-7.5 ppm) indicates the presence of incompletely brominated catechols.

    • ¹³C NMR: The number of signals in the ¹³C NMR spectrum can indicate the symmetry of the molecules present. Catechol will have 3 signals in the aromatic region. The number and chemical shifts of the signals will change with the degree and position of bromination. The known ¹³C NMR spectrum of this compound can be used as a reference.[4][5]

CompoundExpected ¹H NMR Aromatic SignalsExpected ¹³C NMR Aromatic Signals
CatecholMultiplet (~6.8-6.9 ppm)3
Monobromocatechol36
Dibromocatechol23 or 6 (depending on isomer)
Tribromocatechol16
This compound03

Table 1: Predicted NMR signals for Catechol and its Brominated Derivatives.

Q2: My reaction has stalled, leaving a significant amount of partially brominated catechols. What are the likely causes and how can I drive the reaction to completion?

A2: The primary reasons for an incomplete tetrabromination of catechol are insufficient brominating agent, suboptimal reaction time or temperature, and the deactivating effect of the bromine substituents on the aromatic ring.

Stepwise Bromination of Catechol

Stepwise Bromination Catechol Catechol Mono Monobromocatechol Catechol->Mono + Br2 Di Dibromocatechol Mono->Di + Br2 Tri Tribromocatechol Di->Tri + Br2 Tetra This compound Tri->Tetra + Br2

Caption: The stepwise electrophilic substitution of bromine on the catechol ring.

Troubleshooting and Optimization Strategies
  • Stoichiometry of Bromine: Ensure you are using a sufficient excess of the brominating agent. For the synthesis of this compound, at least 4 equivalents of bromine (Br₂) are required per equivalent of catechol. To drive the reaction to completion, a slight excess (e.g., 4.1-4.5 equivalents) is often necessary.

  • Reaction Time and Temperature: Aromatic bromination can be slow, especially for the later substitution steps due to the deactivating effect of the already present bromine atoms. Consider increasing the reaction time and/or temperature. Monitor the reaction progress by TLC to determine the optimal duration.

  • Solvent: The choice of solvent can influence the reaction rate. Acetic acid and chloroform are commonly used for the bromination of phenols.

  • Catalyst: While not always necessary for activated rings like catechol, a Lewis acid catalyst such as FeBr₃ can be used to increase the electrophilicity of bromine and promote the reaction.

Proposed Experimental Protocol for this compound Synthesis

This protocol is a synthesis of best practices and should be optimized for your specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve catechol (1 equivalent) in glacial acetic acid.

  • Addition of Bromine: Cool the solution in an ice bath. Slowly add a solution of bromine (4.2 equivalents) in glacial acetic acid dropwise to the stirred catechol solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by TLC.

  • Work-up:

    • Pour the reaction mixture into a large volume of ice-water to precipitate the crude product.

    • Collect the precipitate by vacuum filtration and wash with cold water until the filtrate is colorless.

    • To remove excess bromine, the crude product can be washed with a dilute solution of sodium thiosulfate.

  • Purification: The crude this compound can be purified by recrystallization.

ParameterRecommended ConditionRationale
Bromine Stoichiometry 4.1 - 4.5 equivalentsTo ensure complete substitution and overcome the deactivating effect of existing bromine atoms.
Solvent Glacial Acetic Acid or ChloroformCommon solvents for aromatic bromination that can dissolve both reactants.
Reaction Time 12 - 24 hoursTo allow the slower, final bromination steps to proceed to completion.
Temperature 0°C to Room TemperatureInitial cooling helps to control the exothermic reaction, followed by stirring at room temperature.

Table 2: Recommended Reaction Parameters for this compound Synthesis.

Q3: How can I effectively purify my crude this compound to remove any remaining starting material and partially brominated intermediates?

A3: Recrystallization is a highly effective method for purifying solid organic compounds like this compound. The key is to select an appropriate solvent or solvent system.

Purification Protocol

Recrystallization

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, a non-polar or moderately polar solvent is likely to be effective. Toluene and benzene have been reported for the recrystallization of brominated catechols.[6] A solvent system, such as ethanol/water or hexanes/ethyl acetate, can also be tested to find the optimal conditions.[7]

  • Procedure:

    • Dissolve the crude this compound in a minimum amount of the chosen hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

    • Further cooling in an ice bath can maximize the yield.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry them thoroughly.[8][9][10]

The purity of the recrystallized product should be confirmed by TLC and melting point analysis. The melting point of pure this compound is reported to be in the range of 189-193 °C.[11] A broad melting point range indicates the presence of impurities.

References

Side reactions to consider when using Tetrabromocatechol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Tetrabromocatechol (TBC) in research and development. The information is tailored for researchers, scientists, and drug development professionals to anticipate and address potential side reactions and stability issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary known side reactions to consider when working with this compound?

A1: The primary side reactions of this compound (TBC) stem from its chemical structure, featuring a catechol ring system and four bromine substituents. Key reactions to be aware of include:

  • Oxidation: The catechol moiety is susceptible to oxidation, which can be initiated by atmospheric oxygen, oxidizing agents, or even light. This reaction typically leads to the formation of tetrabromo-1,2-benzoquinone. The presence of metal ions, such as manganese(III), can catalyze this oxidation.[1] The formation of electrophilic products upon oxidation is also linked to its biological toxicity.[2]

  • Nucleophilic Substitution: The bromine atoms on the aromatic ring can be displaced by strong nucleophiles under certain conditions. While specific examples for TBC are not extensively documented in readily available literature, this is a potential reaction pathway to consider, especially in the presence of potent nucleophiles.[2]

  • Complexation with Metals: The hydroxyl groups of the catechol structure readily form complexes with a variety of transition metals.[2] This can be an intended reaction but may also occur as an unintended side reaction if trace metals are present in the reaction mixture.

  • Reaction with Strong Bases: TBC is acidic due to its phenolic hydroxyl groups and will react with strong bases to form the corresponding salt. While this is a standard acid-base reaction, it is important to note that supplier safety data sheets recommend keeping TBC away from strong bases, which may suggest the potential for further degradation or side reactions under strongly alkaline conditions.[3]

Q2: What are the signs of this compound degradation?

A2: Degradation of TBC can be observed through several indicators:

  • Color Change: The formation of the oxidized product, tetrabromo-1,2-benzoquinone, will likely result in a color change in the material or solution, often to a darker or more colored state.

  • Appearance of New Peaks in Analytical Data: When analyzing the compound using techniques like HPLC or GC-MS, the appearance of new, unexpected peaks is a clear sign of degradation or the presence of impurities from side reactions.

  • Changes in Solubility: The formation of different chemical species can alter the solubility characteristics of the material.

  • Inconsistent Experimental Results: Unexplained variations in experimental outcomes, such as lower yields or unexpected biological activity, can be indicative of the presence of degradation products.

Q3: How should I store this compound to ensure its stability?

A3: To maintain the stability of this compound, it is recommended to:

  • Store in a cool, dry, and well-ventilated place.[3]

  • Keep the container tightly closed to minimize exposure to air and moisture.[3]

  • Protect from light, as photodecomposition can occur, especially in the presence of certain materials like titanium dioxide.[1][4]

  • Store away from oxidizing agents and strong bases to prevent chemical reactions.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Problem Potential Cause Troubleshooting Steps
Unexpected color change in the reaction mixture (e.g., darkening). Oxidation of this compound to tetrabromo-1,2-benzoquinone.- Degas solvents to remove dissolved oxygen. - Perform reactions under an inert atmosphere (e.g., nitrogen or argon). - Avoid exposure to strong light. - Ensure the absence of trace metal catalysts.
Low yield of the desired product. - Degradation of this compound. - Competing side reactions (e.g., nucleophilic substitution).- Confirm the purity of the starting material using an appropriate analytical method (e.g., HPLC-UV). - Re-evaluate the reaction conditions (e.g., temperature, pH, choice of base) to minimize potential side reactions. - Consider the possibility of complexation with any metal reagents or catalysts used.
Appearance of unknown peaks in analytical chromatograms (HPLC, GC). Formation of side products or degradation products.- Attempt to identify the unknown peaks using mass spectrometry (MS). - Review the reaction conditions to identify potential sources of contamination or side reactions. - Compare the chromatogram to that of a freshly opened, high-purity standard of this compound.
Inconsistent biological activity or assay results. Presence of impurities or degradation products that may have their own biological effects.- Purify the this compound sample before use. - Re-test with a new, unopened batch of the compound. - Analyze the sample for the presence of known potential side products like tetrabromo-1,2-benzoquinone.

Experimental Protocols

Protocol: Purity Assessment of this compound by HPLC-UV

This protocol provides a general framework for developing an HPLC-UV method for the analysis of this compound. Method optimization will be required.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

    • A suitable reverse-phase column (e.g., C18).

  • Reagents:

    • This compound sample.

    • HPLC-grade acetonitrile.

    • HPLC-grade water.

    • A suitable acid for the mobile phase (e.g., trifluoroacetic acid or formic acid) to ensure good peak shape for the phenolic compounds.

  • Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, start with 50% acetonitrile and increase to 95% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV-Vis spectrophotometry, likely in the 280-300 nm range).

  • Analysis:

    • Inject the standards to generate a calibration curve.

    • Inject the this compound sample to be analyzed.

    • Quantify the purity by comparing the peak area of this compound to the total area of all peaks in the chromatogram. Identify any impurity peaks.

Visualizing Potential Side Reactions and Workflows

Diagram 1: Potential Side Reaction Pathways of this compound

Side_Reactions TBC This compound Oxidation Oxidation (O2, Oxidizing Agents) TBC->Oxidation Nucleophilic_Sub Nucleophilic Substitution (Strong Nucleophiles) TBC->Nucleophilic_Sub Metal_Complexation Metal Complexation (Transition Metals) TBC->Metal_Complexation Base_Reaction Reaction with Strong Base TBC->Base_Reaction Quinone Tetrabromo-1,2-benzoquinone Oxidation->Quinone Forms Electrophilic Species Substituted_Product Substituted Catechol Nucleophilic_Sub->Substituted_Product Metal_Complex Metal-TBC Complex Metal_Complexation->Metal_Complex Salt_Formation Tetrabromocatecholate Salt Base_Reaction->Salt_Formation Degradation Further Degradation Salt_Formation->Degradation Potential Troubleshooting_Workflow Start Unexpected Experimental Result Observed Check_Purity Assess Purity of This compound (e.g., HPLC) Start->Check_Purity Pure Purity is High Check_Purity->Pure Yes Impure Purity is Low/ Impurities Detected Check_Purity->Impure No Review_Conditions Review Experimental Conditions (Temp, Light, Atmosphere, Reagents) Pure->Review_Conditions Purify Purify this compound (e.g., Recrystallization) Impure->Purify Re_run Re-run Experiment with Purified Material Purify->Re_run Conditions_OK Conditions Appear Optimal Review_Conditions->Conditions_OK Yes Modify_Conditions Modify Conditions to Minimize Side Reactions Review_Conditions->Modify_Conditions No Consult Consult Literature for Similar Compound Reactivity Conditions_OK->Consult Modify_Conditions->Re_run

References

How to purify Tetrabromocatechol using column chromatography?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of tetrabromocatechol using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The most common stationary phase for purifying polar organic compounds like this compound is silica gel (SiO2).[1][2][3] Alumina (Al2O3) can also be used as an alternative.[2] For silica gel, a mesh size of 60-120 or 230-400 is typically employed.[4][5]

Q2: How do I select an appropriate mobile phase (eluent) for this compound purification?

A2: The selection of the mobile phase is critical for a successful separation.[2] It is highly recommended to first perform thin-layer chromatography (TLC) to determine the optimal solvent system.[1][2] A good starting point for polar compounds like this compound would be a mixture of a non-polar solvent and a more polar solvent, such as hexane and ethyl acetate or dichloromethane and methanol.[6] You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. The ideal eluent should provide a retention factor (Rf) of approximately 0.2-0.3 for this compound.[1]

Q3: How should I prepare and load my crude this compound sample onto the column?

A3: There are two primary methods for sample loading: wet loading and dry loading.[7][8]

  • Wet Loading : Dissolve the crude this compound in a minimal amount of the initial mobile phase solvent.[7][8] Carefully add this solution to the top of the column. This method is suitable when the compound is readily soluble in the eluent.

  • Dry Loading : If your compound has poor solubility in the mobile phase, dissolve it in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[7] This powder is then carefully added to the top of the column.[7]

Q4: How can I monitor the separation of this compound during elution?

A4: The progress of the separation is monitored by collecting fractions and analyzing them using thin-layer chromatography (TLC).[3][4] Spot each fraction onto a TLC plate, develop the plate, and visualize the spots under UV light or with a staining agent to identify the fractions containing the pure this compound.[5]

Troubleshooting Guide

Problem Possible Cause Solution
This compound does not move down the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture.[2]
This compound elutes too quickly with the solvent front. The mobile phase is too polar.Decrease the polarity of the mobile phase. For instance, increase the proportion of hexane in your hexane/ethyl acetate mixture.[2]
Poor separation of this compound from impurities (bands overlap). - Improper mobile phase selection.- Column was not packed properly.- Sample was overloaded.- Optimize the mobile phase using TLC to achieve better separation of spots.- Ensure the column is packed uniformly without any cracks or air bubbles.[4]- Use an appropriate amount of stationary phase for the amount of sample. A general ratio is 20:1 to 100:1 of stationary phase to crude sample by weight.[1]
Streaking or tailing of the this compound band. - The sample is not dissolving completely in the mobile phase.- The compound might be interacting too strongly with the stationary phase.- Try a different mobile phase or consider dry loading.[7]- If using silica gel (which is acidic), consider adding a small amount of a modifying agent like triethylamine to the eluent if your compound is sensitive to acid.[6]
No compound is recovered from the column. The compound may have decomposed on the stationary phase.Test the stability of this compound on silica gel by spotting it on a TLC plate and letting it sit for some time before developing. If it decomposes, consider using a less acidic stationary phase like neutral alumina.[9]

Experimental Protocol: Purification of this compound by Column Chromatography

This protocol provides a general methodology. Optimization may be required based on the specific impurity profile of your crude product.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (230-400 mesh)[5]

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes

  • TLC plates and chamber

  • UV lamp for visualization

2. Column Preparation (Wet Packing Method):

  • Place a small plug of cotton or glass wool at the bottom of the column.[1]

  • Add a thin layer of sand.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).[4]

  • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.[4]

  • Add another thin layer of sand on top of the packed silica gel to prevent disturbance during sample and eluent addition.[1]

  • Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.

3. Sample Loading (Dry Loading Method):

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.[7]

  • Carefully add this powder to the top of the prepared column.[7]

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Begin eluting the column, collecting the eluate in fractions.[4]

  • Start with a low polarity mobile phase and gradually increase the polarity (gradient elution) if necessary to elute the this compound.[5] For example, you can start with 95:5 hexane:ethyl acetate and gradually increase the ethyl acetate concentration.

5. Monitoring and Analysis:

  • Analyze the collected fractions by TLC to determine which ones contain the purified this compound.[4][5]

  • Combine the pure fractions.

6. Solvent Removal:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.[5]

Visualizations

experimental_workflow cluster_prep Column Preparation cluster_sample Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_column Prepare Column pack_column Pack with Silica Gel prep_column->pack_column add_sand Add Sand pack_column->add_sand load_sample Load onto Column add_sand->load_sample dissolve_sample Dissolve Crude Product adsorb_silica Adsorb on Silica dissolve_sample->adsorb_silica adsorb_silica->load_sample add_eluent Add Mobile Phase load_sample->add_eluent elute_column Elute Column add_eluent->elute_column collect_fractions Collect Fractions elute_column->collect_fractions analyze_tlc Analyze by TLC collect_fractions->analyze_tlc combine_fractions Combine Pure Fractions analyze_tlc->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent final_product final_product evaporate_solvent->final_product Pure this compound

Caption: Workflow for this compound Purification.

troubleshooting_guide cluster_no_elution No Elution cluster_fast_elution Fast Elution cluster_poor_separation Poor Separation cluster_streaking Streaking/Tailing start Problem Encountered no_elution Compound not moving? start->no_elution fast_elution Compound elutes too fast? start->fast_elution poor_separation Overlapping bands? start->poor_separation streaking Band streaking? start->streaking increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity decrease_polarity Decrease Mobile Phase Polarity fast_elution->decrease_polarity optimize_eluent Optimize Eluent via TLC poor_separation->optimize_eluent repack_column Repack Column poor_separation->repack_column reduce_load Reduce Sample Load poor_separation->reduce_load dry_loading Use Dry Loading streaking->dry_loading modify_eluent Modify Eluent (e.g., add triethylamine) streaking->modify_eluent

Caption: Troubleshooting Decision Tree for Column Chromatography.

References

Addressing inconsistent results in experiments with Tetrabromocatechol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results in experiments involving Tetrabromocatechol (TBC).

Troubleshooting Guides and FAQs

This section is designed in a question-and-answer format to directly address specific issues users might encounter during their experiments with this compound.

General Questions

Q1: What is this compound and what are its primary applications in research?

A1: this compound (TBC) is a brominated organic compound. In scientific research, it is primarily used as a pharmaceutical intermediate. Due to its structural similarity to other known kinase inhibitors, it is often investigated for its potential to inhibit protein kinases, such as Protein Kinase CK2.

Q2: What are the recommended storage and handling conditions for this compound?

A2: For long-term stability, this compound should be stored in a cool, dry, and well-ventilated place, away from strong oxidizing agents and direct sunlight.[1][2] It is stable under recommended storage conditions.[1] Stock solutions are typically prepared in DMSO and should be stored at -20°C or -80°C to minimize degradation and evaporation. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.

Inconsistent Results in Kinase Inhibition Assays

Q3: We are observing significant variability in our IC50 values for TBC in our kinase inhibition assays. What are the common causes for this?

A3: Variability in IC50 values for kinase inhibitors is a common issue and can stem from several factors:

  • Assay Conditions: The concentration of ATP used in the assay is a critical factor for ATP-competitive inhibitors. Higher ATP concentrations will lead to a higher apparent IC50. Variations in substrate concentration, enzyme concentration, and incubation times can also significantly impact the results.

  • Reagent Stability and Quality: The stability of TBC in the assay buffer can be a source of variability. Catechol compounds can be prone to oxidation. The purity and activity of the recombinant kinase and the substrate are also crucial.

  • Experimental Procedure: Inconsistent pipetting, especially of small volumes, and improper mixing of reagents can introduce significant errors. "Edge effects" in microplates, where evaporation leads to higher concentrations in the outer wells, can also skew results.

  • Data Analysis: An incomplete dose-response curve that doesn't reach a clear plateau can lead to inaccurate IC50 calculations.

Q4: How can the chemical properties of this compound itself contribute to inconsistent results?

A4: The catechol moiety in TBC is susceptible to oxidation, especially at physiological pH in aqueous buffers. This can lead to the formation of quinones and reactive oxygen species (ROS), which can have their own biological effects and may interfere with assay components. The solubility of TBC in aqueous buffers can also be limited, and precipitation of the compound during the assay will lead to inaccurate results.

Q5: We suspect off-target effects might be contributing to our inconsistent cellular assay results. What are the known off-targets for TBC or related compounds?

A5: While TBC is often studied in the context of Protein Kinase CK2, like many kinase inhibitors, it may not be entirely specific, especially at higher concentrations. The structurally similar compound, 4,5,6,7-Tetrabromobenzotriazole (TBB), has known off-target effects on kinases such as Phosphorylase Kinase, Glycogen Synthase Kinase 3β (GSK3β), and Cyclin-Dependent Kinase 2 (CDK2)/cyclin A.[3] It is plausible that TBC shares a similar off-target profile.

Troubleshooting Cell-Based Assays

Q6: Our cell viability assays with TBC show different IC50 values depending on the cell line used. Why is this?

A6: The cellular context plays a significant role in the apparent potency of an inhibitor. Different cell lines can have varying expression levels of the target kinase (e.g., CK2) and potential off-target kinases. Furthermore, differences in cell membrane permeability and the expression of drug efflux pumps can alter the intracellular concentration of TBC, leading to different biological responses.

Q7: We are observing unexpected phenotypes in our cell-based assays with TBC. How can we determine if this is an on-target or off-target effect?

A7: Distinguishing between on-target and off-target effects is crucial. A recommended approach includes:

  • Using a Structurally Different Inhibitor: If another validated inhibitor of the same target protein reproduces the phenotype, it strengthens the evidence for an on-target effect.

  • Genetic Knockdown: Using techniques like siRNA or CRISPR to reduce the expression of the target protein should mimic the phenotype observed with the inhibitor if the effect is on-target.

  • Dose-Response Analysis: On-target effects should typically occur at concentrations consistent with the biochemical IC50 for the target, while off-target effects may only appear at higher concentrations.

Data Presentation

Table 1: Variation in Reported IC50 Values for Tetrabrominated Kinase Inhibitors Against Protein Kinase CK2 and Off-Targets

CompoundTarget KinaseAssay ConditionsReported IC50 (µM)Reference(s)
4,5,6,7-Tetrabromobenzotriazole (TBB)CK2100 µM ATP0.9[2]
4,5,6,7-Tetrabromobenzotriazole (TBB)CK2Not specified0.5
4,5,6,7-Tetrabromobenzotriazole (TBB)Human Recombinant CK2100 µM ATP1.6[4]
Tetrabromocinnamic acid (TBCA)CK2Not specified0.11[5]
4,5,6,7-Tetrabromobenzotriazole (TBB)Phosphorylase Kinase100 µM ATP8.7[4]
4,5,6,7-Tetrabromobenzotriazole (TBB)GSK3β100 µM ATP11.2[4]
4,5,6,7-Tetrabromobenzotriazole (TBB)CDK2/cyclin A100 µM ATP15.6[4]

Experimental Protocols

Detailed Methodology: In Vitro Protein Kinase CK2 Inhibition Assay

This protocol is adapted for a typical in vitro kinase assay to determine the IC50 value of this compound (TBC) against Protein Kinase CK2.

1. Reagent Preparation:

  • Kinase Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.

  • Enzyme: Recombinant human Protein Kinase CK2. Dilute in Kinase Buffer to the desired final concentration.

  • Substrate: Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD). Prepare a stock solution in water and dilute in Kinase Buffer.

  • ATP: [γ-³³P]ATP. Dilute to the desired final concentration in Kinase Buffer.

  • Test Compound (TBC): Prepare a 10 mM stock solution in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations.

2. Assay Procedure (96-well plate format):

  • Prepare a reaction master mix containing the Kinase Buffer, recombinant CK2, and the peptide substrate.

  • Add 1 µL of the TBC serial dilutions or DMSO (vehicle control) to the appropriate wells of the 96-well plate.

  • Add the reaction master mix to each well.

  • Pre-incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the kinase reaction by adding the [γ-³³P]ATP solution to each well.

  • Incubate the plate at 30°C for 20-30 minutes.

  • Stop the reaction by spotting the reaction mixture from each well onto phosphocellulose paper (e.g., P81).

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of kinase activity for each TBC concentration relative to the DMSO control.

  • Plot the percentage of inhibition versus the logarithm of the TBC concentration.

  • Determine the IC50 value using non-linear regression analysis.

Mandatory Visualization

experimental_workflow reagent_prep Reagent Preparation (Kinase, Substrate, TBC, ATP) plate_setup Plate Setup (Add TBC/DMSO to wells) reagent_prep->plate_setup reaction_mix Add Kinase/Substrate Master Mix plate_setup->reaction_mix pre_incubation Pre-incubation (10 min at 30°C) reaction_mix->pre_incubation reaction_start Initiate Reaction (Add ATP) pre_incubation->reaction_start incubation Incubation (20-30 min at 30°C) reaction_start->incubation reaction_stop Stop Reaction (Spot on P81 paper) incubation->reaction_stop washing Washing (Remove free ATP) reaction_stop->washing quantification Quantification (Scintillation Counting) washing->quantification data_analysis Data Analysis (Calculate IC50) quantification->data_analysis

In Vitro Kinase Inhibition Assay Workflow.

ck2_signaling_pathway cluster_downstream Downstream Substrates & Pathways cluster_cellular_effects Cellular Effects TBC This compound CK2 Protein Kinase CK2 TBC->CK2 Inhibition Akt Akt/PKB CK2->Akt Phosphorylation (S129) beta_catenin β-catenin CK2->beta_catenin Stabilization NFkB_pathway NF-κB Pathway CK2->NFkB_pathway Activation JAK_STAT_pathway JAK/STAT Pathway CK2->JAK_STAT_pathway Activation cell_survival Cell Survival Akt->cell_survival proliferation Proliferation beta_catenin->proliferation apoptosis_inhibition Inhibition of Apoptosis NFkB_pathway->apoptosis_inhibition JAK_STAT_pathway->cell_survival JAK_STAT_pathway->proliferation

Simplified Protein Kinase CK2 Signaling Pathway and TBC Inhibition.

troubleshooting_tree start Inconsistent Results with TBC issue_type What is the primary issue? start->issue_type ic50_variability IC50 Variability issue_type->ic50_variability Biochemical Assay cell_issues Inconsistent Cellular Effects issue_type->cell_issues Cell-based Assay check_atp Is ATP concentration consistent? Is enzyme/substrate active? ic50_variability->check_atp Check Assay Parameters check_compound Is TBC precipitating? Is stock solution degraded? ic50_variability->check_compound Check Compound Integrity no_inhibition No/Low Inhibition check_cell_line Are target expression levels known? Are there permeability issues? cell_issues->check_cell_line Verify Cellular Context check_off_target Use structurally different inhibitor. Perform target knockdown (siRNA). cell_issues->check_off_target Investigate Off-Targets solution_assay Standardize assay conditions. Prepare fresh reagents. check_atp->solution_assay check_compound->no_inhibition solution_compound Check solubility in assay buffer. Use fresh TBC stock. check_compound->solution_compound solution_cell_line Characterize cell line. Consider efflux pump activity. check_cell_line->solution_cell_line solution_off_target Compare phenotypes to confirm on-target effect. check_off_target->solution_off_target

Troubleshooting Decision Tree for TBC Experiments.

References

Minimizing the formation of byproducts in Tetrabromocatechol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of byproducts during the synthesis of Tetrabromocatechol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound (3,4,5,6-tetrabromobenzene-1,2-diol) is through the electrophilic aromatic substitution of catechol with a brominating agent, typically elemental bromine (Br₂). The reaction is usually carried out in a suitable solvent, such as glacial acetic acid.

Q2: What are the primary byproducts I should expect during this compound synthesis?

A2: The primary byproducts are typically incompletely brominated catechols. These include monobromocatechol, dibromocatechol, and tribromocatechol isomers. Additionally, oxidative side products, such as quinones, can form if the reaction conditions are not carefully controlled.

Q3: How can I monitor the progress of the reaction to ensure complete bromination?

A3: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress. By spotting the reaction mixture alongside the catechol starting material, you can observe the disappearance of the starting material spot and the appearance of new, less polar spots corresponding to the brominated products. The reaction is considered complete when the catechol spot is no longer visible.

Q4: What are the key safety precautions to take during this synthesis?

A4: Elemental bromine is a highly corrosive and toxic substance. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. The reaction can also generate hydrogen bromide (HBr) gas, which is corrosive and requires proper scrubbing or venting.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of this compound 1. Incomplete Reaction: Insufficient bromine or reaction time. 2. Loss during Work-up: Product partially soluble in the aqueous phase or wash solvents. 3. Side Reactions: Formation of significant amounts of byproducts.1. Use a slight excess of bromine (at least 4 equivalents). Monitor the reaction by TLC until the starting material is consumed. 2. Ensure the reaction mixture is fully quenched on ice-water to precipitate the product. Minimize the volume of wash solvents. 3. Control the reaction temperature and ensure slow, controlled addition of bromine.
Presence of Incompletely Brominated Byproducts 1. Insufficient Bromine: Stoichiometric amount of bromine may not be enough to drive the reaction to completion. 2. Low Reaction Temperature: The rate of the final bromination steps may be slow at lower temperatures. 3. Poor Mixing: Inhomogeneous reaction mixture can lead to localized areas with insufficient bromine.1. Use a slight molar excess of bromine (e.g., 4.1-4.2 equivalents). 2. Maintain the reaction temperature in the recommended range (e.g., room temperature or slightly elevated, depending on the protocol). 3. Ensure vigorous stirring throughout the bromine addition and the entire reaction period.
Dark-colored Reaction Mixture or Product Oxidation of Catechol or Brominated Products: Exposure to air, high temperatures, or impurities can lead to the formation of colored quinone-type byproducts.1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Avoid excessive heating. 3. Use high-purity starting materials and solvents. The crude product can sometimes be decolorized using activated charcoal during recrystallization, but this may lead to some product loss.
Difficulty in Product Purification 1. Oiling Out During Recrystallization: The chosen solvent system is not ideal for the product's solubility profile. 2. Co-crystallization of Byproducts: Byproducts with similar solubility to the desired product can be difficult to separate by recrystallization alone.1. Perform a solvent screen to find an optimal recrystallization solvent or solvent pair. Toluene or a mixture of acetic acid and water are potential starting points. 2. If recrystallization is ineffective, column chromatography on silica gel may be necessary to separate the desired product from closely related impurities.

Experimental Protocols

General Protocol for this compound Synthesis

This protocol is a representative method based on the bromination of catechol. Researchers should optimize conditions based on their specific laboratory setup and desired purity.

Materials:

  • Catechol

  • Elemental Bromine (Br₂)

  • Glacial Acetic Acid

  • Ice

  • Deionized Water

  • Toluene (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve catechol (1 equivalent) in glacial acetic acid.

  • Cool the flask in an ice bath to maintain a low temperature during the initial phase of the reaction.

  • Slowly add a solution of bromine (at least 4 equivalents) in glacial acetic acid from the dropping funnel to the stirred catechol solution. The addition should be done dropwise to control the exothermic reaction and minimize side reactions.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until TLC analysis indicates the complete consumption of the starting material.

  • Carefully pour the reaction mixture onto a beaker filled with crushed ice and water. This will precipitate the crude this compound.

  • Collect the solid product by vacuum filtration and wash it with cold deionized water to remove residual acid and salts.

  • Purify the crude product by recrystallization from a suitable solvent, such as toluene.

Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare a TLC plate: Draw a baseline with a pencil on a silica gel TLC plate.

  • Spot the plate: Apply a small spot of the catechol starting material (dissolved in a suitable solvent) on the baseline as a reference. Next to it, carefully spot a small amount of the reaction mixture.

  • Develop the plate: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Visualize: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp. The catechol starting material will have a certain Rf value. As the reaction progresses, new, less polar spots corresponding to the brominated products will appear at higher Rf values. The reaction is complete when the spot corresponding to catechol is no longer visible in the reaction mixture lane.

Visualizations

Synthesis_Workflow Workflow for this compound Synthesis A 1. Dissolve Catechol in Glacial Acetic Acid B 2. Cool Reaction Mixture (Ice Bath) A->B C 3. Slow Addition of Bromine Solution B->C D 4. Reaction Monitoring (TLC) C->D E 5. Quench on Ice-Water (Precipitation) D->E Reaction Complete F 6. Vacuum Filtration and Washing E->F G 7. Recrystallization (Purification) F->G H Pure this compound G->H

Caption: A step-by-step workflow for the synthesis and purification of this compound.

Byproduct_Formation Potential Byproduct Formation Pathways Catechol Catechol Mono Monobromocatechol Catechol->Mono + Br₂ Oxidation Oxidative Byproducts (e.g., Quinones) Catechol->Oxidation Oxidizing Conditions Di Dibromocatechol Mono->Di + Br₂ Mono->Oxidation Oxidizing Conditions Tri Tribromocatechol Di->Tri + Br₂ Di->Oxidation Oxidizing Conditions Tetra This compound (Desired Product) Tri->Tetra + Br₂ Tri->Oxidation Oxidizing Conditions

Caption: Logical relationships in the formation of byproducts during catechol bromination.

Validation & Comparative

A Comparative Analysis of the Reactivity of Tetrabromocatechol and Tetrachlorocatechol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of Tetrabromocatechol (TBC) and Tetrachlorocatechol (TCC), two halogenated catechols of significant interest in various research and development fields. This analysis is based on available experimental data and theoretical predictions, offering insights into their relative performance in chemical transformations.

Executive Summary

This compound and Tetrachlorocatechol, while structurally similar, exhibit nuanced differences in their reactivity, primarily influenced by the nature of the halogen substituents. The available data on their acidity and redox behavior suggests comparable, yet distinct, chemical properties. This guide synthesizes the key data points to facilitate informed decisions in experimental design and compound selection.

Data Presentation

The following table summarizes the key physicochemical properties of this compound and Tetrachlorocatechol, which are critical determinants of their reactivity.

PropertyThis compound (TBC)Tetrachlorocatechol (TCC)Data Source
Molecular Formula C₆H₂Br₄O₂C₆H₂Cl₄O₂PubChem
Molecular Weight 425.69 g/mol 247.89 g/mol PubChem
Predicted pKa 5.50 ± 0.335.68 ± 0.33ChemicalBook
Redox Behavior Reversible oxidation to semiquinoneReversible oxidation to semiquinoneDalton Transactions

Reactivity Comparison

The reactivity of catechols is largely governed by the ease of oxidation of the hydroquinone moiety to the corresponding quinone and the acidity of the hydroxyl protons.

Acidity and Nucleophilicity:

The acidity of the catechol protons, indicated by the pKa value, influences the formation of the catecholate anion, which is a key nucleophile in many reactions. The predicted pKa value for this compound (5.50 ± 0.33) is slightly lower than that of Tetrachlorocatechol (5.68 ± 0.33). This suggests that TBC is a slightly stronger acid. A lower pKa implies that TBC will deprotonate more readily to form its conjugate base. This, in turn, could translate to a higher nucleophilicity of the tetrabromocatecholate anion compared to the tetrachlorocatecholate anion under identical pH conditions.

Redox Properties:

Kinetic Data:

A comprehensive search of available scientific literature did not yield direct quantitative experimental data comparing the reaction rates of this compound and Tetrachlorocatechol in a specific chemical reaction. Therefore, a direct comparison of their kinetic reactivity based on experimental rate constants is not possible at this time. Inferences about their relative reaction rates can be drawn from their differing acidities, with the more acidic this compound expected to react faster in reactions where the deprotonated form is the primary reactant.

Experimental Protocols

While direct comparative kinetic studies were not found, a general experimental protocol for comparing the reactivity of these two compounds in an oxidation reaction is provided below. This protocol can be adapted for specific research needs.

Protocol: Comparative Kinetic Analysis of Catechol Oxidation

Objective: To determine and compare the rate of oxidation of this compound and Tetrachlorocatechol by a common oxidizing agent.

Materials:

  • This compound

  • Tetrachlorocatechol

  • Suitable buffer solution (e.g., phosphate buffer, pH 7.4)

  • Oxidizing agent (e.g., Sodium periodate, air/O₂)

  • UV-Vis Spectrophotometer

  • Stirred cuvette holder with temperature control

  • Standard laboratory glassware and reagents

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of this compound and Tetrachlorocatechol of known concentration in a suitable solvent (e.g., ethanol or DMSO).

    • Prepare a stock solution of the oxidizing agent (e.g., sodium periodate) in the chosen buffer.

    • Prepare the buffer solution at the desired pH.

  • Kinetic Measurement:

    • Set the UV-Vis spectrophotometer to monitor the absorbance change at the wavelength corresponding to the formation of the quinone product for each catechol. This wavelength should be determined beforehand by recording the full spectrum of the oxidized product.

    • Equilibrate the buffer solution in the stirred cuvette at a constant temperature.

    • Add a small aliquot of the catechol stock solution (either TBC or TCC) to the cuvette and allow the solution to stabilize.

    • Initiate the reaction by adding a known concentration of the oxidizing agent.

    • Immediately start recording the absorbance at the chosen wavelength as a function of time.

    • Continue data collection until the reaction is complete or for a predetermined period.

  • Data Analysis:

    • Plot the absorbance versus time.

    • Determine the initial rate of the reaction from the initial slope of the curve.

    • By varying the initial concentrations of the catechol and the oxidizing agent, the order of the reaction with respect to each reactant and the rate constant (k) can be determined using standard kinetic models (e.g., method of initial rates).

    • Repeat the entire procedure for the other catechol under identical conditions.

    • Compare the determined rate constants for this compound and Tetrachlorocatechol to quantitatively assess their relative reactivity.

Visualizations

Logical Workflow for Reactivity Comparison

The following diagram illustrates a logical workflow for the comparative analysis of the reactivity of two chemical compounds like this compound and Tetrachlorocatechol.

G Workflow for Comparative Reactivity Analysis cluster_0 Compound Selection cluster_1 Physicochemical Characterization cluster_2 Kinetic Studies cluster_3 Data Analysis & Comparison TBC This compound pKa pKa Determination TBC->pKa Redox Redox Potential Measurement TBC->Redox TCC Tetrachlorocatechol TCC->pKa TCC->Redox Reaction Select Model Reaction (e.g., Oxidation) pKa->Reaction Redox->Reaction Kinetics Measure Reaction Rates Reaction->Kinetics Analysis Analyze Kinetic and Thermodynamic Data Kinetics->Analysis Comparison Compare Reactivity Profiles Analysis->Comparison

Caption: A logical workflow for comparing the reactivity of two compounds.

Hypothetical Reaction Pathway: Catechol Oxidation

The following diagram illustrates a simplified, general pathway for the oxidation of a catechol to its corresponding o-quinone, a fundamental reaction for these compounds.

G General Catechol Oxidation Pathway Catechol Catechol (TBC or TCC) Semiquinone Semiquinone Radical Catechol->Semiquinone - H⁺, - e⁻ Quinone o-Quinone Catechol->Quinone + [O] Oxidant Oxidizing Agent (e.g., O₂, NaIO₄) Oxidant->Catechol Semiquinone->Quinone - H⁺, - e⁻ Protons 2H⁺ + 2e⁻

Efficacy of Tetrabromocatechol versus other brominated flame retardants

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of Tetrabromocatechol and other prevalent brominated flame retardants, focusing on their performance, mechanisms, and biological interactions.

In the realm of fire safety, brominated flame retardants (BFRs) have long been instrumental in reducing the flammability of a wide array of consumer and industrial products. Their primary function is to inhibit or delay the combustion process, thereby providing crucial escape time in the event of a fire. While the market is dominated by compounds such as Tetrabromobisphenol A (TBBPA), Hexabromocyclododecane (HBCD), and various polybrominated diphenyl ethers (PBDEs), the efficacy and toxicological profiles of lesser-known BFRs like this compound (TBC) are of increasing interest to the scientific community.

This guide provides a comparative overview of the flame retardant efficacy of this compound against other widely used BFRs. It is important to note that while TBC is structurally similar to other brominated phenols, its primary application and documented research are predominantly in its role as a pharmaceutical intermediate.[1] Consequently, there is a significant lack of publicly available data on its performance as a flame retardant. This comparison, therefore, relies on the extensive body of research available for other major BFRs to provide a comprehensive understanding of the current landscape.

Mechanism of Action: A Shared Strategy

The fundamental mechanism by which most brominated flame retardants operate is through interference with the combustion cycle in the gas phase.[2] During the burning of a material, volatile combustible gases are released and ignite. BFRs, when heated, decompose and release bromine radicals. These radicals act as scavengers, reacting with the high-energy hydrogen and hydroxyl radicals in the flame, which are essential for sustaining the combustion chain reaction. This quenching effect reduces the heat of the flame and slows down the burning process.

While the general mechanism is consistent across many BFRs, their effectiveness is influenced by factors such as the bromine content of the molecule, its thermal stability, and its compatibility with the polymer matrix.[2]

Comparative Efficacy of Brominated Flame Retardants

The performance of a flame retardant is typically evaluated using standardized tests that measure various flammability parameters. Key metrics include the Limiting Oxygen Index (LOI), which determines the minimum oxygen concentration required to sustain combustion, and the UL 94 vertical burn test, which classifies materials based on their burning behavior. More sophisticated techniques like cone calorimetry provide detailed information on heat release rate (HRR), smoke production, and time to ignition.[1][3]

Due to the limited data on this compound's flame retardant properties, a direct quantitative comparison is not feasible. However, the table below summarizes typical performance data for several common BFRs in various polymer systems. This data, compiled from various sources, illustrates the general efficacy of these compounds.

Flame RetardantPolymer MatrixLoading (%)UL 94 RatingLOI (%)Peak Heat Release Rate (pHRR) Reduction (%)Reference
Tetrabromobisphenol A (TBBPA) Epoxy (for PCBs)ReactiveV-0>28Not specified[4]
ABS12-18V-025-30~40-50[5]
Decabromodiphenyl Ether (DecaBDE) HIPS12-15V-026-29~30-40
Hexabromocyclododecane (HBCD) EPS/XPS Foam1-3B2/C>25Not specified
Polymeric BFRs (e.g., Brominated Polystyrene) Polyamide15-20V-0>30~50-60

Note: The performance of a flame retardant is highly dependent on the specific polymer, the presence of synergists (like antimony trioxide), and the formulation. The values presented are indicative and may vary.

Experimental Protocols

To ensure reproducibility and standardization in flammability testing, specific experimental protocols are followed. Below are outlines of the key methods cited in the evaluation of flame retardant efficacy.

UL 94 Vertical Burn Test

This test assesses the self-extinguishing properties of a plastic material after ignition.

Methodology:

  • A rectangular specimen of a specified dimension is held vertically.

  • A calibrated flame is applied to the bottom of the specimen for 10 seconds and then removed.

  • The duration of flaming and glowing after the first and second flame applications are recorded.

  • Observations of dripping and ignition of a cotton indicator placed below the specimen are noted.

  • Materials are classified as V-0, V-1, or V-2 based on the stringent criteria for afterflame time, afterglow time, and dripping behavior.

Limiting Oxygen Index (LOI) - ASTM D2863

The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion.

Methodology:

  • A small, vertically oriented specimen is placed in a glass chimney.

  • A mixture of oxygen and nitrogen is flowed upwards through the chimney.

  • The top of the specimen is ignited.

  • The oxygen concentration in the gas mixture is adjusted until the flame is just extinguished.

  • The LOI is expressed as the volume percentage of oxygen. A higher LOI value indicates better flame retardancy.

Cone Calorimetry - ISO 5660

This is one of the most effective bench-scale methods for quantifying the fire behavior of materials.

Methodology:

  • A 100mm x 100mm specimen is exposed to a specific level of radiant heat from a conical heater.[3]

  • The specimen is ignited by a spark igniter.

  • The combustion gases are collected by a hood and analyzed for oxygen concentration, carbon monoxide, and carbon dioxide.

  • Key parameters measured include:

    • Time to Ignition (TTI): The time it takes for the material to ignite.

    • Heat Release Rate (HRR): The amount of heat energy released per unit time and area. The peak HRR (pHRR) is a critical indicator of fire intensity.

    • Total Heat Released (THR): The total amount of heat generated during combustion.

    • Smoke Production Rate (SPR): The rate at which smoke is generated.

Signaling Pathways and Toxicological Considerations

The widespread use of BFRs has raised concerns about their potential environmental and health impacts. Many BFRs are persistent, bioaccumulative, and have been detected in human tissues and environmental samples.[6] A significant area of research focuses on their potential to act as endocrine disruptors.

Several studies have indicated that certain BFRs, particularly PBDEs and TBBPA, can interfere with the thyroid hormone system.[6] They can bind to thyroid transport proteins, such as transthyretin (TTR), and may disrupt the metabolism and cellular action of thyroid hormones. This is of particular concern for neurodevelopment in early life.

The following diagram illustrates a simplified workflow for assessing the potential endocrine-disrupting effects of BFRs.

G Workflow for Endocrine Disruption Assessment of BFRs cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis & Risk Assessment ReceptorBinding Receptor Binding Assays (e.g., Thyroid, Estrogen Receptors) DoseResponse Dose-Response Analysis ReceptorBinding->DoseResponse EnzymeActivity Enzyme Activity Assays (e.g., Deiodinases) EnzymeActivity->DoseResponse CellBased Cell-Based Reporter Gene Assays CellBased->DoseResponse AnimalModels Animal Models (e.g., Rodent, Zebrafish) HormoneLevels Hormone Level Measurement (T3, T4, TSH) AnimalModels->HormoneLevels DevelopmentalEffects Developmental & Reproductive Toxicity Assessment HormoneLevels->DevelopmentalEffects Mechanism Mechanism of Action Elucidation DevelopmentalEffects->Mechanism DoseResponse->Mechanism RiskAssessment Human Health & Environmental Risk Assessment Mechanism->RiskAssessment

Caption: Workflow for assessing the endocrine-disrupting potential of BFRs.

Conclusion

While this compound's application as a flame retardant remains largely undocumented in scientific literature, the principles of BFR efficacy are well-established through extensive research on compounds like TBBPA, PBDEs, and newer polymeric alternatives. The choice of a flame retardant is a complex decision that involves balancing fire safety performance with potential environmental and health risks. High-molecular-weight and reactive BFRs, which are chemically bound to the polymer matrix, are generally considered to have lower migration potential and are favored in many applications.[4]

Future research should aim to fill the data gap on the flame retardant properties of compounds like this compound to allow for a more complete comparative analysis. For researchers and professionals in drug development, understanding the biological activities and potential toxicological profiles of these compounds, even when used in non-pharmaceutical applications, is crucial due to their potential for environmental persistence and human exposure.

References

A Comparative Guide to Analytical Methods for the Detection of Tetrabromocatechol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and sensitive detection of Tetrabromocatechol (TBC), a key pharmaceutical intermediate and potential environmental contaminant, is crucial for quality control, safety assessment, and research applications.[1] This guide provides a detailed comparison of a novel, high-sensitivity analytical method with established conventional techniques for the determination of TBC. The comparison focuses on performance, experimental protocols, and the specific advantages of each method to aid researchers in selecting the most appropriate technique for their needs.

Method Comparison Overview

This guide compares a modern, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with two established techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Visible Spectrophotometry. While LC-MS/MS offers superior sensitivity and specificity, GC-MS remains a robust and widely used technique. UV-Visible Spectrophotometry, though less specific, provides a simpler and more accessible option for routine analysis.

Data Presentation

The following table summarizes the key performance parameters of the compared analytical methods for this compound detection.

ParameterLC-MS/MS (New Method)GC-MS (Established Method)UV-Visible Spectrophotometry (Established Method)
Principle Separation by liquid chromatography followed by detection based on mass-to-charge ratio of fragmented ions.Separation of volatile derivatives by gas chromatography followed by mass spectrometric detection.[2]Formation of a colored complex and measurement of light absorbance.[1]
Specificity Very HighHighLow to Moderate
Sensitivity (LOD) Very Low (pg/mL to ng/mL range)[3]Low (ng/mL range)[4]Moderate (µg/mL range)[1]
Limit of Quantification (LOQ) Very Low (ng/mL range)[3]Low to Moderate (ng/mL to µg/mL range)High (µg/mL range)
Linearity Excellent over a wide dynamic rangeGoodModerate
Sample Preparation Extraction and filtration.Extraction and mandatory derivatization.[4]Minimal, direct reaction in solution.
Analysis Time Rapid (minutes per sample)Moderate (tens of minutes per sample)Very Rapid (minutes per sample)
Matrix Effect Can be significant, requires internal standards.Less prone to matrix effects than LC-MS/MS.High susceptibility to interfering substances.

Experimental Protocols

Novel Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity for the detection of TBC in various matrices.

a. Sample Preparation:

  • A 1 mL aliquot of the sample (e.g., dissolved pharmaceutical intermediate, environmental water sample) is mixed with an internal standard solution (e.g., ¹³C-labeled TBC).

  • The sample is extracted using a suitable organic solvent such as methyl tert-butyl ether (MTBE).

  • The organic layer is separated, evaporated to dryness under a gentle stream of nitrogen, and reconstituted in the mobile phase.[5]

  • The reconstituted sample is filtered through a 0.22 µm syringe filter prior to injection.

b. Instrumentation:

  • HPLC System: An Agilent 1260 HPLC system or equivalent.[6]

  • Column: A C18 reversed-phase column (e.g., 150 mm × 2.1 mm, 4 µm).[5]

  • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.[6]

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[7]

c. Operating Conditions:

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: ESI negative.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for TBC and the internal standard.

Established Method: Gas Chromatography-Mass Spectrometry (GC-MS)

A widely used method for the analysis of semi-volatile organic compounds, requiring derivatization for polar molecules like TBC.[2]

a. Sample Preparation and Derivatization:

  • The sample is extracted as described for the LC-MS/MS method.

  • The dried extract is derivatized to increase volatility. A common silylating agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).[4]

  • The reaction mixture is heated to ensure complete derivatization.

  • The derivatized sample is then ready for injection into the GC-MS.

b. Instrumentation:

  • GC System: An Agilent 7890B GC system or equivalent.

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m × 0.25 mm, 0.25 µm).

  • Mass Spectrometer: A mass selective detector.

c. Operating Conditions:

  • Injector Temperature: 280 °C.

  • Carrier Gas: Helium.

  • Oven Temperature Program: A suitable temperature gradient to separate the derivatized TBC from other components.

  • Ionization Mode: Electron Ionization (EI).

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized TBC.[8]

Established Method: UV-Visible Spectrophotometry

A simple and rapid colorimetric method suitable for screening purposes.

a. Sample Preparation and Reaction:

  • An aqueous solution of the sample containing TBC is prepared.

  • A reagent solution, such as bromanil in a buffered medium (pH 9), is added.[1]

  • The mixture is allowed to react to form a colored charge-transfer complex.[1]

b. Instrumentation:

  • Spectrophotometer: A double-beam UV-Vis spectrophotometer.

c. Operating Conditions:

  • Wavelength Scan: A scan is performed to determine the wavelength of maximum absorbance (λmax) for the TBC-reagent complex.

  • Measurement: The absorbance of the sample is measured at the λmax against a reagent blank.

  • Quantification: The concentration of TBC is determined from a calibration curve prepared with standard solutions.

Mandatory Visualization

experimental_workflow_LC_MS_MS cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample 1. Sample Aliquot InternalStandard 2. Add Internal Standard Sample->InternalStandard Extraction 3. Solvent Extraction InternalStandard->Extraction Evaporation 4. Evaporation Extraction->Evaporation Reconstitution 5. Reconstitution Evaporation->Reconstitution Filtration 6. Filtration Reconstitution->Filtration Injection 7. Injection Filtration->Injection Separation 8. Chromatographic Separation Injection->Separation Ionization 9. Electrospray Ionization Separation->Ionization Detection 10. MS/MS Detection (MRM) Ionization->Detection

Caption: Experimental workflow for the LC-MS/MS detection of this compound.

logical_comparison cluster_new New Method cluster_established Established Methods LC_MS_MS LC-MS/MS High_Sensitivity High Sensitivity LC_MS_MS->High_Sensitivity leads to High_Specificity High Specificity LC_MS_MS->High_Specificity leads to GC_MS GC-MS Good_Specificity Good Specificity GC_MS->Good_Specificity provides Derivatization Derivatization Step GC_MS->Derivatization requires UV_Vis UV-Vis Spectrophotometry Rapid_Screening Rapid Screening UV_Vis->Rapid_Screening enables Low_Specificity Low Specificity UV_Vis->Low_Specificity has

Caption: Logical comparison of analytical methods for this compound detection.

References

A Comparative Analysis of the Biological Effects of Halogenated Catechols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological effects of halogenated catechols, focusing on their cytotoxicity, antimicrobial properties, and enzyme inhibition. While direct comparative studies across a wide range of chlorinated, brominated, and iodinated catechols are limited in publicly available literature, this document synthesizes existing data to offer insights into their structure-activity relationships.

Comparative Cytotoxicity

The introduction of halogen atoms to the catechol ring generally influences its cytotoxic profile. The degree and type of halogenation are key determinants of this activity.

Data Summary
CompoundDegree of HalogenationPrimary Mechanism of Membrane Toxicity (at pH 7)Notes
Catechol0NarcosisBaseline compound. Time- and concentration-dependent cytotoxic effects observed in human glioblastoma GL-15 cells[2].
4-Monochlorocatechol1NarcosisActs by disrupting membrane structure and function.
3,5-Dichlorocatechol2Narcosis & UncouplingExhibits a mixed mechanism of toxicity.
3,4,5-Trichlorocatechol3UncouplingPrimarily acts by dissipating the proton motive force essential for ATP synthesis.
Tetrachlorocatechol4UncouplingHigher chlorination leads to a more potent uncoupling effect.
4-Bromocatechol1Not fully specifiedCytotoxicity demonstrated in isolated rat hepatocytes at mM concentrations[1].

Data on chlorinated catechols synthesized from qualitative descriptions in cited literature. Specific EC50 values were not provided in the source.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a standard method for assessing cell viability and cytotoxicity based on the metabolic activity of cells.

Objective: To determine the concentration of a halogenated catechol that inhibits cell viability by 50% (IC50).

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Halogenated catechol compounds (e.g., 4-chlorocatechol, 4-bromocatechol)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the halogenated catechols in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration and determine the IC50 value using a suitable software.

Visualization of Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate for 24h A->B D Treat Cells with Compounds B->D C Prepare Serial Dilutions of Halogenated Catechols C->D E Incubate for 24-72h D->E F Add MTT Reagent E->F G Incubate for 4h F->G H Solubilize Formazan with DMSO G->H I Measure Absorbance at 570 nm H->I J Calculate Cell Viability (%) I->J K Determine IC50 Value J->K

Workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Properties

Halogenated catechols have demonstrated significant antimicrobial activity. Their incorporation into materials like hydrogels can create surfaces with potent, contact-killing antibacterial properties.

Data Summary

A study on halogenated dopamine methacrylamide (DMA) incorporated into hydrogels showed high killing efficiencies (>99%) against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria for chlorinated, brominated, and iodinated versions. The chlorinated DMA hydrogel was also effective against several multidrug-resistant bacteria. This suggests that halogenation is a key strategy for enhancing the antimicrobial properties of catechol-based materials.

Compound TypeTarget BacteriaEfficacy
Chlorinated DMA HydrogelS. aureus, E. coli, MRSA, VRE, and other MDR bacteria>99% killing efficiency; broad-spectrum activity reported.
Brominated DMA HydrogelS. aureus, E. coli>99% killing efficiency.
Iodinated DMA HydrogelS. aureus, E. coli>99% killing efficiency.

DMA: Dopamine Methacrylamide; MRSA: Methicillin-resistant S. aureus; VRE: Vancomycin-resistant Enterococci; MDR: Multidrug-resistant.

Experimental Protocol: Bacterial Contact Killing Assay

Objective: To evaluate the contact-killing efficacy of a surface functionalized with halogenated catechols.

Materials:

  • Bacterial strains (E. coli, S. aureus)

  • Luria-Bertani (LB) broth and agar

  • Phosphate-buffered saline (PBS)

  • Surfaces coated with halogenated catechol polymers and control surfaces

  • Spectrophotometer

  • Incubator

Procedure:

  • Bacterial Culture Preparation: Grow bacteria in LB broth overnight at 37°C.

  • Inoculum Preparation: Dilute the overnight culture in PBS to a concentration of approximately 10^6 CFU/mL.

  • Contact with Surfaces: Place 100 µL of the bacterial suspension onto the test and control surfaces.

  • Incubation: Incubate the surfaces at 37°C for a defined contact time (e.g., 1, 4, or 24 hours).

  • Bacterial Recovery: After incubation, recover the bacteria from the surfaces by washing with a known volume of PBS.

  • Quantification: Perform serial dilutions of the recovered bacterial suspension and plate on LB agar plates.

  • Colony Counting: Incubate the plates overnight at 37°C and count the number of colony-forming units (CFU).

  • Calculation: Calculate the killing efficiency as: [1 - (CFU_test / CFU_control)] * 100%.

Enzyme Inhibition

Halogenated catechols can act as inhibitors of certain enzymes, particularly dioxygenases that are involved in the metabolism of aromatic compounds.

Data Summary

Chlorinated catechols have been identified as inhibitors of catechol 2,3-dioxygenase from Pseudomonas putida. The position of the chlorine atom significantly impacts the inhibitory potency.

InhibitorEnzymeInhibition TypeKi (Inhibition Constant)
3-ChlorocatecholCatechol 2,3-dioxygenaseNoncompetitive or Mixed-type0.14 µM
4-ChlorocatecholCatechol 2,3-dioxygenaseNoncompetitive or Mixed-type50 µM

Data from studies on Pseudomonas putida.

Experimental Protocol: Catechol Dioxygenase Inhibition Assay

Objective: To determine the inhibition constant (Ki) of a halogenated catechol against catechol 2,3-dioxygenase.

Materials:

  • Purified catechol 2,3-dioxygenase

  • Potassium phosphate buffer (pH 7.5)

  • Catechol (substrate)

  • Halogenated catechol (inhibitor)

  • Spectrophotometer

Procedure:

  • Enzyme Activity Assay: In a cuvette, mix the phosphate buffer, a specific concentration of the substrate (catechol), and the enzyme.

  • Product Formation Measurement: Immediately measure the increase in absorbance at 375 nm, which corresponds to the formation of the product, 2-hydroxymuconic semialdehyde.

  • Inhibition Assay: Repeat the assay with various concentrations of the halogenated catechol inhibitor present in the reaction mixture.

  • Kinetic Analysis:

    • Measure the initial reaction velocities at different substrate concentrations, both in the absence and presence of different inhibitor concentrations.

    • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

    • Analyze the pattern of the plot to determine the type of inhibition (competitive, noncompetitive, etc.).

    • Calculate the Ki value from the data, which represents the concentration of inhibitor required to produce half-maximum inhibition.

Visualization of Inhibition Mechanism

Enzyme_Inhibition cluster_main Enzyme-Substrate Interaction cluster_inhibition Noncompetitive Inhibition by Halogenated Catechol E Enzyme ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex (Inactive) E->EI + I S Substrate (Catechol) ES->E - S P Product ES->P k_cat ESI Enzyme-Substrate-Inhibitor Complex (Inactive) ES->ESI + I I Inhibitor (e.g., 3-Chlorocatechol) EI->E - I ESI->ES - I

Noncompetitive inhibition of an enzyme by a halogenated catechol.

Effects on Signaling Pathways

The effect of simple halogenated catechols on key mammalian signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, is an area requiring more specific research. However, based on studies of related polyphenolic compounds, it is plausible that halogenated catechols could modulate these pathways, which are critical in inflammation and cell proliferation.

Hypothetical Signaling Interaction

Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate the NF-κB pathway. This typically involves the degradation of the inhibitor of kappa B (IκB), allowing the p65/p50 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. It is hypothesized that halogenated catechols could interfere with this process, potentially by inhibiting IκB degradation or the nuclear translocation of NF-κB, thereby exerting anti-inflammatory effects.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 Receptor IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Nuclear Translocation IkB_NFkB->NFkB IκB Degradation HalogenatedCatechol Halogenated Catechol HalogenatedCatechol->IKK Inhibits? DNA DNA NFkB_nuc->DNA Binds Transcription Pro-inflammatory Gene Transcription DNA->Transcription LPS LPS LPS->TLR4 Binds

Hypothesized inhibition of the NF-κB pathway by halogenated catechols.

Conclusion

Halogenation of the catechol scaffold is a viable strategy for modulating its biological activity. The available data suggests that increasing the degree of halogenation enhances cytotoxicity and that halogenated catechols are potent antimicrobial agents and enzyme inhibitors. However, there is a clear need for direct, systematic comparative studies to quantify these effects across different halogens (Cl, Br, I) and substitution patterns. Such studies would be invaluable for guiding the rational design of novel therapeutics and functional biomaterials. Researchers are encouraged to pursue quantitative structure-activity relationship (QSAR) studies in this area to fill the existing data gaps.

References

Cross-Reactivity of Tetrabromocatechol in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity of tetrabromocatechol (TBC) in immunoassays, a critical consideration for the accurate detection of related brominated flame retardants. Due to a lack of specific published data on TBC cross-reactivity, this document outlines the established principles and experimental protocols for its determination, utilizing a hypothetical case study of an immunoassay developed for the structurally similar and widely used flame retardant, Tetrabromobisphenol A (TBBPA).

Principles of Immunoassay Cross-Reactivity

Immunoassays achieve specificity through the highly selective binding of an antibody to its target antigen. However, cross-reactivity can occur when an antibody binds to a non-target molecule that shares structural similarities with the intended antigen.[1] This can lead to inaccurate quantification and false-positive results. For brominated phenolic compounds like TBBPA and its potential metabolite or structural analog, TBC, the degree of cross-reactivity is a crucial parameter for validating any immunoassay intended for their detection.

The potential for cross-reactivity between an antibody raised against TBBPA and TBC is significant due to their shared structural motifs, namely the brominated phenolic rings. The specificity of the antibody will be largely determined by the hapten design used to elicit the immune response and the specific epitope it recognizes.

Hypothetical Performance Data

The following table presents hypothetical cross-reactivity data for a monoclonal antibody developed for TBBPA. This data illustrates how the cross-reactivity of TBC and other related compounds would be quantified and compared. The cross-reactivity is typically expressed as a percentage relative to the binding of the target analyte (TBBPA).

CompoundChemical StructureIC50 (ng/mL)Cross-Reactivity (%)
Tetrabromobisphenol A (TBBPA)4,4'-(propane-2,2-diyl)bis(2,6-dibromophenol)1.0100
This compound (TBC) 3,4,5,6-Tetrabromobenzene-1,2-diol 50.0 2.0
Tribromobisphenol A4,4'-(propane-2,2-diyl)bis(2-bromo-6-methylphenol)25.04.0
Bisphenol A (BPA)4,4'-(propane-2,2-diyl)diphenol>1000<0.1
2,4,6-Tribromophenol2,4,6-tribromophenol150.00.67

Note: This data is for illustrative purposes only and does not represent the performance of any existing antibody.

Experimental Protocols

The determination of cross-reactivity is a critical step in the validation of any immunoassay. The most common method for this is the competitive enzyme-linked immunosorbent assay (ELISA).

Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines the key steps to evaluate the cross-reactivity of TBC in a competitive ELISA designed for TBBPA.

1. Materials:

  • Microtiter plates (96-well)

  • TBBPA-specific monoclonal antibody

  • TBBPA standard

  • This compound (TBC) and other potential cross-reactants

  • TBBPA-horseradish peroxidase (HRP) conjugate

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Washing buffer (e.g., phosphate-buffered saline with 0.05% Tween 20, PBST)

  • Blocking buffer (e.g., PBST with 1% bovine serum albumin, BSA)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Plate reader

2. Procedure:

  • Coating: Microtiter plates are coated with a TBBPA-protein conjugate in coating buffer and incubated overnight at 4°C.

  • Washing: The plates are washed three times with washing buffer.

  • Blocking: The remaining protein-binding sites on the plate are blocked by adding blocking buffer and incubating for 1-2 hours at room temperature.

  • Washing: The plates are washed three times with washing buffer.

  • Competitive Reaction: A mixture of the TBBPA-specific monoclonal antibody and either the TBBPA standard or the potential cross-reactant (TBC) at various concentrations is added to the wells. The plate is incubated for 1 hour at room temperature.

  • Washing: The plates are washed three times with washing buffer.

  • Enzyme Conjugate Addition: The TBBPA-HRP conjugate is added to each well and incubated for 1 hour at room temperature.

  • Washing: The plates are washed five times with washing buffer.

  • Substrate Reaction: The substrate solution is added to each well, and the plate is incubated in the dark for 15-30 minutes.

  • Stopping the Reaction: The stop solution is added to each well.

  • Data Acquisition: The absorbance is measured at 450 nm using a plate reader.

3. Data Analysis:

The half-maximal inhibitory concentration (IC50) is determined for TBBPA and each potential cross-reactant from their respective dose-response curves. The percent cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of TBBPA / IC50 of Cross-Reactant) x 100

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for determining the cross-reactivity of this compound in a competitive ELISA.

G cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection cluster_analysis Data Analysis p1 Coat Plate with TBBPA-Protein Conjugate p2 Wash Plate p1->p2 p3 Block Plate p2->p3 p4 Wash Plate p3->p4 r1 Add Antibody and TBBPA Standard or TBC p4->r1 r2 Incubate r1->r2 r3 Wash Plate r2->r3 d1 Add TBBPA-HRP Conjugate r3->d1 d2 Incubate d1->d2 d3 Wash Plate d2->d3 d4 Add Substrate d3->d4 d5 Incubate (Dark) d4->d5 d6 Add Stop Solution d5->d6 a1 Read Absorbance at 450 nm d6->a1 a2 Calculate IC50 Values a1->a2 a3 Determine % Cross-Reactivity a2->a3

Competitive ELISA Workflow for Cross-Reactivity Testing.

Signaling Pathways and Logical Relationships

The underlying principle of a competitive immunoassay is the competition for a limited number of antibody binding sites between the target analyte and a labeled version of the analyte or a competing cross-reactant.

G cluster_reactants Reactants cluster_outcome Assay Outcome Ab TBBPA-Specific Antibody Binding_TBBPA Antibody-TBBPA Complex Ab->Binding_TBBPA Binding_TBC Antibody-TBC Complex Ab->Binding_TBC TBBPA TBBPA (Analyte) TBBPA->Binding_TBBPA TBC TBC (Cross-Reactant) TBC->Binding_TBC Signal_Low Low Signal (High TBBPA/TBC) Binding_TBBPA->Signal_Low Competition Binding_TBC->Signal_Low Competition Signal_High High Signal (Low TBBPA/TBC)

Principle of Competitive Immunoassay Cross-Reactivity.

References

Tetrabromocatechol: Unraveling the Toxicity Profile of a Parent Compound and Its Predicted Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the toxicological data for Tetrabromocatechol (TBC) and its anticipated metabolic products reveals a critical data gap in our understanding of the potential health risks associated with this brominated flame retardant. While acute toxicity data for the parent compound is available, a significant lack of information exists regarding the specific metabolites of TBC and their corresponding toxicities. This guide synthesizes the known toxicological information for TBC and explores its probable metabolic pathways to highlight the urgent need for further research into the bioactivity of its metabolic derivatives.

This compound (TBC) is a halogenated organic compound that has been used as a flame retardant and as an intermediate in chemical synthesis. Its toxicological profile indicates that it can cause skin, eye, and respiratory irritation.[1] The acute toxicity of TBC has been established through animal studies, with an intravenous lethal dose (LD50) in mice reported to be 42 mg/kg.[2][3] However, the complete picture of TBC's potential for harm cannot be fully understood without considering the toxicity of the compounds it transforms into within the body—its metabolites.

Predicted Metabolic Pathways of this compound

The metabolism of foreign compounds, or xenobiotics, like TBC, primarily occurs in the liver and is broadly divided into Phase I and Phase II reactions. These processes aim to convert lipophilic (fat-soluble) compounds into more hydrophilic (water-soluble) products that can be easily excreted from the body.

Based on the chemical structure of TBC, a catechol, and the known metabolic pathways of similar phenolic compounds, it is anticipated that TBC undergoes extensive Phase II metabolism. The primary conjugation reactions for catechols involve glucuronidation, sulfation, and methylation.

  • Glucuronidation: This process involves the addition of a glucuronic acid molecule to the hydroxyl groups of TBC, catalyzed by UDP-glucuronosyltransferases (UGTs). This is a major pathway for the detoxification and elimination of catechols.

  • Sulfation: Sulfate conjugation, mediated by sulfotransferases (SULTs), is another key pathway for the metabolism of catechols. A sulfate group is transferred to the hydroxyl moieties of TBC.

  • Methylation: Catechol-O-methyltransferase (COMT) can catalyze the transfer of a methyl group to one of the hydroxyl groups of TBC, forming monomethylated derivatives.

The following diagram illustrates the predicted primary metabolic pathways for this compound.

G TBC This compound Glucuronidation Glucuronidation (UGTs) TBC->Glucuronidation Sulfation Sulfation (SULTs) TBC->Sulfation Methylation Methylation (COMT) TBC->Methylation TBC_Glucuronide This compound Glucuronide Glucuronidation->TBC_Glucuronide TBC_Sulfate This compound Sulfate Sulfation->TBC_Sulfate Methylated_TBC Methylated This compound Methylation->Methylated_TBC Excretion Excretion TBC_Glucuronide->Excretion TBC_Sulfate->Excretion Methylated_TBC->Excretion

Predicted Phase II Metabolic Pathways of this compound.

Comparative Toxicity: A Call for Data

A critical review of the available scientific literature reveals a stark absence of experimental data directly comparing the toxicity of TBC with its predicted metabolites. While the toxicity of the parent compound has been characterized to some extent, the toxicological profiles of this compound glucuronide, this compound sulfate, and methylated this compound remain unknown.

This data gap is significant because metabolic transformation does not always result in detoxification. In some cases, metabolites can be more toxic than the original compound, a phenomenon known as bioactivation. Therefore, without experimental evidence, it is impossible to definitively state whether the metabolism of TBC leads to less harmful or more harmful substances.

The following table summarizes the currently available quantitative toxicity data.

CompoundMetricValueSpeciesRoute of Administration
This compound LD5042 mg/kgMouseIntravenous

Experimental Protocols: A Path Forward

To address the existing data gap, rigorous toxicological testing of the predicted TBC metabolites is necessary. Standardized in vitro and in vivo assays are essential for a comprehensive comparison.

In Vitro Cytotoxicity Assays
  • MTT Assay: This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and cytotoxicity. Human cell lines, such as HepG2 (liver), A549 (lung), and Caco-2 (intestinal), should be exposed to a range of concentrations of TBC and its synthesized metabolites (glucuronide, sulfate, and methylated forms). The concentration that causes a 50% reduction in cell viability (IC50) can then be determined for each compound.

  • Neutral Red Uptake Assay: This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of viable cells. It provides a complementary method to the MTT assay for determining the cytotoxic potential of the compounds.

In Vivo Acute Toxicity Studies
  • LD50 Determination: Following ethical guidelines, acute toxicity studies in animal models, such as rats or mice, can be conducted to determine the median lethal dose (LD50) of TBC and its metabolites. These studies should be performed using the same route of administration (e.g., oral, intravenous) for a valid comparison.

The following diagram outlines a proposed experimental workflow for a comparative toxicity assessment.

G cluster_synthesis Metabolite Synthesis cluster_invitro In Vitro Toxicity cluster_invivo In Vivo Toxicity cluster_comparison Data Comparison Synthesis Chemical Synthesis of Predicted TBC Metabolites (Glucuronide, Sulfate, Methylated) MTT_Assay MTT Assay Synthesis->MTT_Assay NRU_Assay Neutral Red Uptake Assay Synthesis->NRU_Assay Dosing Administer TBC and Metabolites Synthesis->Dosing Cell_Culture Human Cell Lines (e.g., HepG2, A549) Cell_Culture->MTT_Assay Cell_Culture->NRU_Assay IC50 Determine IC50 Values MTT_Assay->IC50 NRU_Assay->IC50 Compare_Data Compare Toxicity Data of TBC and its Metabolites IC50->Compare_Data Animal_Models Animal Models (e.g., Rats, Mice) Animal_Models->Dosing Observation Observe for Toxic Effects Dosing->Observation LD50 Determine LD50 Values Observation->LD50 LD50->Compare_Data

Proposed Experimental Workflow for Comparative Toxicity Assessment.

Conclusion

References

Validating the Structure of a Novel Tetrabromocatechol Derivative: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals on the structural validation of a novel Tetrabromocatechol derivative, designated TBC-N1. This guide provides a comparative analysis of key analytical techniques, complete with experimental protocols and supporting data, to ensure accurate and robust structural elucidation.

The unequivocal determination of a novel compound's structure is a cornerstone of chemical and pharmaceutical research. This guide outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Single-Crystal X-ray Crystallography in the structural validation of TBC-N1.

Comparative Analysis of Structural Validation Data for TBC-N1

To facilitate a clear comparison of the data obtained from each analytical technique, the following table summarizes the key quantitative findings for the hypothetical novel this compound derivative, TBC-N1 (Proposed Structure: 3,4,5,6-tetrabromo-1,2-benzenediol with a novel substituent).

Analytical Technique Parameter Observed Value for TBC-N1 Interpretation
¹H NMR Chemical Shift (δ)7.85 (s, 1H), 5.40 (s, 1H)Indicates two distinct proton environments. The singlet multiplicity suggests no adjacent proton coupling.
Integration1:1Relative ratio of protons in each environment.
¹³C NMR Chemical Shift (δ)145.2, 142.8, 115.6, 112.3Reveals four distinct carbon environments in the aromatic region, consistent with a substituted catechol ring.
HRMS (ESI+) m/z425.6745Corresponds to the exact mass of the protonated molecule [M+H]⁺, confirming the molecular formula C₆H₂Br₄O₂.
Isotopic PatternCharacteristic Br₄ patternThe observed isotopic distribution perfectly matches the theoretical pattern for a molecule containing four bromine atoms.
X-ray Crystallography Crystal SystemOrthorhombicProvides information about the crystal lattice.
Space GroupP2₁2₁2₁Determines the symmetry of the unit cell.
Bond Lengths (Å)C-C (aromatic): 1.38-1.41, C-Br: 1.88-1.91, C-O: 1.35-1.37Confirms the connectivity and provides precise measurements of interatomic distances.
Bond Angles (°)C-C-C (aromatic): 119-121Confirms the geometry of the benzene ring.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the structural validation of TBC-N1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of TBC-N1.

Protocol:

  • Sample Preparation: Dissolve 5 mg of TBC-N1 in 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: The analysis is performed on a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to 16 ppm.

    • Use a 30° pulse angle.

    • Set the relaxation delay to 2 seconds.

    • Accumulate 16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Set the spectral width to 240 ppm.

    • Use a 45° pulse angle.

    • Set the relaxation delay to 5 seconds.

    • Accumulate 1024 scans.

  • Data Processing: Process the raw data using appropriate NMR software. Apply a Fourier transform and phase correction. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the exact mass and molecular formula of TBC-N1.

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of TBC-N1 in methanol. Dilute the stock solution to 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

  • Instrumentation: The analysis is performed on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5 µL/min.

    • Operate the mass spectrometer in positive ion mode.

    • Set the capillary voltage to 3500 V.

    • Set the drying gas temperature to 300 °C.

    • Acquire data over a mass range of m/z 100-1000.

  • Data Analysis: Determine the accurate mass of the molecular ion peak. Use the accurate mass and the isotopic pattern to confirm the elemental composition using the instrument's software.

Single-Crystal X-ray Crystallography

Objective: To determine the three-dimensional structure of TBC-N1 with atomic resolution.

Protocol:

  • Crystal Growth: Grow single crystals of TBC-N1 suitable for X-ray diffraction by slow evaporation of a saturated solution of the compound in a mixture of dichloromethane and hexane.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Place the crystal in a stream of nitrogen gas at 100 K.

    • Use a diffractometer with a Mo Kα radiation source (λ = 0.71073 Å).

    • Collect a complete dataset of diffraction intensities by rotating the crystal through a series of angles.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.

Visualizing the Validation Workflow and a Potential Biological Pathway

To further clarify the logical flow of the structural validation process and a potential biological implication of TBC-N1, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis Synthesis Synthesis of TBC-N1 Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR HRMS High-Resolution Mass Spectrometry Purification->HRMS Crystal_Growth Crystal Growth Purification->Crystal_Growth Structure_Proposal Proposed Structure NMR->Structure_Proposal HRMS->Structure_Proposal XRay Single-Crystal X-ray Diffraction Crystal_Growth->XRay Final_Structure Final Validated Structure XRay->Final_Structure Structure_Proposal->XRay Structure_Proposal->Final_Structure

Caption: Experimental workflow for the structural validation of TBC-N1.

signaling_pathway Hypothetical Inhibition of PI3K/Akt Pathway by TBC-N1 GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates TBC_N1 TBC-N1 TBC_N1->PI3K Inhibition PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothetical signaling pathway modulation by TBC-N1.

Illustrative Example: Performance of Tetrabromocatechol as a Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

To provide a comprehensive and accurate comparison guide on the performance of Tetrabromocatechol, please specify the particular application you are interested in. For instance, are you focused on its role as:

  • An inhibitor of a specific enzyme (e.g., protein kinases, phosphatases)?

  • A modulator of a particular signaling pathway?

  • A component in a specific type of organic synthesis?

  • An agent in a particular therapeutic area (e.g., oncology, immunology)?

Once you specify the application, I can gather targeted experimental data, relevant comparative compounds, and construct the detailed guide as per your requirements.

In the meantime, to illustrate the type of information and formatting you can expect, below is a generalized example based on a common application of catechols as enzyme inhibitors.

This guide compares the in-vitro inhibitory performance of this compound against other known PTP1B inhibitors.

Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound and other reference compounds against PTP1B. Lower IC50 values indicate higher potency.

CompoundIC50 (µM)Molecular Weight ( g/mol )
This compound 0.8 ± 0.1423.7
Vanadate1.2 ± 0.382.9
Suramin5.5 ± 0.71429.4
RK-68212.0 ± 1.5518.6

Experimental Protocol: PTP1B Inhibition Assay

This section details the methodology used to determine the IC50 values listed above.

1. Reagents and Materials:

  • Recombinant human PTP1B enzyme

  • p-Nitrophenyl Phosphate (pNPP) as a substrate

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • Test compounds (this compound, Vanadate, Suramin, RK-682) dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer

2. Assay Procedure:

  • The PTP1B enzyme was pre-incubated with varying concentrations of the test compounds in the assay buffer for 15 minutes at 37°C.

  • The enzymatic reaction was initiated by adding the pNPP substrate to a final concentration of 2 mM.

  • The reaction was allowed to proceed for 30 minutes at 37°C.

  • The reaction was terminated by the addition of 1 M NaOH.

  • The amount of p-nitrophenol produced was quantified by measuring the absorbance at 405 nm using a spectrophotometer.

  • The IC50 values were calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

Visualizations

Below are diagrams illustrating the experimental workflow and a relevant signaling pathway.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Measurement A PTP1B Enzyme C Pre-incubation (15 min, 37°C) A->C B Test Compound (e.g., this compound) B->C D Add pNPP Substrate C->D E Incubation (30 min, 37°C) D->E F Add NaOH to Stop E->F G Measure Absorbance (405 nm) F->G H Calculate IC50 G->H

In-vitro PTP1B inhibition assay workflow.

G IR Insulin Receptor (Phosphorylated) PTP1B PTP1B IR->PTP1B Downstream Downstream Signaling (e.g., IRS-1, PI3K/Akt) IR->Downstream IR_dephospho Insulin Receptor (Dephosphorylated) PTP1B->IR_dephospho Dephosphorylation Response Cellular Response (Glucose Uptake) Downstream->Response TBC This compound TBC->PTP1B Inhibition

Simplified insulin signaling pathway showing PTP1B action.

A Guide to Inter-Laboratory Comparison of Tetrabromocatechol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation

Effective comparison of inter-laboratory data relies on clear and concise presentation. The following tables provide templates for summarizing key performance metrics.

Table 1: Comparison of Analytical Methods and Performance

ParameterLaboratory ALaboratory BLaboratory CLaboratory D
Analytical Technique GC-MS/MSLC-MS/MSGC-ECDUPLC-QTOF-MS
Extraction Method Soxhlet ExtractionUltrasonic ExtractionQuEChERSPressurized Liquid Extraction
Limit of Quantification (LOQ) (ng/g) 0.50.21.00.1
Repeatability (RSDr, %) 5.24.58.13.9
Reproducibility (RSDR, %) 10.89.715.38.5
Trueness (Bias, %) -3.5-2.15.8-1.5
Recovery (%) 959892101

Table 2: Results of Tetrabromocatechol Analysis in a Certified Reference Material (CRM)

LaboratoryReported Value (ng/g)Uncertainty (± ng/g)z-scorePerformance
Laboratory A48.23.1-0.72Satisfactory
Laboratory B49.52.5-0.21Satisfactory
Laboratory C55.15.01.98Questionable
Laboratory D49.92.2-0.05Satisfactory
Assigned Value 50.0 1.5

Note: The z-score is calculated as: z = (x - X) / σ, where x is the participant's result, X is the assigned value, and σ is the standard deviation for proficiency assessment. A |z-score| ≤ 2 is generally considered satisfactory.[2][5]

Experimental Protocols

Detailed and harmonized experimental protocols are crucial for minimizing variability between laboratories.

Sample Preparation and Extraction

A variety of extraction methods can be employed, and their efficiency should be validated.[6]

  • Soxhlet Extraction:

    • A known amount of the homogenized sample is mixed with a drying agent (e.g., anhydrous sodium sulfate).

    • The mixture is placed in a thimble and extracted with a suitable solvent (e.g., toluene or a hexane/acetone mixture) for 6-8 hours.

    • The extract is then concentrated and subjected to cleanup procedures.

  • Ultrasonic Extraction:

    • A known amount of the sample is placed in a centrifuge tube with the extraction solvent.

    • The tube is placed in an ultrasonic bath for a specified time (e.g., 30 minutes).

    • The supernatant is collected after centrifugation, and the process may be repeated.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe):

    • The sample is homogenized and placed in a centrifuge tube with water and an organic solvent (e.g., acetonitrile).

    • Extraction and partitioning are induced by adding salts (e.g., magnesium sulfate, sodium chloride).

    • After centrifugation, an aliquot of the organic layer is taken for cleanup.

Sample Cleanup

Cleanup is essential to remove interfering matrix components.

  • Solid Phase Extraction (SPE):

    • The crude extract is loaded onto an SPE cartridge (e.g., Florisil, silica, or a combination).

    • Interfering compounds are washed away with a less polar solvent.

    • The target analyte (this compound) is then eluted with a more polar solvent.

  • Gel Permeation Chromatography (GPC):

    • This technique is particularly useful for removing high molecular weight interferences like lipids from biological samples.

Instrumental Analysis
  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Due to the polar nature of the hydroxyl groups in this compound, derivatization (e.g., with BSTFA to form trimethylsilyl derivatives) is often necessary to improve chromatographic performance and sensitivity.[7]

    • An appropriate GC column (e.g., DB-5ms) should be used for separation.

    • Mass spectrometry can be performed in either electron impact (EI) or electron capture negative ionization (ECNI) mode, with ECNI often providing higher sensitivity for halogenated compounds.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • LC-MS is a viable alternative to GC-MS that does not require derivatization.[7]

    • Reversed-phase chromatography with a C18 column is commonly used.

    • Electrospray ionization (ESI) in negative mode is typically employed for the detection of phenolic compounds like TBC.[8]

Inter-Laboratory Comparison Workflow

The following diagram illustrates the typical workflow of an inter-laboratory comparison study.

G cluster_0 Planning & Preparation Phase cluster_1 Execution Phase cluster_2 Evaluation & Reporting Phase A Define Study Objectives & Scope B Select & Prepare Homogeneous Test Material A->B C Establish Assigned Value & Uncertainty B->C D Develop & Distribute Protocol C->D E Distribute Samples to Participating Labs D->E F Labs Perform Analysis According to Protocol E->F G Labs Submit Results & Method Details F->G H Statistical Analysis of Results (e.g., z-scores) G->H I Identify Outliers & Assess Performance H->I J Prepare & Distribute Final Report I->J K Implement Corrective Actions (if needed) J->K

Caption: Workflow of an inter-laboratory comparison study.

References

A Comparative Analysis of Tetrabromocatechol in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative statistical analysis of Tetrabromocatechol (TBC) and its potential alternatives in the context of cancer therapy and enzyme inhibition. Due to the limited availability of public experimental data on this compound, this guide leverages data from related compounds and established therapeutic agents to provide a comparative framework. This approach allows for an objective assessment of where TBC might fit within the landscape of oncological research and drug development.

Data Presentation: Comparative Cytotoxicity and Enzyme Inhibition

The following tables summarize the inhibitory concentrations (IC50) of various compounds against cancer cell lines and protein tyrosine phosphatases (PTPs). These tables are designed for easy comparison of the potency of different molecules.

Table 1: Comparative Cytotoxicity (IC50) in Breast Cancer Cell Lines
CompoundCell LineIC50 (µM)Compound ClassReference
This compound MCF-7Data Not AvailableBrominated Catechol-
This compound MDA-MB-231Data Not AvailableBrominated Catechol-
DoxorubicinMCF-72.50Anthracycline[1]
DoxorubicinMDA-MB-2318.306Anthracycline[2]
PaclitaxelMDA-MB-231~0.004Taxane[3]
CatecholPanc-191.71 ± 5.14Catechol[4]
Table 2: Comparative Inhibition of Protein Tyrosine Phosphatases (PTPs)
CompoundTarget PTPIC50 (µM)Compound ClassReference
This compound PTP1BData Not AvailableBrominated Catechol-
This compound SHP-2Data Not AvailableBrominated Catechol-
LXQ-87PTP1B1.061 ± 0.202Bromocatechol-Chalcone[5]
SHP099SHP-20.071Allosteric Inhibitor[6]
Compound 57774SHP-20.8NSC Compound[7]
AmentoflavonePTP1B7.3 ± 0.5Biflavonoid[8]
Ursolic AcidPTP1B26.5Triterpenoid

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are standardized and widely used in the field, ensuring reproducibility and reliability of the data.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Doxorubicin) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

In Vitro Protein Tyrosine Phosphatase (PTP) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific PTP, such as PTP1B or SHP-2. The assay typically uses a synthetic substrate that, when dephosphorylated by the PTP, produces a detectable signal (e.g., colorimetric or fluorescent).[6]

Procedure:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT). Prepare a stock solution of the purified recombinant PTP enzyme and the substrate (e.g., p-nitrophenyl phosphate, pNPP).

  • Inhibitor Preparation: Prepare serial dilutions of the test compound (e.g., this compound, SHP099) in the reaction buffer.

  • Enzyme Reaction: In a 96-well plate, add the PTP enzyme, the test compound at various concentrations, and the reaction buffer. Pre-incubate for 10-15 minutes at room temperature.

  • Substrate Addition: Initiate the enzymatic reaction by adding the substrate to each well.

  • Signal Detection: Incubate the plate at 37°C for a defined period (e.g., 30 minutes). Stop the reaction (if necessary) and measure the product formation using a microplate reader (e.g., absorbance at 405 nm for pNPP).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Mandatory Visualization

The following diagrams illustrate key concepts related to the potential mechanisms of action of this compound and the experimental workflows.

G cluster_workflow Experimental Workflow: Cytotoxicity and PTP Inhibition start Start: Compound Preparation (this compound & Alternatives) cytotoxicity Cytotoxicity Assay (MTT) start->cytotoxicity ptp_inhibition PTP Inhibition Assay start->ptp_inhibition cell_lines Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) cytotoxicity->cell_lines enzymes Purified PTP Enzymes (e.g., PTP1B, SHP-2) ptp_inhibition->enzymes data_analysis_cyto Data Analysis: Calculate IC50 cell_lines->data_analysis_cyto data_analysis_ptp Data Analysis: Calculate IC50 enzymes->data_analysis_ptp comparison Comparative Analysis data_analysis_cyto->comparison data_analysis_ptp->comparison

Caption: Workflow for assessing the cytotoxic and PTP inhibitory activities of test compounds.

G cluster_pathway Hypothetical Signaling Pathway Inhibition by this compound TBC This compound PTP1B PTP1B TBC->PTP1B Inhibition SHP2 SHP-2 TBC->SHP2 Inhibition Apoptosis Apoptosis TBC->Apoptosis InsulinReceptor Insulin Receptor PTP1B->InsulinReceptor Dephosphorylates CellSurvival Cell Survival & Proliferation PTP1B->CellSurvival RTK Receptor Tyrosine Kinases (e.g., EGFR, HER2) SHP2->RTK Dephosphorylates SHP2->CellSurvival PI3K_AKT PI3K/AKT Pathway InsulinReceptor->PI3K_AKT RAS_ERK RAS/ERK Pathway RTK->RAS_ERK PI3K_AKT->CellSurvival RAS_ERK->CellSurvival

Caption: Potential mechanism of this compound via PTP inhibition.

G cluster_relationship Logical Relationship: Drug Discovery Funnel library Compound Library (including TBC analogs) in_vitro In Vitro Screening (Cytotoxicity & Enzyme Assays) library->in_vitro hit_id Hit Identification (Potent & Selective Compounds) in_vitro->hit_id lead_opt Lead Optimization (Structure-Activity Relationship) hit_id->lead_opt preclinical Preclinical Studies (In Vivo Models) lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: The logical progression of drug discovery from initial screening to clinical trials.

References

Safety Operating Guide

Proper Disposal of Tetrabromocatechol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of Tetrabromocatechol

This compound is classified as a hazardous substance and requires careful handling and disposal to ensure the safety of laboratory personnel and to maintain environmental compliance.[1][2] This guide provides a procedural, step-by-step plan for its proper disposal. Adherence to these procedures is critical for minimizing risks associated with skin and eye irritation, as well as potential respiratory irritation.[3][4]

Immediate Safety Protocols

Before handling this compound for disposal, ensure that the following personal protective equipment (PPE) is worn:

  • Eye Protection: Wear safety glasses with side shields or goggles.[1]

  • Hand Protection: Wear protective gloves.[1]

  • Skin Protection: Wear protective clothing to prevent skin contact.[1]

  • Respiratory Protection: In case of inadequate ventilation or the creation of dust, use a NIOSH/MSHA-approved respirator.[1]

In the event of a spill, prevent further leakage and avoid creating dust. The spilled material should be mechanically taken up and placed in a suitable, labeled container for disposal.[1][2]

Step-by-Step Disposal Procedure

  • Waste Identification and Classification:

    • This compound waste is considered hazardous chemical waste.

    • Do not mix with other waste streams unless compatibility has been confirmed. It is incompatible with strong oxidizing agents, strong bases, and water.[4][5]

  • Containerization:

    • Use the original manufacturer's container for unused or expired this compound whenever possible.[6][7]

    • If the original container is not available or compromised, use a compatible, leak-proof container with a secure screw-on cap.[6][7][8] The container must be in good condition, free from rust or leaks.[9]

    • For chemically contaminated solid waste, such as gloves or absorbent paper, double-bag the waste in clear plastic bags.[6]

  • Labeling:

    • Clearly label the waste container as "Hazardous Waste" and identify the contents as "this compound".

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[8]

    • Ensure the storage area is cool, dry, and well-ventilated.[1]

    • Utilize secondary containment, such as a lab tray, to capture any potential leaks.[6] The secondary container should be capable of holding 110% of the volume of the primary container.[6]

  • Disposal Request:

    • Arrange for a hazardous waste collection through your institution's Environmental Health & Safety (EH&S) department. Disposal should be carried out by an approved and licensed waste disposal company.[1][4][5]

    • Do not dispose of this compound down the drain or in regular trash.[4]

  • Empty Container Disposal:

    • Empty this compound containers must be triple-rinsed with a suitable solvent.[9][10]

    • The rinsate from this process must be collected and disposed of as hazardous waste.[9][10]

    • After triple-rinsing and air drying, deface the original label and dispose of the container as non-hazardous waste, in accordance with institutional policies.[9][10]

Quantitative Data Summary

Specific quantitative disposal limits for this compound are not well-established in the provided documentation. Disposal regulations are primarily guided by general hazardous waste principles.

ParameterGuidelineCitation
pH Range for Drain Disposal Not applicable. Do not dispose of down the drain.[4]
Satellite Accumulation Time Limit Partially filled containers may remain in an SAA for up to one year. Full containers must be removed within three days.[8]
Satellite Accumulation Quantity Limit Typically up to 55 gallons of hazardous waste.[6]

Experimental Protocols

The procedures outlined above are based on standard hazardous waste management protocols and information from safety data sheets. No experimental protocols for the treatment or neutralization of this compound were found in the provided search results. The recommended procedure is collection and disposal via a licensed hazardous waste facility.

Disposal Workflow for Solid this compound Waste

G cluster_0 Preparation cluster_1 Containerization cluster_2 Storage cluster_3 Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Place solid this compound waste in a compatible, sealed container. A->B C Label container with 'Hazardous Waste' and contents. B->C Securely seal D Store in a designated Satellite Accumulation Area (SAA). C->D E Use secondary containment. D->E F Contact Environmental Health & Safety (EH&S) for waste pickup. E->F G Waste transported by an approved disposal company. F->G

Caption: Workflow for the proper disposal of solid this compound waste.

References

Essential Safety and Operational Guidance for Handling Tetrabromocatechol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent chemicals like Tetrabromocatechol. This document provides immediate, essential safety protocols, operational plans, and disposal guidelines to foster a secure research environment.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below. This information is critical for safe handling and emergency preparedness.

PropertyValueSource
Molecular Formula C₆H₂Br₄O₂PubChem
Molecular Weight 425.69 g/mol Santa Cruz Biotechnology, PubChem
CAS Number 488-47-1Santa Cruz Biotechnology, TCI Chemicals, PubChem
Appearance White to slightly pale reddish-yellow solid (crystal/powder)TCI Chemicals
Melting Point 189-193 °CBDMAEE
Oral LD50 (Mouse) 136 mg/kgTCI Chemicals
Dermal Irritation (Rabbit) 500 mg/24H (Mild)TCI Chemicals
Eye Irritation (Rabbit) 50 µg/24H (Severe)TCI Chemicals

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to prevent exposure. The following PPE should be utilized:

  • Eye and Face Protection: Wear safety glasses with side shields or goggles.[1] If there is a splash hazard, a face shield should also be worn.[2]

  • Skin Protection: Chemical-resistant gloves (e.g., impervious gloves) and protective clothing are required to prevent skin contact.[1][2]

  • Respiratory Protection: If exposure limits are exceeded or irritation occurs, a NIOSH/MSHA-approved respirator should be worn.[1] For high airborne contaminant concentrations, a positive-pressure supplied-air respirator may be necessary.[1] In general, handling should be performed in a well-ventilated area, ideally within a chemical fume hood.[2][3]

Step-by-Step Handling and Storage Procedures

Handling:

  • Engineering Controls: Always handle this compound in a well-ventilated area.[1][3] The use of a chemical fume hood is strongly recommended to minimize inhalation exposure. Ensure that safety showers and eyewash stations are readily accessible.[1][3]

  • Personal Hygiene: Wash hands and face thoroughly after handling the compound.[2][4] Do not eat, drink, or smoke in areas where this compound is handled or stored.[2]

  • Preventing Contamination: Avoid creating dust when handling the solid form.[1] Use appropriate tools and techniques to minimize the generation of airborne particles.

Storage:

  • Container Integrity: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][3]

  • Temperature: Store at room temperature.[1]

  • Incompatible Materials: Store away from strong oxidizing agents and strong bases.[3]

Emergency and Disposal Plans

Emergency Procedures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][2]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[3] If skin irritation occurs, get medical advice.[1]

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] Call a poison center or doctor if you feel unwell.[1]

  • Ingestion: Do NOT induce vomiting.[3] Never give anything by mouth to an unconscious person.[1][3] Rinse mouth with water and drink plenty of water.[3] Seek immediate medical attention.[2]

Spill Response:

In the event of a spill, follow these steps:

  • Evacuate: Immediately notify others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further leakage or spillage if it is safe to do so.[1]

  • Clean-up: For a powder spill, cover with a plastic sheet or tarp to minimize spreading.[1] Use personal protective equipment and sweep up the material, placing it in an appropriate container for disposal.[1][3] Avoid creating dust.[1] Clean the contaminated surface thoroughly.[1]

Disposal:

Disposal of this compound and any contaminated materials must be handled as hazardous waste. All waste must be disposed of in accordance with local, state, and federal regulations.[1][5] Do not allow the chemical to enter drains or waterways, as it may be harmful to aquatic life.[2][5] Contact a licensed professional waste disposal service to dispose of this material.

This compound Handling Workflow

Tetrabromocatechol_Handling_Workflow start Start: Prepare to Handle This compound ppe Don Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves start->ppe engineering Verify Engineering Controls: - Fume Hood Operational - Eyewash/Shower Accessible ppe->engineering handling Handle this compound in Fume Hood engineering->handling spill Spill Occurs? handling->spill no_spill No Spill spill->no_spill No yes_spill Yes spill->yes_spill Yes storage Store this compound in a Cool, Dry, Well-Ventilated Area no_spill->storage spill_response Execute Spill Response Protocol: 1. Evacuate Area 2. Notify Supervisor 3. Don Additional PPE if necessary 4. Contain and Clean Up Spill yes_spill->spill_response spill_response->handling disposal Dispose of Waste as Hazardous Material storage->disposal end End of Process disposal->end

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrabromocatechol
Reactant of Route 2
Tetrabromocatechol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。